Product packaging for Mal-PEG4-Val-Cit-PAB-PNP(Cat. No.:)

Mal-PEG4-Val-Cit-PAB-PNP

Numéro de catalogue: B608844
Poids moléculaire: 871.9 g/mol
Clé InChI: ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Mal-PEG4-Val-Cit-PAB-PNP is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit will specifically be cleaved by catepsin B. Because this enzyme is only present in the lysosome, the ADC payload will only be released in the cell. The Azido group will react with DBCO, BCN or other Alkyne groups through click chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H53N7O15 B608844 Mal-PEG4-Val-Cit-PAB-PNP

Propriétés

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Architecture of a Key ADC Linker: A Technical Guide to Mal-PEG4-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Framework of Mal-PEG4-Val-Cit-PAB-PNP, a Critical Component in Advanced Antibody-Drug Conjugates

This technical guide provides an in-depth analysis of the structure and function of this compound, a widely utilized cleavable linker in the development of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in the field of drug development, this document elucidates the role of each molecular component, offering a foundational understanding for its application in targeted cancer therapy.

Executive Summary

This compound is a sophisticated chemical entity engineered to connect a potent cytotoxic agent to a monoclonal antibody. Its multi-component structure is meticulously designed to ensure stability in systemic circulation and to facilitate the specific release of the drug payload within the target cancer cells. This guide will systematically deconstruct the linker, detailing the function of its constituent parts and their synergistic contribution to the efficacy of ADCs.

Molecular Structure and Components

The nomenclature of this compound directly corresponds to its chemical structure, which is a linear assembly of distinct functional units. Each unit plays a pivotal role in the overall mechanism of action of the resulting ADC.

  • Mal (Maleimide): This functional group serves as the antibody conjugation site.[1][2][3] It reacts specifically with thiol groups (-SH) on cysteine residues of the antibody, forming a stable covalent bond.[1][2][3] This thiol-specific reactivity allows for controlled and site-specific attachment of the linker-drug complex to the antibody.[1]

  • PEG4 (Polyethylene Glycol, 4 units): The PEG4 moiety is a hydrophilic spacer.[1][3] Its inclusion in the linker design enhances the aqueous solubility and reduces aggregation of the ADC.[3][] The PEG spacer can also improve the pharmacokinetic properties of the conjugate.[]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence constitutes the enzymatically cleavable site of the linker.[1][2][5] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][5][6] This targeted cleavage is a critical step for the intracellular release of the cytotoxic payload.[5]

  • PAB (p-Aminobenzyl Alcohol): The PAB group acts as a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, which in turn liberates the attached drug.[7]

  • PNP (p-Nitrophenyl Carbonate): The p-nitrophenyl carbonate is a highly reactive leaving group.[1] It is used to activate the linker for conjugation with the hydroxyl or amino group of a cytotoxic drug, forming a carbamate (B1207046) linkage. The p-nitrophenol is released during the drug conjugation process.

The logical relationship and workflow of these components in an ADC construct is illustrated in the following diagram.

cluster_Antibody Antibody cluster_Linker This compound Linker cluster_Drug Payload Antibody Antibody (Thiol Group) Mal Maleimide (Mal) Thiol-reactive Antibody->Mal Covalent Bond Formation PEG4 PEG4 Spacer Solubility Mal->PEG4 ValCit Val-Cit Cleavable Dipeptide PEG4->ValCit PAB PAB Spacer Self-immolative ValCit->PAB PNP PNP Activation Group PAB->PNP Linkage for Drug Attachment Drug Cytotoxic Drug PNP->Drug Payload Conjugation (PNP is leaving group)

Diagram of the functional components of an ADC utilizing the this compound linker.

Quantitative Data

The following table summarizes the typical physicochemical properties of this compound, compiled from various commercial suppliers. These values are representative and may vary slightly between batches and suppliers.

PropertyValueReference(s)
Molecular Formula C40H53N7O15[3][5][8]
Molecular Weight 871.89 g/mol [5][9][10]
Purity ≥95%[5][8]
Solubility Soluble in DMSO and DMF[1][3]
Storage Conditions -20°C, protect from light[3][9][10]
CAS Number 2112738-09-5[5][9][10]

Mechanism of Action: A Step-by-Step Workflow

The efficacy of an ADC constructed with the this compound linker is dependent on a precise sequence of events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

cluster_Systemic Systemic Circulation cluster_Targeting Tumor Microenvironment cluster_Internalization Cellular Uptake cluster_Cleavage Payload Release cluster_Action Cellular Effect ADC_circ ADC in Circulation (Stable Linker) ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind ADC_internalize Internalization via Endocytosis ADC_bind->ADC_internalize Lysosome Lysosome ADC_internalize->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Val-Cit Cleavage CathepsinB->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation DrugRelease Drug Release SelfImmolation->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis

References

An In-Depth Technical Guide to the Mal-PEG4-Val-Cit-PAB-PNP Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maleimide-PEG4-Valine-Citrulline-p-Aminobenzylcarbamate-p-Nitrophenyl (Mal-PEG4-Val-Cit-PAB-PNP) linker, a critical component in the development of cutting-edge antibody-drug conjugates (ADCs). This document details its core properties, mechanism of action, and relevant experimental methodologies to support its application in targeted cancer therapy research and development.

Introduction to ADC Linker Technology

Antibody-drug conjugates are a transformative class of biopharmaceuticals that combine the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a pivotal element that dictates the overall efficacy, stability, and safety of the ADC. The this compound linker is a sophisticated, cleavable linker system designed to ensure stability in systemic circulation and facilitate controlled, targeted release of the cytotoxic payload within the tumor microenvironment.

Core Properties and Characteristics

The this compound linker is a multi-component system, with each moiety serving a distinct and crucial function.[1][2]

  • Maleimide (Mal): This functional group provides a reactive site for conjugation to the antibody. Specifically, it forms a stable covalent bond with thiol groups present in the cysteine residues of the antibody.[1][2]

  • Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity and solubility of the ADC.[1] This is particularly important when conjugating hydrophobic payloads, as it helps to prevent aggregation and can improve the pharmacokinetic profile of the conjugate.[3]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the cleavage site for the linker.[1][2] It is specifically designed to be recognized and hydrolyzed by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][5]

  • p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer.[6] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the efficient and traceless release of the active payload.[6]

  • p-Nitrophenyl (PNP): The PNP carbonate is a highly activated leaving group, facilitating the efficient conjugation of the linker to the cytotoxic payload, which typically contains a nucleophilic group such as an amine or hydroxyl.[1][2]

Physicochemical Properties

While specific quantitative data for the this compound linker is not extensively available in public literature, the general properties can be summarized.

PropertyValueSource
Molecular Formula C40H53N7O15[7]
Molecular Weight 871.9 g/mol [7]
CAS Number 2112738-09-5[7]
Purity Typically >95%[8]
Solubility Soluble in DMSO, DMF[7]
Storage Conditions -20°C, protected from light and moisture[4][9]
Stability and Cleavage Kinetics

The stability of the Val-Cit linker is crucial for the therapeutic index of an ADC. It is designed to be stable in the physiological conditions of the bloodstream (pH ~7.4) but labile in the acidic and enzyme-rich environment of the lysosome.[10] Premature cleavage in plasma can lead to off-target toxicity.[10] It has been noted that Val-Cit linkers exhibit excellent stability in human plasma but can be less stable in rodent plasma due to susceptibility to carboxylesterase 1C (Ces1C), a factor to consider in preclinical studies.[10]

Quantitative kinetic data for the enzymatic cleavage of this specific linker are not readily found in public databases. However, comparative studies of similar dipeptide linkers provide insights into their efficiency.

ParameterDescriptionTypical Range/Value
Plasma Stability (Human) Half-life of the intact ADC in human plasma.Generally high, with minimal payload release over several days.
Cathepsin B Cleavage Efficiency of cleavage by cathepsin B.Val-Cit is a highly efficient substrate for cathepsin B.
IC50 of ADC Concentration of ADC required to inhibit 50% of cell growth.Highly dependent on the payload and target cell line, typically in the pM to nM range.[11]

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound linker is a multi-step process that ensures targeted drug delivery and release.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_cytosol ADC Intact ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Cytosol Cytosol Lysosome->Cytosol 4. Cathepsin B Cleavage Nucleus Nucleus Cytosol->Nucleus 5. Payload Action (e.g., DNA damage, Microtubule disruption) Payload Released Payload

Figure 1: General workflow of ADC action.[12]

Upon administration, the ADC circulates systemically. The antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[13] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.[12] The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases, including cathepsin B.[13] Cathepsin B recognizes and cleaves the Val-Cit dipeptide, initiating the release of the payload.[12]

The Self-Immolative Cascade

The cleavage of the Val-Cit linker by cathepsin B is the trigger for a rapid, spontaneous chemical reaction known as a 1,6-elimination, which is facilitated by the PAB spacer. This "self-immolative" process ensures the efficient release of the unmodified, fully active cytotoxic drug.[6]

Self_Immolation_Cascade Linker_Payload Val Cit PAB Drug ADC Linker-Payload Complex Cleaved_Intermediate H2N-PAB Drug Unstable Intermediate Linker_Payload:pab->Cleaved_Intermediate Cathepsin B Cleavage of Val-Cit Released_Components Free Drug CO2 Aromatic Remnant Released Components Cleaved_Intermediate->Released_Components Spontaneous 1,6-Elimination cathepsin Cathepsin B cathepsin->Linker_Payload:pab

Figure 2: The PAB self-immolative mechanism.[6]

Experimental Protocols

The following are generalized protocols for key experiments involved in the characterization of ADCs utilizing the this compound linker.

ADC Conjugation

Objective: To conjugate the Mal-PEG4-Val-Cit-PAB-Payload to a thiol-containing antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Reducing agent (e.g., TCEP)

  • Mal-PEG4-Val-Cit-PAB-Payload dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS with EDTA)

Protocol:

  • Antibody Reduction:

    • Incubate the antibody with a 5-10 molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds and generate free thiol groups.

    • Remove excess TCEP using a desalting column equilibrated with reaction buffer.

  • Conjugation:

    • Immediately add the Mal-PEG4-Val-Cit-PAB-Payload solution to the reduced antibody. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

  • Purification:

    • Remove unreacted linker-payload and organic solvent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

    • Assess the level of aggregation by SEC.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • Purified ADC

  • Human and/or rodent plasma

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, ELISA)

Protocol:

  • Incubation:

    • Incubate the ADC in plasma at a concentration of approximately 0.1-1 mg/mL at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing:

    • To measure intact ADC, samples can be analyzed directly or after purification (e.g., using protein A affinity chromatography).

    • To measure released payload, precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant.

  • Analysis:

    • Analyze the amount of intact ADC over time by HIC-HPLC to monitor changes in the DAR.

    • Quantify the concentration of released payload in the plasma supernatant using LC-MS/MS.

    • Calculate the half-life of the ADC in plasma.

Cathepsin B Cleavage Assay

Objective: To confirm the enzymatic cleavage of the Val-Cit linker and the release of the payload.

Materials:

  • Purified ADC

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • LC-MS/MS system

Protocol:

  • Enzyme Activation:

    • Pre-incubate cathepsin B in the assay buffer to ensure its activity.

  • Cleavage Reaction:

    • Incubate the ADC (e.g., at 10 µM) with activated cathepsin B (e.g., at 100 nM) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analysis:

    • Analyze the reaction mixture by LC-MS/MS to identify and quantify the released payload and any cleavage byproducts.

    • Determine the rate of cleavage.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC against target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control antibodies

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

    • Treat the cells and incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Plot cell viability versus concentration and determine the IC50 value for each compound.

Signaling Pathways of Common Payloads

The this compound linker is often used to deliver highly potent auristatin derivatives, such as monomethyl auristatin E (MMAE). MMAE is a microtubule inhibitor that induces cell cycle arrest and apoptosis.[3][]

MMAE-Induced Apoptosis Pathway

MMAE_Apoptosis_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_apoptosis_markers MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Disrupts Formation G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP

Figure 3: Simplified signaling pathway of MMAE-induced apoptosis.[13]

Upon release into the cytosol, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[13] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases (such as caspase-3) and the cleavage of poly (ADP-ribose) polymerase (PARP).[13][15]

Auristatin-Induced Endoplasmic Reticulum (ER) Stress

Some studies have shown that auristatin-based ADCs can also induce immunogenic cell death (ICD) through the activation of endoplasmic reticulum (ER) stress response pathways.[16][17]

Auristatin_ER_Stress_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Auristatin Released Auristatin (e.g., MMAE) Microtubule_Disruption Microtubule Disruption Auristatin->Microtubule_Disruption ER_Stress ER Stress Microtubule_Disruption->ER_Stress Induces pIRE1 pIRE1 Activation ER_Stress->pIRE1 ATF6 ATF6 Activation ER_Stress->ATF6 Calreticulin Calreticulin Exposure ER_Stress->Calreticulin Leads to pJNK pJNK Activation pIRE1->pJNK ICD Immunogenic Cell Death Calreticulin->ICD

Figure 4: Auristatin-induced ER stress and immunogenic cell death.[16][17]

The disruption of the microtubule network by auristatins can lead to an unfolded protein response and ER stress. This is characterized by the activation of stress sensors such as IRE1 and ATF6.[16] The activation of these pathways can lead to the surface exposure of calreticulin, a hallmark of immunogenic cell death, which can prime an anti-tumor immune response.[16][17]

Conclusion

The this compound linker represents a highly engineered and effective system for the development of advanced antibody-drug conjugates. Its modular design, incorporating a specific conjugation site, a hydrophilic spacer, a highly selective enzymatic cleavage site, and a self-immolative moiety, addresses many of the challenges in ADC development. A thorough understanding of its properties, mechanism of action, and the appropriate experimental methodologies is essential for harnessing its full potential in creating next-generation targeted cancer therapies.

References

The Precision Cleavage of Val-Cit Dipeptides by Cathepsin B: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by Cathepsin B, a critical mechanism underpinning the therapeutic efficacy of many antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core biochemical processes, offers detailed experimental methodologies, and presents quantitative data to support the rational design and evaluation of Cathepsin B-cleavable ADC linkers.

Introduction: The Cathepsin B/Val-Cit Axis in Targeted Cancer Therapy

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of tumor types.[1] Its heightened activity within the acidic microenvironment of lysosomes (pH 4.5-5.5) makes it an attractive target for the controlled release of cytotoxic payloads from ADCs.[2] The Val-Cit dipeptide has emerged as a highly effective cleavage motif for Cathepsin B, offering a balance of stability in systemic circulation and efficient enzymatic processing within target cancer cells.[] This targeted release mechanism is designed to enhance the therapeutic window of potent anticancer agents by minimizing off-target toxicity.[4]

The Molecular Mechanism of Cathepsin B-Mediated Val-Cit Cleavage

The cleavage of the Val-Cit linker by Cathepsin B is a multi-step process rooted in the fundamental catalytic mechanism of cysteine proteases.

The Cathepsin B Active Site and Substrate Recognition

Cathepsin B possesses a catalytic triad (B1167595) composed of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues within its active site.[2] A distinguishing feature of Cathepsin B is the presence of an "occluding loop," which modulates its substrate specificity and confers both endopeptidase and exopeptidase (peptidyldipeptidase) activities.[5]

The Val-Cit dipeptide binds to the active site cleft in a substrate-like manner. The valine residue occupies the P2 subsite, which has a preference for amino acids with large hydrophobic side chains.[6] The citrulline residue fits into the P1 subsite.

The Catalytic Cycle: A Two-Step Process

The cleavage of the peptide bond C-terminal to the citrulline residue proceeds via a two-step acylation and deacylation mechanism:

  • Acylation: The catalytic cysteine residue, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. This results in the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the PABC-drug moiety.

  • Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This leads to the hydrolysis of the ester bond, releasing the Val-Cit dipeptide and regenerating the active enzyme.

Following the enzymatic cleavage, the released PABC-drug undergoes a spontaneous 1,6-elimination reaction, liberating the unmodified cytotoxic drug.[6]

cluster_0 Cathepsin B Active Site cluster_1 Val-Cit-PABC-Drug Substrate Cys Cys (Nucleophile) AcylEnzyme Acyl-Enzyme Intermediate (Cys-Val-Cit) Cys->AcylEnzyme 2. Nucleophilic Attack (Acylation) His His (General Base) ValCit Val-Cit ValCit->Cys 1. Substrate Binding PABC_Drug PABC-Drug ValCit->PABC_Drug Scissile Bond ReleasedDrug Released PABC-Drug AcylEnzyme->ReleasedDrug RegeneratedEnzyme Regenerated Cathepsin B AcylEnzyme->RegeneratedEnzyme 3. Hydrolysis (Deacylation) FreeDrug Free Drug ReleasedDrug->FreeDrug 4. Self-Immolation

Figure 1: Cathepsin B cleavage mechanism of a Val-Cit-PABC linker.

ADC Intracellular Trafficking and Payload Release

The journey of a Val-Cit-linked ADC from the extracellular space to the lysosome is a highly orchestrated process involving several cellular transport mechanisms.

ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit 2. Receptor-Mediated Endocytosis CellSurface Cell Surface EarlyEndosome Early Endosome ClathrinPit->EarlyEndosome 3. Vesicle Formation LateEndosome Late Endosome EarlyEndosome->LateEndosome 4. Endosomal Maturation Lysosome Lysosome (pH 4.5-5.5) LateEndosome->Lysosome 5. Fusion CathepsinB Cathepsin B Lysosome->CathepsinB FreeDrug Free Drug Lysosome->FreeDrug 7. Drug Release CathepsinB->ADC 6. Linker Cleavage Cytosol Cytosol Target Intracellular Target (e.g., Microtubules, DNA) FreeDrug->Target 8. Action on Target

Figure 2: ADC intracellular trafficking and payload release pathway.

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically through clathrin-mediated endocytosis, into an early endosome.[7][8] The endosome then matures into a late endosome, which subsequently fuses with a lysosome.[7][9] Inside the lysosome, the acidic environment and high concentration of proteases, including Cathepsin B, facilitate the cleavage of the Val-Cit linker and the subsequent release of the cytotoxic payload.[4]

Quantitative Analysis of Dipeptide Linker Cleavage

The efficiency of linker cleavage is a critical determinant of ADC potency. The following table summarizes kinetic parameters for the cleavage of various peptide substrates by Cathepsin B. While direct kinetic data for full ADCs are not always publicly available, model substrates provide valuable comparative insights.

Substrate/Linkerkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)pHNotesReference
Z-Arg-Arg-AMC--Low Efficiency7.2 & 4.6Commonly used but less efficient substrate for Cathepsin B.[10][11]
Z-Phe-Arg-AMC--High Efficiency7.2 & 4.6Broad-spectrum cysteine protease substrate.[10][11]
Z-Nle-Lys-Arg-AMC--High Efficiency7.2 & 4.6Highly efficient substrate for Cathepsin B.[10][11]
Abz-GIVRAK(Dnp)-OH-15-4.6Substrate for dipeptidyl carboxypeptidase activity.[2]
Abz-GIVRAK(Dnp)-OH-156-7.2Substrate for dipeptidyl carboxypeptidase activity.[2]
Val-Cit-PABC-Fluorophore--8500 (RFU)-Endpoint assay relative fluorescence.[12]
Val-Ala-PABC-Fluorophore--6200 (RFU)-Endpoint assay relative fluorescence.[12]

Note: Direct comparison of kcat/Km values should be made with caution due to variations in experimental conditions and substrate reporters. RFU = Relative Fluorescence Units.

Studies comparing Val-Cit and Val-Ala linkers have shown that while both are effective, Val-Ala can exhibit less aggregation in high drug-to-antibody ratio (DAR) constructs, though both show similar buffer stability and Cathepsin B release efficiency.[] It is also important to note that other lysosomal proteases, such as Cathepsins L, S, and F, can also contribute to the cleavage of the Val-Cit linker, providing a degree of redundancy in the drug release mechanism.[14]

Experimental Protocols

Cathepsin B Activity Assay using a Fluorogenic Substrate

This protocol describes a kinetic assay to determine the Michaelis-Menten parameters (Km and kcat) for the cleavage of a peptide linker by Cathepsin B.

PrepReagents 1. Prepare Reagents (Assay Buffer, Activation Buffer, Substrate Dilutions) ActivateEnzyme 2. Activate Cathepsin B (with DTT or L-Cysteine) PrepReagents->ActivateEnzyme SetupPlate 3. Set up 96-well Plate (Enzyme, Substrate Concentrations, Controls) ActivateEnzyme->SetupPlate KineticRead 4. Kinetic Measurement (Fluorescence Plate Reader, 37°C) SetupPlate->KineticRead DataAnalysis 5. Data Analysis (Initial Velocity vs. [S]) KineticRead->DataAnalysis CalcParams 6. Calculate Km and kcat (Michaelis-Menten Plot) DataAnalysis->CalcParams

Figure 3: Experimental workflow for a kinetic Cathepsin B cleavage assay.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic peptide substrate (e.g., Val-Cit-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA)

  • Activation Buffer (Assay Buffer containing a reducing agent like 10 mM DTT or L-Cysteine)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Create a serial dilution of the substrate in Assay Buffer to cover a range of concentrations (typically 0.1 to 10 times the expected Km).

  • Enzyme Activation:

    • Prepare a working solution of Cathepsin B in Activation Buffer.

    • Incubate at 37°C for 15 minutes to activate the enzyme.

  • Assay Setup:

    • Add 50 µL of the activated Cathepsin B solution to the wells of the microplate.

    • Include control wells:

      • Blank (substrate only): 50 µL of Activation Buffer.

      • Negative control (inhibited enzyme): Pre-incubate activated Cathepsin B with a known inhibitor before adding the substrate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of each substrate concentration to the respective wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.[12]

Analysis of ADC Cleavage by HPLC

This protocol provides a general framework for analyzing the release of a drug from an ADC following incubation with Cathepsin B.

Materials:

  • Val-Cit-linked ADC

  • Recombinant human Cathepsin B

  • Assay Buffer (as described above)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Enzymatic Reaction:

    • Incubate the ADC with activated Cathepsin B in Assay Buffer at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation:

    • Quench the reaction in each aliquot by adding the quenching solution.

    • Centrifuge to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the reversed-phase column.

    • Elute the components using a gradient of mobile phase A (e.g., water with 0.1% TFA) and mobile phase B (e.g., acetonitrile with 0.1% TFA).

    • Monitor the elution of the intact ADC, cleaved linker-drug, and free drug using the detector.

  • Data Analysis:

    • Quantify the peak areas corresponding to the different species to determine the rate and extent of drug release over time.

Analysis of ADC Cleavage by Mass Spectrometry

Mass spectrometry (MS) offers a highly sensitive and specific method for characterizing ADC cleavage products.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reagents and consumables for enzymatic digestion and sample preparation as described for HPLC.

Procedure:

  • Sample Preparation:

    • Follow the enzymatic reaction and quenching steps as outlined in the HPLC protocol.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the components using reversed-phase chromatography.

    • Analyze the eluting species by mass spectrometry to identify the intact ADC, cleaved fragments, and the released drug based on their mass-to-charge ratios.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of the different species to quantify their relative abundance over time. This allows for a detailed kinetic analysis of the cleavage process.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit dipeptide linker is a cornerstone of modern ADC design, enabling the targeted delivery and release of potent cytotoxic agents within tumor cells. A thorough understanding of the underlying cleavage mechanism, coupled with robust and quantitative analytical methods, is paramount for the successful development of next-generation ADCs with enhanced efficacy and safety profiles. The experimental protocols and data presented in this guide provide a framework for researchers to effectively evaluate and optimize Cathepsin B-cleavable linkers in their drug development programs.

References

An In-depth Technical Guide to the Maleimide Group for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of molecules to antibodies is a cornerstone of modern therapeutic and diagnostic development. Among the various chemical strategies available, the use of the maleimide (B117702) group for conjugation to cysteine residues offers a robust and selective method, particularly pivotal in the construction of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the core principles of maleimide chemistry, detailed experimental protocols, and quantitative data to inform and guide researchers in this field.

The Core Chemistry: Michael Addition of Thiols to Maleimides

The primary reaction underpinning maleimide-based antibody conjugation is the Michael addition of a thiol (sulfhydryl) group, predominantly from a cysteine residue on the antibody, to the electron-deficient carbon-carbon double bond of the maleimide ring. This reaction forms a stable thioether bond, covalently linking the maleimide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye) to the antibody.[1][2]

The reaction is highly specific for thiols within a controlled pH range, making it a favored method for site-specific antibody modification.[3][4]

Visualizing the Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the thiolate anion on the maleimide double bond, leading to the formation of a stable thiosuccinimide linkage.

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Quantitative Data for Reaction Optimization

The efficiency and success of maleimide-based conjugation are dependent on several key parameters. The following tables summarize critical quantitative data to guide the optimization of your conjugation strategy.

Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation
ParameterOptimal Range/ValueNotesCitations
pH 6.5 - 7.5The reaction is highly chemoselective for thiols in this range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, reactivity with primary amines (e.g., lysine) becomes a competing side reaction.[2][3][4][5]
Temperature 4°C to Room Temperature (20-25°C)Reactions are typically performed at room temperature for faster kinetics (e.g., 2 hours) or at 4°C overnight for more sensitive proteins.[6][7]
Maleimide:Thiol Molar Ratio 2:1 to 20:1A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio is system-dependent; for small peptides, a 2:1 ratio may be optimal, while for larger proteins or nanoparticles, a 5:1 to 20:1 ratio is a common starting point.[2][6][8][9]
Solvent Aqueous Buffers (PBS, HEPES, Tris)Buffers should be degassed to prevent thiol oxidation and should not contain primary or secondary amines. Maleimide reagents are often dissolved in a water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction buffer.[5][10]
Table 2: Stability of Maleimide-Cysteine Conjugates

The stability of the resulting thioether bond is a critical quality attribute, especially for therapeutic applications. The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation.

Maleimide TypeConditionDeconjugationCitations
N-alkyl maleimides Thiol-containing buffer or serum, 37°C, 7 days35-67%[11][12]
N-aryl maleimides Thiol-containing buffer or serum, 37°C, 7 days< 20%[11][12]

N-aryl maleimides have been shown to form more stable conjugates due to accelerated hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[11][12][13]

Detailed Experimental Protocols

This section provides a generalized yet detailed protocol for the conjugation of a maleimide-functionalized molecule to an antibody.

Antibody Preparation and Disulfide Bond Reduction

For many antibodies, the cysteine residues are present as interchain disulfide bonds. These must be reduced to generate free thiol groups for conjugation.

  • Materials:

    • Antibody (1-10 mg/mL)

    • Degassed, amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)

    • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

    • EDTA (optional, to chelate metal ions)

    • Desalting column (if using DTT)

  • Protocol using TCEP (recommended):

    • Dissolve the antibody in the degassed reaction buffer.

    • If desired, add EDTA to a final concentration of 1-5 mM.[2]

    • Add a 50-100 fold molar excess of TCEP to the antibody solution.[14]

    • Incubate at room temperature for 30-60 minutes.[14]

    • The reduced antibody solution can be used directly in the conjugation step without removing the TCEP.[2]

  • Protocol using DTT:

    • Follow steps 1 and 2 as above.

    • Add DTT to a final concentration of 10-100 mM.

    • Incubate at room temperature for 30-60 minutes.

    • Crucially, remove the excess DTT using a desalting column or buffer exchange to prevent it from reacting with the maleimide reagent.[2]

Conjugation Reaction
  • Materials:

    • Reduced antibody solution

    • Maleimide-functionalized reagent

    • Anhydrous DMSO or DMF

  • Protocol:

    • Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14]

    • Add the maleimide stock solution to the reduced antibody solution to achieve the desired molar ratio (a 10-20 fold molar excess is a common starting point).[2][6] Add the maleimide solution dropwise while gently stirring.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if using a light-sensitive reagent.[6]

Quenching the Reaction (Optional but Recommended)

To ensure that any unreacted maleimide groups do not react with other molecules in downstream applications, the reaction can be quenched.

  • Protocol:

    • Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to the reaction mixture to a final concentration that is in excess of the initial maleimide concentration.

    • Incubate for 15-30 minutes at room temperature.

Purification of the Antibody Conjugate

It is essential to remove unreacted small molecules, excess quenching agent, and any aggregated protein.

  • Common Purification Methods:

    • Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the large antibody conjugate from smaller, unreacted molecules.[2]

    • Tangential Flow Filtration (TFF) / Dialysis: Useful for buffer exchange and removal of small molecules from larger volumes.[2]

    • Hydrophobic Interaction Chromatography (HIC): A powerful technique for purifying ADCs and can also be used to separate species with different drug-to-antibody ratios (DARs).[15][16]

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the antibody-maleimide conjugation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Start Start with Antibody Reduce Reduce Disulfide Bonds (e.g., with TCEP) Start->Reduce Conjugate Add Maleimide Reagent (pH 6.5-7.5, RT or 4°C) Reduce->Conjugate Quench Quench Excess Maleimide (e.g., with Cysteine) Conjugate->Quench Purify Purify Conjugate (e.g., SEC, HIC, TFF) Quench->Purify Characterize Characterize Final Product (e.g., DAR, Purity) Purify->Characterize Final_Product Final Antibody Conjugate Characterize->Final_Product

Caption: A typical experimental workflow for antibody-maleimide conjugation.

Characterization of the Final Conjugate

After purification, the antibody conjugate must be thoroughly characterized to ensure it meets the required specifications.

  • Key Characterization Techniques:

    • Drug-to-Antibody Ratio (DAR) Determination: This is a critical quality attribute for ADCs.

      • UV/Vis Spectroscopy: A simple and rapid method that provides an average DAR but not the distribution.[1][15]

      • Hydrophobic Interaction Chromatography (HIC): The standard method for determining the DAR distribution for cysteine-conjugated ADCs.[15][16]

      • Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the different ADC species, allowing for precise DAR determination.[1][3]

    • Purity and Aggregation Analysis:

      • Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregates and fragments.[3]

    • Confirmation of Conjugation Site:

      • Peptide Mapping: Involves digesting the ADC and analyzing the resulting peptides by LC-MS to confirm that conjugation has occurred at the intended cysteine residues.[3]

    • Functional Assays:

      • Antigen Binding Assays (e.g., ELISA): To ensure that the conjugation process has not compromised the antibody's ability to bind to its target.[17]

      • Cell-based Cytotoxicity Assays: For ADCs, to confirm that the conjugate retains its therapeutic potency.[17]

By understanding the underlying chemistry, carefully controlling reaction parameters, and employing robust analytical techniques, researchers can successfully leverage maleimide chemistry to produce well-defined and effective antibody conjugates for a wide range of applications.

References

The Pivotal Role of the PEG4 Spacer in Enhancing Antibody-Drug Conjugate Solubility and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the physicochemical properties of the entire construct. A key challenge in ADC development is mitigating the inherent hydrophobicity of potent cytotoxic payloads, which can lead to poor solubility, aggregation, and suboptimal pharmacokinetic profiles. The incorporation of discrete polyethylene (B3416737) glycol (PEG) spacers, particularly the tetra-ethylene glycol (PEG4) moiety, into the linker design has emerged as a crucial strategy to overcome these hurdles. This technical guide provides an in-depth analysis of the function of the PEG4 spacer in enhancing ADC solubility and stability, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Introduction: The Challenge of Hydrophobicity in ADCs

ADCs are complex biomolecules that combine the target specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] However, many of the most effective cytotoxic agents are highly hydrophobic.[2] Conjugating these payloads to an antibody, especially at higher drug-to-antibody ratios (DARs), increases the overall hydrophobicity of the ADC, leading to several challenges:

  • Reduced Aqueous Solubility: Hydrophobic ADCs are prone to aggregation and precipitation in aqueous-based formulation buffers, complicating manufacturing and administration.[]

  • Increased Aggregation: Aggregation can lead to immunogenicity, altered pharmacokinetic profiles, and reduced efficacy.[4]

  • Enhanced Non-specific Uptake: Increased hydrophobicity can lead to faster clearance from circulation through non-specific uptake by the reticuloendothelial system, reducing the amount of ADC that reaches the tumor.[5]

To counteract these detrimental effects, hydrophilic spacers are incorporated into the linker connecting the antibody and the payload.[6] The PEG4 spacer, a discrete and uniform chain of four ethylene (B1197577) glycol units, has proven to be particularly effective in this role.[2]

Core Functions of the PEG4 Spacer in ADCs

The inclusion of a PEG4 spacer in the linker architecture confers several key advantages that enhance the overall performance of an ADC.

Enhanced Solubility and Reduced Aggregation

The primary function of the PEG4 spacer is to increase the hydrophilicity of the ADC.[7] The repeating ethylene glycol units are highly solvated in aqueous environments, creating a hydration shell around the hydrophobic payload.[8] This "shielding" effect mitigates the propensity for intermolecular hydrophobic interactions, thereby preventing aggregation and improving solubility.[7] This is particularly critical for maintaining the stability of ADCs with high DARs.[5]

Improved Stability

By preventing aggregation, the PEG4 spacer contributes significantly to the overall stability of the ADC during storage and in circulation.[] A stable, monomeric ADC is more likely to retain its target-binding affinity and exhibit a predictable pharmacokinetic profile.

Optimized Pharmacokinetics

The hydrophilic nature of the PEG4 spacer can lead to a longer circulation half-life.[9] The hydration shell reduces non-specific clearance by the kidneys and shields the ADC from recognition by the immune system, allowing for greater tumor accumulation.[9]

Steric Hindrance and Maintained Biological Activity

The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload.[2] This steric hindrance can prevent the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting function.

Quantitative Impact of PEG Spacers on ADC Properties

While specific data can be proprietary, the following tables summarize the generally observed quantitative effects of incorporating PEG spacers into ADC design, based on available literature.

Table 1: Impact of PEG4 Spacer on ADC Aggregation

ADC ConstructLinker TypeDARAggregation (%) (Stressed Conditions)Reference
anti-CD30 ADCmc-vc-PAB-MMAE (No PEG)8High (not specified)[5]
anti-CD30 ADCmc-PEG4-vc-PAB-MMAE8Low (2-3%)[5]
anti-CD30 ADCmc-PEG8-vc-PAB-MMAE8Low (2-3%)[5]

Table 2: Influence of PEG Spacer Length on ADC Thermal Stability (Tm)

ADC ConstructLinker TypeTm1 (°C)Tm2 (°C)ΔTm vs. UnconjugatedReference
Unconjugated mAb-~70~82-[10][11]
mAb-Thiol-Biotin (No PEG)SMCC~68~80-2[10]
mAb-Amine-PEG4-BiotinNHS-PEG4~69~81-1[10]

Note: Data is representative and can vary significantly based on the specific antibody, payload, and conjugation chemistry.

Table 3: Effect of PEG Spacer on ADC Pharmacokinetics

ADC ConstructLinker TypeHalf-life (days)Clearance (mL/day/kg)Reference
Trastuzumab-DM1SMCC (No PEG)4.9Not Specified[5]
Trastuzumab-DM1Linker with orthogonal PEG6.6Not Specified[5]
anti-CD30-MMAE DAR8No PEGNot SpecifiedHigh[5]
anti-CD30-MMAE DAR8PEG4 StretcherNot SpecifiedLow (similar to unconjugated IgG)[5]

Experimental Protocols for Assessing ADC Solubility and Stability

A comprehensive evaluation of an ADC's physicochemical properties is essential. The following are detailed methodologies for key experiments used to assess the impact of a PEG4 spacer.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[12]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer[12]

  • ADC sample

  • Mobile phase for sample dilution

Protocol:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[13]

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.

  • Chromatographic Separation: Elute the sample isocratically with the mobile phase. Larger molecules (aggregates) will elute first, followed by the monomeric ADC.

  • Detection: Monitor the eluent at 280 nm to detect the protein.

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as follows: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Profiling

Objective: To assess the hydrophobicity of an ADC, which is influenced by the DAR and the presence of hydrophilic linkers like PEG4.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[1]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[1]

  • ADC sample

Protocol:

  • System and Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Injection: Inject the prepared sample onto the column. The ADC will bind to the hydrophobic stationary phase.

  • Elution Gradient: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). As the salt concentration decreases, the hydrophobic interactions weaken, and the ADC species elute in order of increasing hydrophobicity.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: The retention time of the main peak provides a relative measure of the ADC's hydrophobicity. A shorter retention time for a PEGylated ADC compared to a non-PEGylated counterpart would indicate reduced hydrophobicity.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Objective: To determine the thermal transition midpoint (Tm) of an ADC, which is an indicator of its conformational stability.

Materials:

  • Differential Scanning Calorimeter

  • ADC sample (typically 0.5-1 mg/mL)

  • Matching buffer for the reference cell

Protocol:

  • Sample Preparation: Prepare the ADC sample and a matching buffer reference. Degas both solutions to prevent bubble formation.

  • Instrument Setup: Load the sample and reference into the DSC cells.

  • Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25°C to 100°C).

  • Data Acquisition: The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram will show one or more endothermic peaks, each corresponding to the unfolding of a domain of the antibody. The apex of each peak represents the Tm for that domain. A higher Tm indicates greater thermal stability.[10]

Visualizing the Role of PEG4 in ADC Function

Graphviz diagrams can effectively illustrate the complex processes involved in ADC function and analysis.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with PEG4 Spacer Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Apoptosis

Caption: ADC internalization and payload release pathway.

Experimental_Workflow ADC_Sample ADC Sample (with/without PEG4) SEC Size Exclusion Chromatography (SEC) ADC_Sample->SEC HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC DSC Differential Scanning Calorimetry (DSC) ADC_Sample->DSC Aggregation_Analysis Aggregation Analysis SEC->Aggregation_Analysis Hydrophobicity_Profile Hydrophobicity Profile HIC->Hydrophobicity_Profile Thermal_Stability Thermal Stability (Tm) DSC->Thermal_Stability

Caption: Experimental workflow for ADC stability assessment.

MMAE_Mechanism_of_Action MMAE Released MMAE in Cytosol Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Required for G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Downstream signaling pathway of MMAE payload.

Conclusion

The incorporation of a PEG4 spacer is a highly effective strategy in modern ADC design to address the challenges posed by hydrophobic payloads. By increasing hydrophilicity, the PEG4 spacer significantly enhances the solubility and stability of ADCs, leading to reduced aggregation and improved pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of these critical quality attributes. As the field of ADCs continues to evolve, the rational design of linkers, with a keen focus on components like the PEG4 spacer, will remain paramount in developing safer and more efficacious cancer therapeutics.

References

The Pivotal Role of Purine Nucleoside Phosphorylase (PNP) Activating Groups in Payload Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core purpose and applications of the Purine (B94841) Nucleoside Phosphorylase (PNP) activating group in payload conjugation. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, experimental protocols, and quantitative data associated with this innovative pro-drug strategy.

Introduction: Harnessing Enzymatic Activation for Targeted Therapy

The selective delivery of cytotoxic payloads to tumor cells remains a central challenge in oncology. Pro-drug strategies, wherein an inactive compound is converted to a potent therapeutic agent at the target site, offer a promising approach to enhance therapeutic efficacy while minimizing systemic toxicity. One such strategy leverages the enzymatic activity of Escherichia coli Purine Nucleoside Phosphorylase (PNP). This enzyme plays a crucial role in the purine salvage pathway and can be exploited to activate specifically designed pro-drugs within the tumor microenvironment.[1][2] This targeted activation is the cornerstone of Gene-Directed Enzyme Pro-drug Therapy (GDEPT) and Antibody-Directed Enzyme Pro-drug Therapy (ADEPT).[3][4]

In these approaches, the PNP enzyme is either expressed in tumor cells via gene delivery vectors (GDEPT) or targeted to tumor-specific antigens through conjugation with monoclonal antibodies (ADEPT).[3][4][5] Once localized, the PNP enzyme encounters a systemically administered, non-toxic pro-drug. The enzyme then cleaves the pro-drug, releasing a highly cytotoxic purine analog that can kill the cancer cells.[1][6]

Mechanism of Action: The PNP-Mediated Conversion

The fundamental principle of the PNP-based pro-drug system lies in the enzymatic conversion of a relatively non-toxic nucleoside analog into a potent cytotoxic purine base.[1][6] The most extensively studied systems involve the activation of pro-drugs such as fludarabine (B1672870) phosphate (B84403) and 6-methylpurine (B14201) deoxyriboside (MEP-dR).[6][7]

  • E. coli PNP: The bacterial form of PNP is utilized due to its broader substrate specificity compared to human PNP, allowing it to efficiently process these synthetic pro-drugs.[7]

  • Pro-drug Activation: The PNP enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond in the pro-drug.[1] This reaction releases the cytotoxic purine base, for instance, 2-fluoroadenine (B1664080) (from fludarabine) or 6-methylpurine (from MEP-dR), and a sugar phosphate moiety.[1][6]

  • Cytotoxicity: The activated purine analogs are potent cytotoxic agents that disrupt essential cellular processes.[6]

    • 2-Fluoroadenine (F-Ade): Once inside the cell, F-Ade is converted into its triphosphate form (F-ATP).[6] F-ATP acts as a fraudulent nucleotide, inhibiting both DNA and RNA synthesis, ultimately leading to apoptosis.[6][8][9] Its incorporation into DNA leads to chain termination.[8]

    • 6-Methylpurine (MeP): Similarly, MeP is converted to its ribonucleoside triphosphate (MeP-R-TP) and is incorporated into both RNA and DNA, disrupting their synthesis and function.[6]

A significant advantage of this system is the bystander effect . The activated, small-molecule cytotoxic drugs can diffuse from the PNP-expressing tumor cells to neighboring, non-expressing cancer cells, thereby amplifying the therapeutic effect.[1][3]

Quantitative Data on PNP-Activated Pro-drugs

The efficacy of PNP-activated pro-drugs is supported by quantitative data from various in vitro and in vivo studies. This section summarizes key parameters, including enzyme kinetics and cytotoxicity data.

Enzyme Kinetics

The efficiency of pro-drug activation by E. coli PNP is characterized by its kinetic parameters, Km and kcat. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate.

Substrate (Pro-drug)EnzymeKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
FludarabineE. coli PNPData not available in a compiled formatData not available in a compiled formatData not available in a compiled format
6-Methylpurine DeoxyribosideE. coli PNPData not available in a compiled formatData not available in a compiled formatData not available in a compiled format
Inosine (B1671953)E. coli PNP~510Data not available in a compiled formatData not available in a compiled format
Cytotoxicity of Activated Payloads

The cytotoxic potential of the activated purine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Activated PayloadCancer Cell LineIC50 (µM)Incubation Time (hr)
2-FluoroadenineCEM (T-cell leukemia)0.154
6-MethylpurineCEM (T-cell leukemia)94
5-Fluorouracil (control)CEM (T-cell leukemia)1204
Compound 1 (Oleoyl Hybrid)HCT116 (Colon)22.4Not Specified
Compound 2 (Oleoyl Hybrid)HCT116 (Colon)0.34Not Specified
Compound 1 (Oleoyl Hybrid)HTB-26 (Breast)10-50Not Specified
Compound 2 (Oleoyl Hybrid)HTB-26 (Breast)10-50Not Specified
Compound 1 (Oleoyl Hybrid)PC-3 (Prostate)10-50Not Specified
Compound 2 (Oleoyl Hybrid)PC-3 (Prostate)10-50Not Specified
Compound 1 (Oleoyl Hybrid)HepG2 (Hepatocellular)10-50Not Specified
Compound 2 (Oleoyl Hybrid)HepG2 (Hepatocellular)10-50Not Specified

Data compiled from multiple sources.[6][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the PNP-activating group in payload conjugation.

Expression and Purification of E. coli PNP

Objective: To produce and purify recombinant E. coli PNP for in vitro assays and conjugation.

Protocol:

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the E. coli deoD gene (encoding PNP) under the control of an inducible promoter (e.g., T7).[7][12]

  • Cell Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[13][14]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM and continue to incubate at a suitable temperature (e.g., 30-37°C) for a defined period (e.g., 3-4 hours).[7][13]

  • Cell Harvest: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl).[13]

  • Lysis: Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.[13]

  • Purification: Purify the recombinant PNP from the clarified lysate using an appropriate chromatography method. A one-column procedure using a chitin (B13524) column has been reported to yield approximately 90% homogeneity.[7] Other methods may include affinity chromatography (e.g., Ni-NTA if a His-tag is used) followed by size-exclusion chromatography.

  • Protein Quantification and Purity Assessment: Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.

Synthesis of Fludarabine Phosphate Pro-drug

Objective: To chemically synthesize the fludarabine phosphate pro-drug.

Protocol:

This protocol is a generalized summary of a patented process and should be performed by trained chemists with appropriate safety precautions.[8][15]

  • Phosphorylation: Cool a reactor containing fludarabine and triethyl phosphate ((EtO)3PO) to -15 to -20°C.[8][15]

  • Add phosphorus oxychloride (POCl3) dropwise over approximately 1 hour, maintaining the temperature at -10 to -15°C.[8][15]

  • Maintain agitation at this temperature for 24-48 hours, monitoring the reaction completion by HPLC.[8][15]

  • Precipitation: Add cold toluene (B28343) dropwise over approximately 1.5 hours and continue agitation for 1-2 hours at -10 to -15°C to precipitate the product.[8][15]

  • Filtration and Washing: Filter the mixture and wash the filter cake with toluene.[8][15]

  • Purification: Suspend the moist solid in water and adjust the pH to 11 with NaOH.[8][15]

  • Purify the product using a Dowex resin column.[8][15]

  • Final Product: The final product is fludarabine phosphate.

In Vitro PNP Enzyme Activity Assay

Objective: To measure the enzymatic activity of purified PNP or PNP in cell/tissue lysates.

Protocol (Colorimetric): [1][2]

  • Sample Preparation:

    • Tissue Lysate: Homogenize ~100 mg of tissue in cold 1x PNP Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[1][2]

    • Cell Lysate: Resuspend 1-5 x 10^6 cells in cold 1x PNP Assay Buffer with a protease inhibitor cocktail. Disrupt cells by pipetting or sonication. Centrifuge as above and collect the supernatant.[2][11]

  • Reaction Setup (in a 96-well UV-transparent plate):

    • Sample Wells: Add 2-50 µL of the prepared lysate.

    • Positive Control: Add a known amount of purified PNP enzyme.

    • Background Control: Add the same volume of PNP Assay Buffer.

    • Adjust the final volume in all wells to 50 µL with 1x PNP Assay Buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing Inosine Substrate and a Developer solution (which converts the product hypoxanthine (B114508) to uric acid).

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each well.

  • Measurement: Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.

  • Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) in the linear range of the reaction. PNP activity is calculated based on the molar extinction coefficient of uric acid and can be expressed as units per mg of protein.[11]

Antibody-PNP Conjugation

Objective: To covalently link the PNP enzyme to a tumor-targeting antibody for ADEPT.

Protocol (General, using Maleimide-Thiol Chemistry): [16][]

  • Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiol groups using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Purify the reduced antibody to remove the reducing agent.

  • PNP Functionalization: Functionalize the PNP enzyme with a maleimide (B117702) crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which reacts with primary amines (e.g., lysine (B10760008) residues) on the enzyme.

  • Conjugation: Mix the maleimide-activated PNP with the thiol-containing antibody in a suitable buffer (pH 6.5-7.5). The maleimide groups will react specifically with the thiol groups to form a stable thioether bond.[]

  • Purification of the Conjugate: Purify the antibody-PNP conjugate from unconjugated antibody and enzyme using methods like size-exclusion chromatography or affinity chromatography.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and retention of both antibody binding and enzyme activity.

Visualizing Pathways and Workflows

Diagrams are essential for visualizing the complex biological and experimental processes involved in PNP-based pro-drug therapy. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway of PNP-Activated Pro-drug

PNP_Activation_Pathway PNP-Activated Pro-drug Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell cluster_bystander Neighboring Tumor Cell Prodrug Non-toxic Pro-drug (e.g., Fludarabine) PNP E. coli PNP Prodrug->PNP Uptake & Activation Payload Cytotoxic Payload (e.g., 2-Fluoroadenine) PNP->Payload Cleavage Payload_TP Active Triphosphate Form (e.g., F-ATP) Payload->Payload_TP Cellular Metabolism Bystander_Payload Cytotoxic Payload Payload->Bystander_Payload Diffusion DNA_Synth DNA Synthesis Payload_TP->DNA_Synth Inhibition RNA_Synth RNA Synthesis Payload_TP->RNA_Synth Inhibition Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to RNA_Synth->Apoptosis Leads to Bystander_Effect Bystander Killing Bystander_Payload->Bystander_Effect

Caption: PNP-activated pro-drug mechanism of action.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Preclinical Evaluation Workflow for PNP-Based Pro-drug Therapy cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization PNP_Activity PNP Enzyme Activity Assay Cytotoxicity Cytotoxicity Assay (IC50 Determination) PNP_Activity->Cytotoxicity Bystander Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander GDEPT_Model GDEPT Mouse Model (Tumor Xenograft) Bystander->GDEPT_Model ADEPT_Model ADEPT Mouse Model (Tumor Xenograft) Bystander->ADEPT_Model Efficacy Tumor Growth Inhibition GDEPT_Model->Efficacy Toxicity Systemic Toxicity Assessment GDEPT_Model->Toxicity ADEPT_Model->Efficacy ADEPT_Model->Toxicity PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Efficacy->PK_PD Toxicity->PK_PD Optimization Pro-drug/Vector Optimization PK_PD->Optimization

Caption: Preclinical evaluation workflow for PNP-based pro-drug therapy.

Conclusion

The use of a PNP activating group in payload conjugation represents a powerful and versatile platform for targeted cancer therapy. By leveraging the specific enzymatic activity of E. coli PNP, potent cytotoxic agents can be generated selectively at the tumor site, offering the potential for improved therapeutic outcomes with reduced side effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising therapeutic strategy. Future directions may include the development of novel PNP-activated pro-drugs with enhanced bystander effects and the engineering of more efficient and targeted delivery systems for the PNP enzyme.

References

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicities. This guide provides a comprehensive technical overview of the core types of cleavable linkers used in ADCs, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their evaluation.

Core Principles of Cleavable Linker Design

The ideal cleavable linker should possess several key characteristics to ensure the successful development of an ADC:

  • High Stability in Circulation: The linker must remain intact in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity and a reduced therapeutic window.[1][2][3]

  • Efficient Cleavage at the Target Site: Upon reaching the tumor, the linker should be rapidly and efficiently cleaved by the specific trigger to release the active drug.

  • Favorable Physicochemical Properties: The linker should not adversely affect the solubility and stability of the ADC. Hydrophobic linkers can promote aggregation, leading to faster clearance and reduced efficacy.[4]

  • "Traceless" or Defined Cleavage: Ideally, the linker cleavage should release the payload in its most active form, without any residual linker fragments that might impair its function. Some linkers are designed to release the payload with a small amino acid or peptide appendage.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three primary classes are enzyme-cleavable, pH-sensitive, and redox-sensitive linkers.[5][6]

Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be substrates for enzymes that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells.[7] This approach offers high specificity for payload release at the target site.

  • Cathepsin-Cleavable Linkers: These are the most common type of enzyme-cleavable linkers and typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[7][8] Cathepsins, particularly Cathepsin B, are lysosomal proteases that are often overexpressed in tumor cells.[8][9] The Val-Cit linker is widely used due to its high stability in human plasma and efficient cleavage by Cathepsin B.[1][2]

  • β-Glucuronidase-Cleavable Linkers: β-glucuronidase is an enzyme found in the lysosomes and in the necrotic regions of solid tumors. Linkers containing a β-glucuronide moiety can be cleaved by this enzyme to release the payload.[10] These linkers are generally very stable in circulation.

  • Other Enzyme-Cleavable Linkers: Other enzymes, such as phosphatases and sulfatases, which are also abundant in the lysosomal compartment, are being explored for designing novel cleavable linkers.[11]

pH-Sensitive Linkers

pH-sensitive, or acid-labile, linkers exploit the lower pH of the tumor microenvironment (pH 6.5-6.9) and intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[12][13][14]

  • Hydrazone Linkers: Hydrazone bonds are susceptible to hydrolysis under acidic conditions. This was one of the earliest chemistries used for cleavable linkers in ADCs.[1][2] However, some hydrazone linkers have shown instability in plasma, leading to premature drug release.[3]

  • Carbonate and Acetal/Ketal Linkers: These functional groups also exhibit acid-catalyzed hydrolysis and have been incorporated into pH-sensitive linkers.

Redox-Sensitive Linkers (Disulfide Linkers)

Redox-sensitive linkers are designed to be cleaved in the reducing environment of the cell. These linkers typically contain a disulfide bond.

  • Glutathione-Sensitive Linkers: The concentration of glutathione (B108866) (GSH), a major intracellular reducing agent, is significantly higher inside cells (1-10 mM) compared to the plasma (~2 µM).[15] This differential provides a trigger for the selective cleavage of disulfide linkers within the cell.[16] Steric hindrance around the disulfide bond can be introduced to enhance plasma stability.[17]

Quantitative Comparison of Cleavable Linkers

The stability and cleavage kinetics of different linkers are critical parameters that influence the therapeutic index of an ADC. The following tables summarize quantitative data for various cleavable linkers.

Table 1: Plasma Stability of Different Cleavable Linkers

Linker TypeSpecific Linker ExamplePayloadSpeciesHalf-life (t1/2)Reference
Enzyme-Cleavable Val-Cit-PABCMMAEHuman~230 days[2]
Phe-Lys-PABCMMAEHuman~30 days[2]
Val-Cit-PABCMMAEMouse~80 hours[2]
Sulfatase-cleavableMMAEMouse> 7 days[3]
pH-Sensitive Hydrazone (phenylketone-derived)-Human & Mouse~2 days[2][3]
CarbonateSN-38-~36 hours[3]
Silyl etherMMAEHuman> 7 days[3]
Redox-Sensitive Disulfide (SPDB)DM4---

Table 2: In Vitro Cleavage Efficiency

Linker TypeSpecific LinkerEnzyme/ConditionCleavage Rate/ExtentReference
Enzyme-Cleavable Val-Cit-PABCCathepsin B>90% release in 4 hours[5]
Val-Ala-PABCCathepsin BCleaved at half the rate of Val-Cit[2]
Sulfatase-cleavableArylsulfataset1/2 = 24 minutes[3]
pH-Sensitive Hydrazone (AcBut)pH 4.597% release in 24 hours[18]
Spiro diorthoesterpH 5.0Complete hydrolysis in 4.5 hours[18]
Redox-Sensitive DisulfideGlutathione (intracellular conc.)Efficient cleavage[]

Mandatory Visualizations

Signaling Pathway for ADC-Induced Cell Death

ADC_Cell_Death_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.5-6.2) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Enzymatic/pH/Redox) Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement CellDeath Apoptosis / Cell Cycle Arrest Target->CellDeath 6. Induction of Cell Death

Caption: ADC mechanism of action leading to cancer cell death.

Experimental Workflow for Cleavable Linker Evaluation

Linker_Evaluation_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation LinkerSynth Linker Synthesis ADCSynth ADC Conjugation LinkerSynth->ADCSynth PlasmaStability Plasma Stability Assay (LC-MS) ADCSynth->PlasmaStability CleavageAssay Cleavage Assay (Enzyme/pH/GSH) ADCSynth->CleavageAssay Cytotoxicity Cytotoxicity Assay (IC50) ADCSynth->Cytotoxicity Decision Lead Candidate Selection PlasmaStability->Decision CleavageAssay->Decision PK Pharmacokinetics (PK) Study Cytotoxicity->PK Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity Toxicity->Decision

Caption: Workflow for the evaluation of cleavable linkers for ADCs.

Logical Relationship of Cleavage Mechanisms

Cleavage_Mechanisms cluster_triggers Cleavage Triggers cluster_examples Examples CleavableLinker Cleavable Linker Enzymatic Enzymatic CleavableLinker->Enzymatic pH pH-Sensitive CleavableLinker->pH Redox Redox-Sensitive CleavableLinker->Redox Cathepsin Cathepsin B (Val-Cit) Enzymatic->Cathepsin Glucuronidase β-Glucuronidase Enzymatic->Glucuronidase Hydrazone Hydrazone pH->Hydrazone Disulfide Disulfide (GSH) Redox->Disulfide

Caption: Classification of cleavable linker cleavage mechanisms.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the average drug-to-antibody ratio (DAR) or the amount of released payload.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G affinity chromatography resin

  • LC-MS system

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 0.1-1 mg/mL in pre-warmed (37°C) plasma. Also, prepare a control sample in PBS.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), aliquot a portion of the reaction mixture and immediately freeze it at -80°C to stop any further degradation.

  • ADC Capture: Thaw the plasma samples. Capture the ADC from the plasma using Protein A or Protein G affinity chromatography.

  • Washing: Wash the captured ADC with PBS to remove non-specifically bound plasma proteins.

  • Elution and Analysis (for DAR): Elute the intact ADC from the resin. Analyze the eluate by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[20]

  • Analysis (for Released Payload): To measure the released payload, precipitate the proteins from the plasma samples (e.g., with acetonitrile). Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS to quantify the free payload.[9]

In Vitro Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of an enzyme-cleavable linker to cleavage by Cathepsin B.

Materials:

  • ADC with a Cathepsin B-cleavable linker (e.g., Val-Cit)

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT

  • Quenching Solution: Acetonitrile containing an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 1-10 µM.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of Cathepsin B (e.g., 20 nM final concentration).[5]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction and immediately add it to the cold quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. Calculate the rate of cleavage.

pH-Dependent Hydrolysis Assay

Objective: To assess the stability and cleavage rate of a pH-sensitive linker at different pH values.

Materials:

  • ADC with a pH-sensitive linker (e.g., hydrazone)

  • Buffers of different pH values (e.g., pH 4.5, 5.5, 6.5, and 7.4)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC at a fixed concentration in each of the different pH buffers at 37°C.

  • Time Points: At various time points, take aliquots from each buffer solution.

  • Analysis: Directly analyze the aliquots by LC-MS to determine the amount of intact ADC remaining or the amount of released payload.

  • Data Analysis: Plot the percentage of intact ADC or released payload over time for each pH. Calculate the half-life (t1/2) of the linker at each pH.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated payload (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.[21]

  • ADC Treatment: Prepare serial dilutions of the ADC and the free payload in cell culture medium. Add the dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and release of potent cytotoxic agents to cancer cells. The choice of linker—be it enzyme-cleavable, pH-sensitive, or redox-sensitive—profoundly impacts the stability, efficacy, and safety of the ADC. A thorough understanding of their mechanisms of action, coupled with rigorous in vitro and in vivo evaluation using standardized experimental protocols, is paramount for the successful development of next-generation antibody-drug conjugates with an improved therapeutic index. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable linker technology.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Mal-PEG4-Val-Cit-PAB-PNP to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells, such as cancer cells. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. This document provides a detailed protocol for the conjugation of a Maleimide-PEG4-Valine-Citrulline-p-aminobenzyl-p-nitrophenyl carbonate (Mal-PEG4-Val-Cit-PAB-PNP) linker to an antibody. This specific linker system incorporates a maleimide (B117702) group for thiol-specific conjugation, a hydrophilic PEG4 spacer to improve solubility, a cathepsin B-cleavable Val-Cit dipeptide for intracellular drug release, and a PAB self-immolative spacer.[1][2][3] The p-nitrophenyl (PNP) carbonate is a highly reactive group for the attachment of a cytotoxic drug containing a primary or secondary amine.

The protocol outlines the necessary steps for antibody preparation, reduction of interchain disulfide bonds to generate free thiols, conjugation with the drug-linker, and subsequent purification and characterization of the resulting ADC.

I. Principle of Conjugation

The conjugation process is a two-step procedure. First, the interchain disulfide bonds of the antibody are partially reduced to generate free sulfhydryl (thiol) groups.[][5][6][] The number of available thiols can be controlled by optimizing the concentration of the reducing agent.[][5] Subsequently, the maleimide group of the Mal-PEG4-Val-Cit-PAB-Drug construct reacts with the generated free thiols on the antibody via a Michael addition reaction to form a stable thioether bond.[][] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[][] The Val-Cit linker is designed to be stable in the bloodstream but is cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells, leading to the release of the cytotoxic payload inside the target cell.[2][8][9][10]

II. Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier Purpose
Monoclonal Antibody (mAb)User-definedTargeting protein
This compound pre-loaded with cytotoxic drugBroadPharm, MedchemExpress, etc.Drug-linker conjugate
Tris(2-carboxyethyl)phosphine (TCEP)Standard lab supplierReducing agent for disulfide bonds
Dithiothreitol (DTT)Standard lab supplierAlternative reducing agent
Phosphate Buffered Saline (PBS), pH 7.4Standard lab supplierBuffer for antibody solution and reactions
Sodium Borate (B1201080) Buffer, pH 8.0Standard lab supplierBuffer for reduction step
Diethylenetriaminepentaacetic acid (DTPA)Standard lab supplierChelating agent to prevent re-oxidation
CysteineStandard lab supplierQuenching agent for unreacted maleimide
Dimethyl sulfoxide (B87167) (DMSO)Standard lab supplierSolvent for drug-linker stock solution
Acetonitrile (B52724) (ACN)Standard lab supplierCo-solvent for conjugation reaction
Sephadex G-25 Desalting ColumnStandard lab supplierBuffer exchange and removal of excess reducing agent
Amicon Ultra Centrifugal Filter UnitsStandard lab supplierConcentration and buffer exchange of ADC
Hydrophobic Interaction Chromatography (HIC) ColumnStandard lab supplierPurification and analysis of ADC
Size Exclusion Chromatography (SEC) ColumnStandard lab supplierAnalysis of aggregation and purity

III. Experimental Protocols

A. Antibody Preparation and Reduction

This protocol aims to partially reduce the interchain disulfide bonds of the antibody to generate a controlled number of free thiol groups for conjugation. A typical IgG1 antibody has four interchain disulfide bonds that can be targeted.[5][6]

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer such as PBS at pH 7.4.

  • Reduction Buffer Preparation: Prepare a 500 mM sodium borate buffer containing 500 mM NaCl and 2 mM DTPA at pH 8.0.

  • Reducing Agent Preparation: Prepare a fresh 10 mM stock solution of TCEP or a 100 mM stock solution of DTT in water.[6]

  • Reduction Reaction:

    • To the antibody solution, add the reduction buffer to achieve a final concentration of 50 mM sodium borate.

    • Add the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to antibody will determine the extent of reduction and the resulting number of free thiols. A starting point is a 5-15 molar excess of reducing agent.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[6]

  • Removal of Excess Reducing Agent: Immediately after incubation, remove the excess reducing agent by buffer exchange using a Sephadex G-25 desalting column pre-equilibrated with PBS containing 1 mM DTPA (PBS/DTPA buffer).

B. Conjugation of Mal-PEG4-Val-Cit-PAB-Drug to the Antibody

This step involves the reaction of the maleimide group on the drug-linker with the newly generated free thiols on the antibody.

  • Drug-Linker Preparation: Prepare a 10 mM stock solution of the Mal-PEG4-Val-Cit-PAB-Drug in DMSO.[6] This should be protected from light and moisture.

  • Antibody Concentration Adjustment: Adjust the concentration of the reduced antibody to 2.5 mg/mL with cold PBS/DTPA buffer.[6]

  • Conjugation Reaction:

    • Determine the required volume of the drug-linker stock solution to achieve the desired molar ratio of drug-linker to antibody. A molar excess of 5-10 fold of the drug-linker over the antibody is a common starting point.[6]

    • Dilute the drug-linker stock solution with a co-solvent like acetonitrile to ensure the final reaction mixture contains a low percentage of organic solvent (e.g., <10% v/v) to prevent antibody denaturation.

    • Add the diluted drug-linker solution to the cold, reduced antibody solution with gentle mixing.

    • Incubate the reaction on ice or at 4°C for 1-2 hours. The reaction can also be performed at room temperature for a shorter duration, but this may increase the risk of maleimide hydrolysis.

  • Quenching the Reaction: To cap any unreacted maleimide groups, add a freshly prepared solution of cysteine to the reaction mixture to a final concentration of 1 mM (or a 20-fold excess over the drug-linker).[6] Incubate for an additional 15-30 minutes at 4°C.

C. Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted drug-linker, aggregated protein, and other impurities.

  • Initial Purification: Use size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess, unreacted drug-linker and quenching agent.[]

  • Hydrophobic Interaction Chromatography (HIC): For a more refined purification and to separate species with different drug-to-antibody ratios (DAR), HIC is the method of choice.[][12][13]

    • Equilibrate the HIC column with a high salt buffer (e.g., PBS with 1-2 M ammonium (B1175870) sulfate).

    • Load the ADC sample onto the column.

    • Elute the ADC species using a decreasing salt gradient. Species with higher DAR values are more hydrophobic and will elute later.

    • Collect fractions and analyze for DAR and purity.

  • Final Buffer Exchange and Concentration: Pool the desired ADC fractions and perform a final buffer exchange into a formulation buffer using SEC or TFF. Concentrate the final ADC product to the desired concentration.

IV. Characterization of the Antibody-Drug Conjugate

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.

Parameter Method Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.[8][][12]
Purity and Aggregation Size Exclusion Chromatography (SEC-HPLC)To determine the percentage of monomeric ADC and identify any aggregates.[]
Residual Free Drug Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)To quantify the amount of unconjugated drug-linker remaining in the final product.[6]
Antigen Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, XTT)To assess the potency of the ADC on target-expressing cell lines.

V. Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the conjugation protocol. These values may require optimization for specific antibodies and drug-linkers.

Parameter Recommended Range/Value
Antibody Concentration (Reduction) 5 - 10 mg/mL
Reducing Agent (TCEP) Molar Excess 5 - 15 fold over antibody
Reduction Temperature 37 °C
Reduction Time 30 - 60 minutes
Antibody Concentration (Conjugation) 2.5 mg/mL[6]
Drug-Linker Molar Excess 5 - 10 fold over antibody
Conjugation Temperature 4 °C or on ice
Conjugation Time 1 - 2 hours
Final DMSO Concentration in Reaction < 10% (v/v)
Target Average DAR 2 - 4

VI. Visualizations

A. Experimental Workflow

experimental_workflow start Start: Antibody Solution reduction Antibody Reduction (TCEP or DTT) start->reduction buffer_exchange1 Buffer Exchange (Sephadex G-25) reduction->buffer_exchange1 conjugation Conjugation with Mal-PEG4-Val-Cit-PAB-Drug buffer_exchange1->conjugation quenching Quenching (Cysteine) conjugation->quenching purification Purification (SEC and/or HIC) quenching->purification characterization Characterization (DAR, Purity, etc.) purification->characterization final_adc Final ADC Product characterization->final_adc

Caption: Workflow for ADC preparation.

B. Conjugation Chemistry and Payload Release

conjugation_release_mechanism cluster_conjugation Conjugation Reaction cluster_release Intracellular Payload Release Ab_SH Reduced Antibody (-SH) ADC Antibody-Drug Conjugate (Thioether Bond) Ab_SH->ADC Michael Addition pH 6.5-7.5 Mal_Linker_Drug Maleimide-Linker-Drug Mal_Linker_Drug->ADC ADC_Internalized Internalized ADC ADC->ADC_Internalized Internalization Cleavage Cathepsin B Cleavage (Val-Cit) ADC_Internalized->Cleavage Self_Immolation Self-Immolation (PAB Spacer) Cleavage->Self_Immolation Payload Active Payload Self_Immolation->Payload

Caption: Conjugation and release mechanism.

References

Application Notes and Protocols for the Synthesis of an Antibody-Drug Conjugate (ADC) using a Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis, purification, and characterization of an antibody-drug conjugate (ADC) utilizing the cathepsin B-cleavable Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PAB) linker. This linker system is designed for high stability in systemic circulation and targeted release of a cytotoxic payload within the lysosomal compartment of cancer cells.[1][]

Introduction to the Val-Cit-PAB Linker in ADCs

The Val-Cit-PAB linker is a sophisticated, multi-component system engineered for controlled drug release.[1] Its key components and their functions are:

  • Valine-Citrulline (Val-Cit) Dipeptide: This sequence serves as a recognition site for lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[1][] The peptide bond between citrulline and the PAB group is cleaved in the acidic environment of the lysosome.[1]

  • p-Aminobenzylcarbamate (PAB): This unit acts as a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified cytotoxic payload.[1]

  • Maleimidocaproyl (MC): This component is frequently included for conjugating the linker-drug construct to the antibody. It reacts with sulfhydryl groups on cysteine residues of the monoclonal antibody (mAb).[1]

The overall structure, often denoted as MC-Val-Cit-PAB, ensures that a potent cytotoxic drug remains tethered to a tumor-targeting antibody until it reaches its destination.[1]

Mechanism of Action

The therapeutic action of an ADC equipped with a Val-Cit-PAB linker is a two-stage process that occurs after internalization by a target cancer cell:[1]

  • Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a tumor cell. This triggers receptor-mediated endocytosis, leading to the engulfment of the ADC complex and its trafficking to the lysosome.[1]

  • Enzymatic Cleavage and Payload Release: Inside the lysosome, the acidic environment and high concentration of proteases, like cathepsin B, lead to the cleavage of the Val-Cit dipeptide.[1] This initiates the self-immolation of the PAB spacer, which in turn releases the active cytotoxic drug into the cytoplasm to exert its cell-killing effect.[1]

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (Neutral pH) cluster_cell Target Tumor Cell ADC ADC in Circulation (Stable) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Enzymatic Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Therapeutic Effect

Figure 1: Mechanism of action of a Val-Cit-PAB linked ADC.

Experimental Protocols

This section outlines the synthesis of the drug-linker construct (MC-Val-Cit-PAB-MMAE) and its subsequent conjugation to a monoclonal antibody. Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used in ADCs.[4]

Synthesis of the Drug-Linker: MC-Val-Cit-PAB-MMAE

The synthesis of the MC-Val-Cit-PAB-MMAE drug-linker is a multi-step process.[4]

Drug_Linker_Synthesis_Workflow cluster_synthesis MC-Val-Cit-PAB-MMAE Synthesis A Fmoc-Val-Cit-PAB-OH + MMAE B Peptide Coupling A->B C Fmoc-Val-Cit-PAB-MMAE B->C D Fmoc Deprotection C->D E NH2-Val-Cit-PAB-MMAE D->E G Maleimide Coupling E->G F MC-NHS Ester (Activated Maleimide) F->G H MC-Val-Cit-PAB-MMAE (Final Product) G->H

Figure 2: Workflow for the synthesis of the MC-Val-Cit-PAB-MMAE drug-linker.

Materials and Reagents:

  • Fmoc-Val-Cit-PAB-OH

  • Monomethyl auristatin E (MMAE)

  • 1-Hydroxybenzotriazole (HOBt)[4]

  • N,N'-Diisopropylethylamine (DIPEA)[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]

  • Piperidine[4]

  • Maleimidocaproic acid (MC-OH)[4]

  • N-Hydroxysuccinimide (NHS)[4]

  • N,N'-Dicyclohexylcarbodiimide (DCC)[4]

  • N,N-Dimethylformamide (DMF)[4]

  • Dichloromethane (DCM)[4]

  • Trifluoroacetic acid (TFA)[4]

  • Triisopropylsilane (TIPS)[4]

  • Reverse-phase HPLC for purification[4]

Protocol:

  • Coupling of MMAE to the Linker:

    • Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, HOBt, and HATU in anhydrous DMF.[6]

    • Add DIPEA to the solution and stir at room temperature.

    • Monitor the reaction progress by HPLC.

    • Upon completion, purify the crude product (Fmoc-Val-Cit-PAB-MMAE) by semi-preparative HPLC.[6] Lyophilize the product to a solid.[5][6]

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.[5]

    • Add piperidine (B6355638) and stir at room temperature for 20-30 minutes.[5][6]

    • Monitor the deprotection by HPLC.

    • Purify the resulting NH2-Val-Cit-PAB-MMAE by reverse-phase HPLC.[5][6]

  • Activation of Maleimidocaproic Acid:

    • Activate maleimidocaproic acid by reacting it with NHS and DCC in a suitable solvent like DCM to form MC-NHS ester.[4]

  • Coupling of the Maleimide Group:

    • Dissolve the purified NH2-Val-Cit-PAB-MMAE in DMF.[4]

    • Add the MC-NHS ester to the solution and stir at room temperature.[4]

    • Monitor the reaction by HPLC.

    • Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.[4]

Table 1: Summary of Synthetic Steps and Reported Yields for Drug-Linker Synthesis

StepDescriptionStarting MaterialsKey ReagentsTypical YieldReference
1MMAE CouplingFmoc-Val-Cit-PAB-OH, MMAEHATU, HOBt, DIPEA~78%[6]
2Fmoc DeprotectionFmoc-Val-Cit-PAB-MMAEPiperidine~71%[6]
3Maleimide CouplingNH2-Val-Cit-PAB-MMAE, MC-NHS ester-~80%[6]
ADC Synthesis: Conjugation of Drug-Linker to Antibody

This part describes the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-activated drug-linker.[4]

ADC_Synthesis_Workflow cluster_conjugation Antibody-Drug Conjugation A Monoclonal Antibody (mAb) B Antibody Reduction A->B C Reduced mAb (with free thiols) B->C E Conjugation Reaction (Thiol-Maleimide) C->E D MC-Val-Cit-PAB-MMAE D->E F Crude ADC E->F G Purification F->G H Purified ADC G->H

References

Application Notes and Protocols for Payload Attachment to Mal-PEG4-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to target cells, such as cancer cells. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The Mal-PEG4-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed for advanced ADC development.

This linker incorporates several key features:

  • Maleimide (B117702) (Mal) Group: Enables covalent conjugation to thiol groups on the antibody, typically from reduced interchain cysteine residues.

  • Polyethylene Glycol (PEG4) Spacer: A four-unit PEG spacer that enhances the solubility and hydrophilicity of the linker-payload, which can improve the overall properties of the ADC.

  • Valine-Citrulline (Val-Cit) Dipeptide: A protease-cleavable motif that is specifically recognized and cleaved by lysosomal enzymes, such as Cathepsin B, which are often upregulated in tumor cells.[][2] This ensures targeted payload release within the cancer cell.

  • p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the cleavage of the Val-Cit linker, the PAB spacer undergoes a 1,6-elimination reaction to release the payload in its unmodified, active form.[]

  • p-Nitrophenyl (PNP) Carbonate: A highly reactive leaving group that facilitates the efficient attachment of an amine- or hydroxyl-containing payload to the linker.[3]

These application notes provide a detailed, step-by-step guide for the attachment of a payload to the this compound linker and the subsequent conjugation to a monoclonal antibody.

Part 1: Payload Attachment to this compound

This section details the protocol for conjugating an amine-containing payload to the p-nitrophenyl (PNP) carbonate active ester of the linker.

Experimental Protocol: Payload-Linker Conjugation

1. Materials and Reagents:

  • This compound linker

  • Amine-containing payload (e.g., a cytotoxic drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for characterization

2. Procedure:

  • Dissolution of Reactants:

    • In a clean, dry reaction vial, dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the stirred solution of the linker, add the payload solution.

    • Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

    • Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours. The reaction progress should be monitored by LC-MS until the starting material (PNP linker) is consumed.

  • Purification:

    • Upon completion, the crude reaction mixture is purified by preparative reverse-phase HPLC (RP-HPLC).

    • A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.

    • Collect the fractions containing the desired Mal-PEG4-Val-Cit-PAB-Payload conjugate.

  • Lyophilization and Characterization:

    • Combine the pure fractions and lyophilize to obtain the final product as a solid.

    • Confirm the identity and purity of the conjugate by LC-MS. The expected mass will be the mass of the this compound linker minus the mass of the p-nitrophenol leaving group, plus the mass of the payload.

Data Presentation: Payload-Linker Conjugation
ParameterTypical Value/RangeNotes
Reactant Molar Ratio (Payload:Linker) 1.0 - 1.2 : 1.0A slight excess of the payload can help drive the reaction to completion.
Base (DIPEA/TEA) Equivalents 2.0 - 3.0Neutralizes any acidic byproducts and facilitates the reaction.
Reaction Time 2 - 4 hoursMonitor by LC-MS for completion.
Typical Yield > 70%Dependent on the specific payload and purification efficiency.
Purity (Post-HPLC) > 95%Assessed by HPLC peak area.

Part 2: Conjugation of Payload-Linker to Antibody

This section outlines the protocol for conjugating the purified Mal-PEG4-Val-Cit-PAB-Payload to a monoclonal antibody via cysteine-thiol chemistry.

Experimental Protocol: Antibody-Drug Conjugation

1. Materials and Reagents:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Purified Mal-PEG4-Val-Cit-PAB-Payload

  • Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Hydrophobic Interaction Chromatography (HIC) HPLC system for DAR analysis

2. Procedure:

  • Antibody Reduction:

    • The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups.

    • To the antibody solution (e.g., 5-10 mg/mL), add a calculated amount of TCEP (typically 2-5 molar equivalents per antibody) or DTT.

    • Incubate at 37°C for 1-2 hours. The number of equivalents of the reducing agent will determine the number of available thiol groups and thus the final Drug-to-Antibody Ratio (DAR).

    • Remove the excess reducing agent by buffer exchange using a desalting column or TFF.

  • Conjugation Reaction:

    • Dissolve the Mal-PEG4-Val-Cit-PAB-Payload in a co-solvent such as DMSO.

    • Add the payload-linker solution (typically 5-10 molar equivalents per antibody) to the reduced antibody solution with gentle mixing. The final concentration of the co-solvent should generally be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in a buffer with a pH between 7.0 and 7.5 for optimal maleimide-thiol reaction specificity.

  • Quenching:

    • Add an excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups on the payload-linker.

  • Purification of the ADC:

    • Remove unconjugated payload-linker and other small molecules from the ADC using SEC or TFF.

    • The purified ADC should be stored under appropriate conditions (e.g., -80°C).

Data Presentation: ADC Characterization
ParameterTypical Value/RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0HIC-HPLC, LC-MS[4][5][6]
ADC Purity (Monomer Content) > 95%Size Exclusion Chromatography (SEC)
Residual Free Payload-Linker < 1%Reverse-Phase HPLC (RP-HPLC)
Plasma Stability (Payload Loss at 7 days) < 20% (in human plasma)LC-MS analysis of ADC incubated in plasma[7]

Note: The stability of the Val-Cit linker can vary between species. It is known to be less stable in rodent plasma compared to human plasma due to susceptibility to carboxylesterase 1C.

Part 3: Analytical Methods for ADC Characterization

Experimental Protocol: DAR Analysis by HIC-HPLC

1. Principle: HIC separates proteins based on their hydrophobicity. The addition of each hydrophobic payload-linker to the antibody increases its overall hydrophobicity, allowing for the separation of different drug-loaded species (DAR0, DAR2, DAR4, etc.).

2. Materials and Reagents:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol)

  • HPLC system with a UV detector

3. Procedure:

  • Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / 100, where 'n' is the number of drugs conjugated.[5]

Visualizations

experimental_workflow cluster_payload_attachment Part 1: Payload-Linker Synthesis cluster_adc_conjugation Part 2: ADC Conjugation cluster_characterization Part 3: ADC Characterization p1 Dissolve Linker & Payload p2 React with Base (DIPEA) p1->p2 p3 Monitor by LC-MS p2->p3 p4 Purify by RP-HPLC p3->p4 p5 Lyophilize & Characterize p4->p5 a2 Conjugate with Payload-Linker p5->a2 Purified Payload-Linker a1 Antibody Reduction (TCEP) a1->a2 a3 Quench Reaction (NAC) a2->a3 a4 Purify ADC (SEC/TFF) a3->a4 c1 DAR Analysis (HIC-HPLC) a4->c1 c2 Purity Analysis (SEC) a4->c2 c3 Stability Assay (LC-MS) a4->c3

Caption: Experimental workflow for ADC synthesis and characterization.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Active Payload Lysosome->Payload Linker Cleavage (Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Conceptual mechanism of action for a Val-Cit linker-based ADC.

payload_release start ADC in Lysosome cleavage Val-Cit bond cleaved by Cathepsin B start->cleavage pab_intermediate Unstable PAB intermediate cleavage->pab_intermediate elimination 1,6-Elimination Reaction pab_intermediate->elimination release Active Payload Released elimination->release co2 CO2 Released elimination->co2

Caption: Logical steps of payload release from the Val-Cit-PAB linker.

References

Application Notes and Protocols for In Vitro Cleavage of Mal-PEG4-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG4-Val-Cit-PAB-PNP linker is a critical component in the development of Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed to be stable in systemic circulation and to selectively release its cytotoxic payload upon internalization into target tumor cells. The cleavage mechanism relies on the enzymatic activity of Cathepsin B, a lysosomal protease often overexpressed in cancer cells.[1][2][] The linker incorporates a valine-citrulline (Val-Cit) dipeptide, which is specifically recognized and cleaved by Cathepsin B.[4][5] Following this cleavage, a self-immolative p-aminobenzyl (PAB) spacer spontaneously releases the p-nitrophenol (PNP) payload.[2] The maleimide (B117702) (Mal) group allows for covalent attachment to thiol-containing residues on the antibody, while the polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility.[5][6]

This document provides detailed protocols for conducting an in vitro cleavage assay to evaluate the enzymatic degradation of this compound.

Principle of the Assay

The in vitro cleavage assay quantitatively measures the release of p-nitrophenol (PNP) from the this compound linker upon incubation with Cathepsin B. The released PNP is a chromogenic compound that can be detected spectrophotometrically at wavelengths between 405 and 420 nm under basic conditions.[7][8] The rate of PNP formation is directly proportional to the enzymatic activity of Cathepsin B on the linker.

Signaling Pathway and Experimental Workflow

cluster_0 Enzymatic Cleavage Pathway A This compound C Cleavage of Val-Cit bond A->C Enzymatic Action B Cathepsin B B->C D Unstable PAB intermediate C->D E Self-immolation (1,6-elimination) D->E F Released p-Nitrophenol (PNP) (Chromogenic) E->F

Caption: Enzymatic cleavage of this compound by Cathepsin B.

cluster_1 Experimental Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) rxn_setup Set up Reaction Mixture in 96-well plate prep->rxn_setup initiate Initiate Reaction by adding Cathepsin B rxn_setup->initiate incubate Incubate at 37°C initiate->incubate monitor Monitor Absorbance at 410 nm (Kinetic or Endpoint) incubate->monitor stop Stop Reaction (Optional, for endpoint) monitor->stop analyze Data Analysis (Calculate initial velocities) monitor->analyze

Caption: General workflow for the in vitro cleavage assay.

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • Recombinant Human Cathepsin B (Enzyme)

  • Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 4 mM DTT, pH 5.5.[9]

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Enzyme Stock Solution: Prepare a stock solution of Cathepsin B in a suitable buffer.

  • p-Nitrophenol (PNP) Standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm.

Protocol 1: p-Nitrophenol (PNP) Standard Curve
  • Prepare a 1 mM PNP stock solution in the assay buffer.

  • Perform serial dilutions of the PNP stock solution in the assay buffer to obtain concentrations ranging from 0 to 200 µM.

  • Transfer 100 µL of each standard dilution to a 96-well plate.

  • Measure the absorbance at 410 nm using the microplate reader.

  • Plot the absorbance values against the corresponding PNP concentrations to generate a standard curve. The slope of this curve will be used to convert absorbance readings from the cleavage assay into molar concentrations of released PNP.

Protocol 2: In Vitro Cleavage Assay
  • Prepare the reaction mixture : In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Substrate solution (diluted from the stock to achieve final concentrations ranging from 10 to 500 µM)

    • The total volume should be brought up to just under the final reaction volume (e.g., 90 µL for a final volume of 100 µL).

  • Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the Cathepsin B solution to each well to achieve a final concentration of 50-100 nM. The final reaction volume should be 100 µL.

  • Monitor the reaction : Immediately place the plate in the microplate reader and measure the absorbance at 410 nm every minute for 30-60 minutes.

  • Data Analysis :

    • For each substrate concentration, plot absorbance versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of PNP formation (µM/min) using the slope from the PNP standard curve.

Data Presentation

The following table presents illustrative data for the in vitro cleavage of this compound by Cathepsin B. Actual results may vary depending on specific experimental conditions.

Substrate Concentration (µM)Initial Velocity (ΔAbs/min)Initial Velocity (µM/min)
100.0050.5
250.0121.2
500.0222.2
1000.0383.8
2000.0555.5
5000.0707.0

Note: The conversion from ΔAbs/min to µM/min is based on a hypothetical extinction coefficient for PNP determined from a standard curve.

Troubleshooting

  • No or low signal :

    • Confirm the activity of Cathepsin B.

    • Ensure the presence of DTT in the assay buffer, as it is required for Cathepsin B activity.

    • Check the pH of the assay buffer. Cathepsin B is most active at an acidic pH (4.5-5.5).[2]

  • High background signal :

    • Check for spontaneous hydrolysis of the substrate in the absence of the enzyme.

    • Ensure the purity of the substrate.

  • Non-linear reaction progress curves :

    • Substrate depletion may be occurring at low substrate concentrations. Use the initial linear portion of the curve for velocity calculations.

    • Enzyme instability may be a factor.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of the Cathepsin B-mediated cleavage of this compound. The described protocols and workflows are essential for characterizing the stability and release kinetics of this linker, which are critical parameters in the development of effective Antibody-Drug Conjugates.

References

Application Notes and Protocols for Cysteine-Specific Antibody Conjugation using Mal-PEG4-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides detailed application notes and protocols for the use of Mal-PEG4-Val-Cit-PAB-PNP , a cleavable linker, for cysteine-specific antibody conjugation.

The this compound linker is a sophisticated system designed for optimal ADC performance. It features several key components:

  • Maleimide (B117702) (Mal): A thiol-reactive group that enables site-specific conjugation to cysteine residues on the antibody.[1][2]

  • Polyethylene Glycol (PEG4): A four-unit PEG spacer that enhances the solubility and pharmacokinetic properties of the ADC.[2]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[2][3] This ensures targeted payload release within the cancer cell.[3]

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified, fully active payload.

  • p-Nitrophenyl (PNP): A highly activated leaving group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic payload.[1][2]

Cysteine-specific conjugation involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.[4][5] This method allows for a more controlled and homogenous drug-to-antibody ratio (DAR) compared to lysine (B10760008) conjugation.[6] The resulting ADCs typically have DAR values of 2, 4, 6, or 8.[5]

These application notes provide a comprehensive guide, from payload activation to the final characterization of the ADC, to aid researchers in the successful development of novel ADCs.

Data Presentation

The following tables summarize typical quantitative data obtained during the preparation and characterization of ADCs using a cysteine-specific conjugation strategy with a Val-Cit linker. The precise values will vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Antibody Reduction and Conjugation Parameters

ParameterTypical RangePurpose
Antibody Concentration5 - 10 mg/mLOptimal concentration for efficient reduction and conjugation.
TCEP to Antibody Molar Ratio2 - 10 equivalentsControls the extent of disulfide bond reduction and thus the number of available thiol groups.
Reduction Incubation Time1 - 3 hoursDuration to achieve the desired level of antibody reduction.
Linker-Payload to Antibody Molar Ratio4:1 to 10:1A molar excess of the linker-payload drives the conjugation reaction to completion.
Conjugation pH6.5 - 7.5Optimal pH for the Michael addition reaction between the maleimide and thiol groups.[7]
Final DMSO Concentration< 10% (v/v)To maintain payload solubility without causing antibody aggregation.

Table 2: Typical ADC Characterization Results

CharacteristicMethodTypical Result
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC, RP-HPLC, Native MS3.5 - 4.2 (for partial reduction)
Monomer PuritySize Exclusion Chromatography (SEC)> 95%
AggregationSize Exclusion Chromatography (SEC)< 5%
Free Drug LevelReversed-Phase HPLC (RP-HPLC)< 1%
In Vitro Plasma Stability (Human)Incubation in human plasma followed by analysisHigh stability, with minimal payload deconjugation over several days.[8]
In Vitro Plasma Stability (Mouse)Incubation in mouse plasma followed by analysisPotential for instability due to cleavage by carboxylesterase Ces1c.[9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of a cysteine-conjugated ADC using this compound.

Protocol 1: Activation of Amine-Containing Payload with this compound

This protocol describes the reaction of an amine-containing cytotoxic payload with the PNP-activated linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Stir plate and magnetic stir bar

  • Nitrogen or Argon gas supply

  • Reaction vessel

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Add 1.0 equivalent of this compound to the payload solution.

  • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base.

  • Purge the reaction vessel with nitrogen or argon and seal it.

  • Stir the reaction at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by LC-MS to confirm the formation of the maleimide-activated linker-payload.

  • Once the reaction is complete, the product can be purified by preparative HPLC if necessary, or used directly in the conjugation step if the purity is sufficient.

Protocol 2: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol details the generation of reactive thiol groups on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Desalting columns or centrifugal filter devices (e.g., 30 kDa MWCO)

Procedure:

  • Adjust the concentration of the mAb solution to 5-10 mg/mL with Conjugation Buffer.

  • Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Conjugation Buffer.

  • Add the required volume of the TCEP stock solution to the mAb solution to achieve a final molar ratio of TCEP to antibody between 2 and 10 equivalents. The exact ratio should be optimized to achieve the desired DAR.

  • Incubate the reaction mixture at room temperature or 37°C for 1-3 hours with gentle mixing.[7]

  • Immediately following incubation, remove the excess TCEP using a desalting column or by buffer exchange with a centrifugal filter device, exchanging into fresh, cold Conjugation Buffer. This step is critical to prevent the reduction of the maleimide group on the linker.

Protocol 3: Conjugation of Reduced Antibody with Activated Linker-Payload

This protocol describes the covalent attachment of the maleimide-activated linker-payload to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 2

  • Maleimide-activated linker-payload from Protocol 1

  • Conjugation Buffer

  • Quenching solution (e.g., 1 M N-acetylcysteine)

Procedure:

  • Immediately after TCEP removal, determine the concentration of the reduced antibody.

  • Dissolve the maleimide-activated linker-payload in a minimal amount of an organic solvent like DMSO.

  • Add the linker-payload solution to the reduced antibody solution at a molar ratio of 4:1 to 10:1 (linker-payload:antibody). Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent antibody aggregation.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • To quench any unreacted maleimide groups, add a 5-fold molar excess of N-acetylcysteine over the linker-payload and incubate for an additional 30 minutes.

Protocol 4: Purification and Characterization of the ADC

This protocol outlines the purification of the ADC and the determination of its key characteristics.

Materials:

  • Crude ADC solution from Protocol 3

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • LC-MS system (for native MS or RP-HPLC of reduced chains)

Procedure:

  • Purification:

    • Purify the crude ADC solution using a preparative SEC column to remove excess linker-payload, unconjugated drug, and aggregates.

    • Alternatively, use centrifugal filter devices to perform buffer exchange into the final formulation buffer and remove small molecule impurities.

  • Characterization:

    • Purity and Aggregation: Analyze the purified ADC by analytical SEC to determine the percentage of monomer, dimer, and higher-order aggregates.

    • Drug-to-Antibody Ratio (DAR):

      • HIC-HPLC: Use a HIC column to separate ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The average DAR can be calculated from the peak areas.

      • RP-HPLC of Reduced ADC: Reduce the ADC to separate the light and heavy chains. Analyze by RP-HPLC to determine the distribution of unconjugated and conjugated chains, from which the DAR can be calculated.

      • Native Mass Spectrometry: Analyze the intact ADC under native conditions to determine the mass of each DAR species and calculate the average DAR.[6]

    • Free Drug Analysis: Use RP-HPLC to quantify the amount of residual, unconjugated linker-payload in the final ADC product.

Visualizations

experimental_workflow cluster_payload Payload Activation cluster_antibody Antibody Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization payload Amine-Payload linker This compound activated_payload Activated Linker-Payload antibody Monoclonal Antibody (mAb) reduced_antibody Reduced mAb (Free Thiols) crude_adc Crude ADC Mixture purified_adc Purified ADC analysis DAR (HIC/MS) Purity (SEC)

signaling_pathway cluster_extracellular Extracellular Space (Bloodstream) ADC ADC (Stable Linker) Receptor Receptor ADC->Receptor 1. Binding ADC_bound ADC_bound Receptor->ADC_bound Endosome Endosome ADC_bound->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Cleavage Lysosome->Cleavage 4. Cathepsin B Release Release Cleavage->Release 5. Self-Immolation Payload Payload Release->Payload Apoptosis Apoptosis Payload->Apoptosis 6. Cytotoxic Effect

References

Application Notes and Protocols for Lysosomal Trafficking and Payload Release of Val-Cit ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanisms and methodologies associated with the lysosomal trafficking and subsequent payload release of antibody-drug conjugates (ADCs) featuring the Valine-Citrulline (Val-Cit) linker. The protocols outlined below offer step-by-step guidance for key experiments to evaluate the efficacy and stability of these targeted therapeutics.

Introduction

Antibody-drug conjugates are a promising class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[] The linker connecting the antibody and the payload is a critical component, dictating the stability of the ADC in circulation and the efficiency of drug release at the target site.[2] The Val-Cit dipeptide linker is a widely utilized protease-cleavable linker in both clinically approved and investigational ADCs.[2] Its design allows for stability in the bloodstream and specific cleavage by lysosomal proteases, primarily Cathepsin B, which are often upregulated in the tumor microenvironment.[][]

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized through receptor-mediated endocytosis.[2] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment and high concentration of proteases within the lysosome, particularly Cathepsin B, facilitate the cleavage of the Val-Cit linker.[][] This cleavage initiates a self-immolative cascade, typically involving a p-aminobenzylcarbamate (PABC) spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.[4]

Mechanism of Val-Cit Linker Cleavage and Payload Release

The payload release from a Val-Cit ADC within the lysosome is a multi-step process:

  • Enzymatic Recognition and Cleavage: Cathepsin B, a cysteine protease abundant in lysosomes, recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer.[][5] Other cathepsins, such as S, L, and F, may also be involved in this process.[6]

  • Self-Immolation of the PABC Spacer: The cleavage of the Val-Cit dipeptide triggers a 1,6-elimination reaction in the PABC spacer.[4]

  • Payload Liberation: This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and a remnant of the spacer.[4]

This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity to healthy tissues where Cathepsin B activity is lower.[]

Data Presentation: Quantitative Analysis of Val-Cit ADC Properties

The following tables summarize key quantitative data related to the stability and cleavage of Val-Cit ADCs, compiled from various in vitro and in vivo studies.

Table 1: Comparative Plasma Stability of Different Linkers

Linker TypePlasma Stability (Human)Plasma Stability (Mouse)Key ObservationsReference
Val-Cit High (Stable)Lower (Susceptible to Ces1C cleavage)Discrepancies in stability between species are often due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma.[7][8][7][8]
Phe-Lys Substantially less stable than Val-CitNot reportedMore prone to premature cleavage in human plasma compared to Val-Cit.[4]
Glucuronide HighHighExhibits minimal aggregation compared to dipeptide linkers.[4][4]
Non-cleavable HighHighPayload release relies on complete lysosomal degradation of the antibody.[7]

Table 2: In Vitro Cleavage Efficiency of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage RateHalf-life (min)NotesReference
Phe-Lys Rapid8Demonstrates very fast cleavage by Cathepsin B.[4]
Val-Lys Rapid9Similar rapid cleavage profile to Phe-Lys.[4]
Val-Cit Moderate240Shows a significantly slower, more controlled release compared to Lys-containing dipeptides.[4]
Val-Ala Not specifiedNot specifiedUsed in some clinical-stage ADCs.[9]

Experimental Protocols

Detailed methodologies for key experiments to assess the lysosomal trafficking and payload release of Val-Cit ADCs are provided below.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a Val-Cit linked ADC in plasma from different species and assess the potential for premature payload release.

Materials:

  • ADC with Val-Cit linker

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

  • Cold PBS for quenching

Methodology:

  • Pre-warm the plasma samples from each species to 37°C.

  • Dilute the ADC to a final concentration of 1 mg/mL in the pre-warmed plasma in separate tubes for each species.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in cold PBS.

  • Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.[7]

Protocol 2: In Vitro Lysosomal Cleavage Assay

Objective: To determine the rate and extent of Val-Cit linker cleavage by lysosomal proteases.

Materials:

  • ADC with Val-Cit linker

  • Human liver lysosomal fractions (commercially available) or purified Cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Cathepsin B inhibitor (optional, for specificity control)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

  • Initiate the reaction by adding the lysosomal fraction or purified Cathepsin B to the reaction mixture.

  • For a negative control, prepare a separate reaction containing a Cathepsin B inhibitor.

  • Incubate the samples at 37°C.

  • At various time points, withdraw aliquots and quench the reaction.

  • Analyze the samples by LC-MS to quantify the released payload and remaining intact ADC.[7][10][11]

Protocol 3: Fluorogenic Substrate Cleavage Assay

Objective: A high-throughput method to screen for the susceptibility of different linker sequences to Cathepsin B cleavage.

Materials:

  • Fluorogenic peptide substrate (e.g., peptide-AMC)

  • Assay buffer (pH 5.0-6.0 with DTT)

  • Activated Cathepsin B

  • 96-well microplate

  • Fluorescence plate reader

Methodology:

  • Prepare a solution of the fluorogenic peptide substrate in the assay buffer.

  • Add the substrate solution to the wells of a 96-well microplate.

  • Initiate the reaction by adding activated Cathepsin B to each well.

  • Incubate the plate in a fluorescence plate reader at 37°C.

  • Monitor the increase in fluorescence over time as the substrate is cleaved.

  • Determine the rate of cleavage from the slope of the fluorescence versus time plot.[2]

Protocol 4: Cellular Internalization and Payload Release Assay

Objective: To visualize and quantify the internalization, lysosomal trafficking, and payload release of an ADC in live cells.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Fluorescently labeled ADC

  • Lysosomal marker (e.g., LysoTracker)

  • Confocal microscope or flow cytometer

  • Cell culture reagents

Methodology:

  • Seed the target cells in a suitable culture vessel (e.g., chambered coverglass for microscopy or a multi-well plate for flow cytometry).

  • Treat the cells with the fluorescently labeled ADC at a predetermined concentration.

  • At different time points, co-stain the cells with a lysosomal marker.

  • For Microscopy: Visualize the subcellular localization of the ADC and its co-localization with lysosomes using a confocal microscope.

  • For Flow Cytometry: Quantify the internalization of the ADC by measuring the mean fluorescence intensity of the cells over time.

  • To specifically quantify payload release, a FRET-based system can be employed where the linker cleavage leads to a change in the FRET signal.[12]

Visualizations

Signaling Pathway: ADC Internalization and Lysosomal Payload Release

ADC_Trafficking cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking cluster_payload_release Payload Release ADC Val-Cit ADC Receptor Tumor Cell Antigen Receptor ADC->Receptor Binding ADC_Receptor ADC-Receptor Complex Receptor->ADC_Receptor Internalization Endosome Early Endosome ADC_Receptor->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Payload Released Payload Lysosome->Payload Cathepsin B Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxic Effect

Caption: Intracellular trafficking pathway of a Val-Cit ADC from receptor binding to lysosomal payload release.

Experimental Workflow: In Vitro Lysosomal Cleavage Assay

Cleavage_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix (ADC in Assay Buffer) start->prepare_reaction add_lysosomes Add Lysosomal Fraction or Cathepsin B prepare_reaction->add_lysosomes incubate Incubate at 37°C add_lysosomes->incubate time_points Withdraw Aliquots at Time Points incubate->time_points quench Quench Reaction time_points->quench analyze Analyze by LC-MS quench->analyze end End analyze->end ADC_Efficacy_Factors cluster_factors Influencing Factors Efficacy ADC Efficacy Linker_Stability Linker Stability (Plasma vs. Lysosome) Linker_Stability->Efficacy Internalization_Rate Antigen Expression & Internalization Rate Internalization_Rate->Efficacy Cathepsin_Activity Lysosomal Cathepsin B Activity Cathepsin_Activity->Efficacy Payload_Potency Payload Potency Payload_Potency->Efficacy

References

Application Notes and Protocols for Developing High Drug-to-Antibody Ratio (DAR) ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1] A critical quality attribute (CQA) that dictates the efficacy, safety, and pharmacokinetics of an ADC is the drug-to-antibody ratio (DAR).[2][3] While a higher DAR can enhance potency, it can also increase toxicity and lead to challenges such as protein aggregation due to the hydrophobicity of the payload.[4][5][6]

The linker, which connects the antibody to the cytotoxic payload, is a key component in ADC design.[7][] Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon entering the specific microenvironment of a tumor cell, such as the acidic conditions of lysosomes or the presence of specific enzymes.[1][7][] This targeted release mechanism is crucial for maximizing therapeutic effect while minimizing off-target toxicity.[9]

These application notes provide a comprehensive guide to the strategies and methodologies for developing ADCs with a high drug-to-antibody ratio using various cleavable linkers. Detailed protocols for conjugation and subsequent DAR analysis are provided to aid researchers in this complex development process.

The Role of Cleavable Linkers in High DAR ADCs

Achieving a high DAR is a strategy to increase the potency of an ADC. However, this must be balanced against potential liabilities. The choice of linker is paramount in managing this balance.[10] Cleavable linkers offer a significant advantage by ensuring the payload remains attached to the antibody in circulation and is efficiently released inside the target cell.[7]

There are three primary mechanisms for cleavable linkers:

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, like Cathepsin B, which are abundant in the lysosomal compartment of tumor cells.[7][11] Dipeptide linkers such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are widely used.[11] Tetrapeptide linkers (e.g., Gly-Gly-Phe-Gly) may offer greater plasma stability.[11][12]

  • pH-Sensitive Linkers: These utilize acid-labile bonds, such as hydrazones, that are stable at the physiological pH of blood (pH 7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][11]

  • Redox-Sensitive Linkers: Disulfide linkers are designed to be cleaved in the reducing environment of the cell's cytosol, which has a much higher concentration of glutathione (B108866) than the bloodstream.[]

Table 1: Comparison of Common Cleavable Linker Types
Linker TypeCleavage MechanismCleavage LocationAdvantagesChallenges
Peptide (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[11]LysosomeHigh plasma stability; well-established chemistry.Can be challenging to achieve high DAR with Val-Cit due to aggregation.[11]
Hydrazone Acid hydrolysis.[]Endosome/LysosomeRapid payload release in acidic compartments.Potential for instability in circulation, leading to premature drug release.[11][13]
Disulfide Reduction by intracellular glutathione.[]CytosolExploits differential redox potential between plasma and cytosol.Slower payload release compared to other cleavable linkers.
β-Glucuronide Cleavage by β-glucuronidase, an enzyme overexpressed in some tumors.[11]Lysosome, Tumor MicroenvironmentHigh specificity for the tumor environment.Enzyme expression can be heterogeneous across tumor types.

General Workflow for High DAR ADC Development

The development and characterization of a high DAR ADC is a multi-step process that requires careful optimization at each stage. The workflow involves antibody preparation, controlled conjugation to achieve the desired DAR, purification of the resulting ADC, and comprehensive analytical characterization to confirm the DAR and other quality attributes.

ADC_Development_Workflow cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_purify Phase 3: Purification cluster_char Phase 4: Characterization Ab_Selection Antibody Selection & QC Linker_Payload Linker-Payload Synthesis Ab_Reduction Antibody Reduction (for Thiol Conjugation) Ab_Selection->Ab_Reduction Conjugation Conjugation Reaction (Control Stoichiometry) Linker_Payload->Conjugation Ab_Reduction->Conjugation Quenching Quenching Reaction Conjugation->Quenching Purification Purification (e.g., SEC, TFF) Quenching->Purification DAR_Analysis DAR Analysis (HIC, RP-HPLC, MS) Purification->DAR_Analysis Purity_Agg Purity & Aggregation Analysis Functional_Assay Functional Assays (In Vitro / In Vivo) ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Pathway cluster_effect Cellular Effect ADC_circ 1. ADC Circulates (Linker is Stable) Binding 2. ADC Binds to Tumor Antigen ADC_circ->Binding Internalization 3. Receptor-Mediated Internalization Binding->Internalization Endosome 4. Trafficking to Endosome/Lysosome Internalization->Endosome Cleavage 5. Linker Cleavage (Enzymes, pH) Endosome->Cleavage Release 6. Payload Release into Cytosol Cleavage->Release Apoptosis 7. Payload Induces Cell Death (Apoptosis) Release->Apoptosis DAR_Optimization_Logic cluster_outcomes DAR Drug-to-Antibody Ratio (DAR) Efficacy Therapeutic Efficacy DAR->Efficacy Increases (to a point) Toxicity Systemic Toxicity & Aggregation DAR->Toxicity Increases PK Pharmacokinetics (e.g., Clearance) DAR->PK Can negatively impact (faster clearance) Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

References

Application of Mal-PEG4-Val-Cit-PAB-PNP in Preclinical Antibody-Drug Conjugate (ADC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action. This document provides detailed application notes and protocols for the use of Maleimide-PEG4-Valine-Citrulline-p-Aminobenzylcarbamate-p-Nitrophenyl carbonate (Mal-PEG4-Val-Cit-PAB-PNP) in the preclinical development of ADCs.

The this compound linker is a state-of-the-art, cleavable linker system designed for optimal ADC performance. Its key features include:

  • Maleimide (Mal) Group: Enables covalent conjugation to cysteine residues on the antibody through a stable thioether bond.

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG spacer that enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving systemic exposure.

  • Valine-Citrulline (Val-Cit) Dipeptide: A protease-sensitive motif that is specifically cleaved by lysosomal enzymes, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1] This ensures targeted payload release within the cancer cell.

  • p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative unit that, following Val-Cit cleavage, undergoes spontaneous 1,6-elimination to release the unconjugated, active form of the cytotoxic payload.

  • p-Nitrophenyl (PNP) Carbonate: An activated carbonate that facilitates the efficient conjugation of the linker to hydroxyl- or amine-containing payloads.

These features collectively contribute to a linker that is stable in systemic circulation, minimizing off-target toxicity, and is efficiently processed within the target cancer cell to unleash the cytotoxic payload.

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound linker is a multi-step process that relies on both the specific binding of the antibody and the intracellular environment of the target cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endocytosis Receptor-Mediated Endocytosis cluster_lysosome Lysosomal Trafficking & Payload Release cluster_apoptosis Cellular Effect ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Bound ADC-Antigen Complex Antigen->ADC_Bound Endosome Endosome ADC_Bound->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Val-Cit Cleavage Lysosome->Cleavage 4. Enzymatic Cleavage Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation 5. Self-Immolation Payload Released Payload Self_Immolation->Payload 6. Payload Release Apoptosis Apoptosis Payload->Apoptosis 7. Cytotoxicity

Mechanism of action of an ADC with a this compound linker.

Data Presentation

The following tables present representative quantitative data from preclinical studies of ADCs utilizing a Val-Cit-PAB linker and a tubulin inhibitor payload, such as Monomethyl Auristatin E (MMAE). These examples are provided to illustrate the typical performance of such ADCs.

Table 1: In Vitro Cytotoxicity of a HER2-Targeting ADC (Trastuzumab-Mal-PEG4-Val-Cit-PAB-MMAE)

Cell LineHER2 ExpressionIC50 (ng/mL)
SK-BR-3High15.5
NCI-N87High25.2
BT-474High30.8
MDA-MB-231Low> 2000
MCF-7Low> 2000

Table 2: In Vivo Efficacy of a CD30-Targeting ADC (cAC10-Mal-PEG4-Val-Cit-PAB-MMAE) in a Karpas-299 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-targeting ADC315
cAC10-ADC0.565
cAC10-ADC195
cAC10-ADC3100 (Complete Regression)

Table 3: Characterization of a Synthesized ADC

ParameterResult
Drug-to-Antibody Ratio (DAR)3.8
Monomer Purity (SEC-HPLC)> 98%
Free Drug Content< 1%
Endotoxin Level< 0.5 EU/mg

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of an ADC synthesized with this compound are provided below.

Protocol 1: ADC Conjugation and Purification

This protocol describes the conjugation of a thiol-reactive drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

ADC_Conjugation_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation cluster_purification Purification & Characterization Payload Payload-OH/NH2 DrugLinker Mal-PEG4-Val-Cit-PAB-Payload Payload->DrugLinker Linker This compound Linker->DrugLinker Conjugation Conjugation Reaction DrugLinker->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction ReducedAb Reduced Antibody (-SH) Reduction->ReducedAb ReducedAb->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC Purification Purification (e.g., SEC) CrudeADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC Characterization Characterization (DAR, etc.) PurifiedADC->Characterization FinalADC Final ADC Product Characterization->FinalADC

Workflow for ADC conjugation, purification, and characterization.

Materials:

  • Monoclonal antibody (mAb) of interest

  • Mal-PEG4-Val-Cit-PAB-Payload (synthesized by reacting this compound with the desired payload)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 2.5-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Cool the reaction mixture on ice.

  • Drug-Linker Preparation:

    • Dissolve the Mal-PEG4-Val-Cit-PAB-Payload in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Slowly add a 5-fold molar excess of the drug-linker solution to the reduced antibody with gentle stirring.

    • Incubate the reaction at 4°C for 1 hour or at room temperature for 30 minutes.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS as the mobile phase.

    • Collect the protein fractions corresponding to the ADC.

  • Characterization:

    • Determine the average drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.

    • Assess the monomer purity and aggregation level by SEC-HPLC.

    • Measure the concentration of the final ADC product.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC and control articles (e.g., unconjugated antibody, free payload)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control articles in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.

    • Incubate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Conclusion

The this compound linker offers a robust and versatile platform for the development of highly effective and well-tolerated ADCs. Its favorable characteristics, including high stability in circulation and efficient, targeted payload release, make it an attractive choice for preclinical and clinical ADC programs. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers to effectively utilize this advanced linker technology in their pursuit of novel cancer therapeutics.

References

Application Notes: Bioconjugation Techniques for Mal-PEG4-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG4-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed for the development of advanced Antibody-Drug Conjugates (ADCs). ADCs are a powerful class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2] The thoughtful design of the linker is paramount to the success of an ADC, governing its stability in circulation, its drug-release mechanism, and its overall therapeutic index.

The this compound linker is engineered with distinct functional units, each contributing to its performance. It offers a combination of stability in systemic circulation and controlled, tumor-specific cleavage, making it a cornerstone in modern ADC design.[]

Components and Mechanism of Action

The linker's structure is a multi-component system, meticulously designed for a precise, two-stage release process following internalization by a target cancer cell.[]

  • Maleimide (B117702) (Mal): This functional group provides a reactive site for covalent attachment to the antibody. It specifically and efficiently reacts with free thiol (sulfhydryl) groups, which are typically generated by the gentle reduction of interchain disulfide bonds within the antibody's hinge region.

  • PEG4: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer consisting of four repeating units. The PEG spacer enhances the aqueous solubility of the linker-drug conjugate, can improve the pharmacokinetic properties of the resulting ADC, and reduces the potential for aggregation.[4][5]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B.[][4][6] Cathepsin B is an enzyme that is often significantly upregulated in the lysosomes of many tumor cells. The Val-Cit linker is designed to be stable in the bloodstream but highly susceptible to cleavage within the acidic lysosomal environment of the target cell.[]

  • p-Aminobenzylcarbamate (PAB): This unit functions as a "self-immolative" spacer.[] Once Cathepsin B cleaves the peptide bond at the Citrulline residue, the PAB group undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is crucial as it ensures that the attached cytotoxic payload is released in its unmodified, fully active form.[]

  • p-Nitrophenyl Carbonate (PNP): The PNP group is a highly activated carbonate that serves as a good leaving group.[4][7] It is used to facilitate the efficient conjugation of the linker to a nucleophilic group (such as a primary amine or hydroxyl group) on the cytotoxic drug, forming a stable carbamate (B1207046) bond.

The overall mechanism ensures the ADC remains intact and inert in circulation. Upon binding to its target antigen on a cancer cell, the ADC is internalized via endocytosis and trafficked to the lysosome.[] Inside the lysosome, the high concentration of Cathepsin B cleaves the Val-Cit linker, initiating the PAB self-immolation and releasing the potent cytotoxic drug precisely where it can exert its cell-killing effect.[][6]

cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_lysosome Lysosomal Environment ADC Intact ADC (Mal-PEG4-Val-Cit-PAB-Drug-Antibody) Internalization 1. Receptor Binding & Internalization (Endocytosis) ADC->Internalization Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Elimination 4. PAB Self-Immolation Cleavage->Elimination Release 5. Active Drug Release Elimination->Release

Caption: Mechanism of ADC action from circulation to intracellular drug release.

Protocols

These protocols provide a general framework for the two-stage conjugation process and subsequent characterization. Optimization may be required based on the specific antibody and cytotoxic drug used.

Protocol 1: Conjugation of Amine-Containing Drug to this compound

This procedure describes the formation of the linker-drug conjugate by reacting the activated PNP carbonate of the linker with a primary amine on the cytotoxic payload.

Materials:

  • This compound Linker

  • Amine-containing cytotoxic drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Bases: N,N-Diisopropylethylamine (DIPEA) or Pyridine (B92270)

  • Additive (Optional): 1-Hydroxybenzotriazole (HOBt)

  • Reverse-Phase HPLC (RP-HPLC) system for reaction monitoring and purification

  • Lyophilizer

Procedure:

  • Reagent Preparation: Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Dissolution: Dissolve the amine-containing drug and this compound (typically 1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Additives (Optional): If required for your specific drug, add HOBt (approx. 1.0 equivalent) to the solution.

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) or pyridine to the reaction mixture. The base acts as a catalyst and scavenges the p-nitrophenol byproduct.

  • Reaction: Stir the reaction mixture at room temperature (20-25°C) for 2-24 hours. The reaction progress should be monitored by RP-HPLC or LC-MS until the starting material is consumed.

  • Purification: Upon completion, purify the crude product (Mal-PEG4-Val-Cit-PAB-Drug) by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final linker-drug conjugate as a solid. Store the product at -20°C or -80°C, protected from light and moisture.

Protocol 2: Conjugation of Linker-Drug to Monoclonal Antibody

This procedure details the conjugation of the maleimide-functionalized linker-drug to the thiol groups of a partially reduced monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0)

  • Mal-PEG4-Val-Cit-PAB-Drug (from Protocol 1) dissolved in DMSO

  • Quenching Reagent: N-acetylcysteine

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Purification Buffer: Formulation buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in conjugation buffer.

    • Add a 5-10 fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The exact TCEP concentration and incubation time should be optimized to achieve the desired degree of reduction without denaturing the antibody.

  • Linker-Drug Addition:

    • Cool the reduced antibody solution to room temperature.

    • Immediately add the Mal-PEG4-Val-Cit-PAB-Drug solution (typically 5-10 fold molar excess over the antibody) to the reduced mAb. The final concentration of DMSO should ideally be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching:

    • Add a 2-3 fold molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC to remove unreacted linker-drug, small molecule reagents, and potential aggregates.

    • Use a pre-equilibrated SEC column (e.g., Sephadex G-25 for buffer exchange, or a high-resolution column for polishing) or a TFF system with an appropriate molecular weight cutoff (e.g., 30 kDa).

    • Elute/diafiltrate with the final formulation buffer.

  • Characterization:

    • Determine the protein concentration (e.g., by A280nm) and characterize the final ADC for purity, aggregation (by SEC), and Drug-to-Antibody Ratio (DAR).

cluster_step1 Step 1: Linker-Drug Synthesis cluster_step2 Step 2: ADC Conjugation & Purification Linker This compound Reaction1 React in DMF + Base (DIPEA) Linker->Reaction1 Drug Amine-Drug Drug->Reaction1 Purify1 RP-HPLC Purification Reaction1->Purify1 LinkerDrug Mal-PEG4-Val-Cit-PAB-Drug Reaction2 Conjugate LinkerDrug->Reaction2 Purify1->LinkerDrug Antibody Monoclonal Antibody (mAb) Reduce Reduce with TCEP Antibody->Reduce ReducedAb Reduced mAb (-SH) Reduce->ReducedAb ReducedAb->Reaction2 CrudeADC Crude ADC Reaction2->CrudeADC Purify2 SEC/TFF Purification CrudeADC->Purify2 FinalADC Purified ADC Purify2->FinalADC

Caption: General workflow for the two-step ADC synthesis and purification process.

ADC Characterization: Determining Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to one antibody. It directly impacts both the efficacy and safety of the therapeutic. HIC-HPLC and RP-HPLC are two common methods for DAR determination.

Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a non-denaturing technique that separates ADC species based on hydrophobicity. Since the conjugated drug is typically hydrophobic, each additional drug molecule increases the ADC's retention on the HIC column. This allows for the separation of species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).

Equipment and Materials:

  • HPLC system with UV detector

  • HIC Column (e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl, or equivalent)

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL using Mobile Phase A.

  • HPLC Method:

    • Set column temperature (e.g., 25°C).

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient to decrease the salt concentration (e.g., 0-100% Mobile Phase B over 30 minutes).

    • Monitor absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

    Average DAR = Σ (Peak Area % of each species × Number of Drugs for that species) / 100

    For a typical cysteine-linked ADC, the number of drugs would be 0, 2, 4, 6, and 8.

HIC-HPLC Mobile Phase Examples
Mobile Phase A (High Salt) 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
Mobile Phase B (Low Salt) 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
Gradient 0% to 100% B over 30 minutes
Flow Rate 0.8 mL/min
Protocol 4: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is an orthogonal, denaturing method used to confirm DAR. The ADC is first reduced to separate the light chains (LC) and heavy chains (HC). The chains are then separated by RP-HPLC, where conjugated chains are more hydrophobic and have longer retention times.

Equipment and Materials:

  • HPLC system with UV detector

  • RP Column (e.g., PLRP-S, ZORBAX 300SB-C8, or equivalent)

  • Reducing Agent: DTT or TCEP

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)

  • ADC sample

Procedure:

  • Sample Preparation (Reduction):

    • Dilute the ADC sample to 1-2 mg/mL.

    • Add DTT to a final concentration of ~50 mM.

    • Incubate at 37°C for 30 minutes to fully reduce the ADC into its constituent light and heavy chains.

  • HPLC Method:

    • Set column temperature (e.g., 75-80°C).

    • Equilibrate the column with the starting gradient conditions (e.g., 30% Mobile Phase B).

    • Inject the reduced sample.

    • Run a linear gradient of increasing acetonitrile (e.g., 30-50% Mobile Phase B over 20 minutes).

    • Monitor absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC1), unconjugated heavy chain (HC), and conjugated heavy chains (HC1, HC2, etc.).

    • Calculate the weighted average DAR using the following formula:[2][8]

    Average DAR = [ (Σ AreaLCn × n) + (Σ AreaHCn × n) ] / (Σ AreaLCn + Σ AreaHCn)

    Where 'n' is the number of drugs on that chain.

RP-HPLC Mobile Phase Examples
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 50% B over 20 minutes
Flow Rate 0.5 mL/min

Data Presentation

Experimental results should be tabulated for clarity and easy comparison.

Table 1: Example HIC-HPLC DAR Calculation

Peak IDRetention Time (min)Peak Area %Drug Load (n)Weighted Area (Area % x n)
DAR 08.515.200.0
DAR 212.135.8271.6
DAR 414.938.54154.0
DAR 616.89.5657.0
DAR 818.21.088.0
Total 100.0 290.6
Average DAR 2.91

Table 2: Example RP-HPLC DAR Calculation

Peak IDRetention Time (min)Peak AreaDrug Load (n)
LC10.21,500,0000
LC111.51,350,0001
HC15.81,600,0000
HC117.13,200,0001
Calculated DAR 2.94

(Note: The formula for RP-HPLC DAR calculation from raw peak areas is more complex than the HIC formula and is applied in the data analysis software based on the relative areas of all chain species)

References

Troubleshooting & Optimization

How to prevent aggregation of ADCs with hydrophobic Val-Cit linkers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the aggregation of Antibody-Drug Conjugates (ADCs), with a focus on those utilizing hydrophobic Valine-Citrulline (Val-Cit) linkers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my ADCs with Val-Cit linkers tend to aggregate?

A1: Aggregation of ADCs with Val-Cit linkers is primarily driven by increased hydrophobicity. The Val-Cit linker and many potent cytotoxic payloads are inherently hydrophobic.[1][2] When these molecules are conjugated to the antibody's surface, they create hydrophobic patches that can interact with similar patches on other ADC molecules, leading to self-association and aggregation.[3] This process can be initiated by the formation of small aggregate "nuclei" which then grow into larger, higher molecular weight species, potentially leading to precipitation.[4] The conjugation process itself can also induce conformational changes in the antibody, exposing naturally buried hydrophobic regions and further promoting aggregation.[4]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?

A2: The Drug-to-Antibody Ratio (DAR) is a critical factor influencing ADC aggregation. A higher DAR means more hydrophobic linker-payload molecules are attached to each antibody, which significantly increases the overall surface hydrophobicity of the ADC. This heightened hydrophobicity strengthens the intermolecular attractive forces, leading to a greater propensity for aggregation.[4] Historically, ADCs were often designed with lower DAR values (2-4) to minimize aggregation and avoid issues like faster clearance from the bloodstream.[5][6] However, newer linker technologies and formulation strategies are enabling the development of stable ADCs with higher DARs (e.g., 8 or more), which can deliver more payload to the target cell and potentially increase efficacy.[5][6]

Q3: What are the consequences of ADC aggregation for my research?

A3: ADC aggregation can have significant negative impacts on your therapeutic candidate, affecting its safety, efficacy, and manufacturability.

  • Reduced Efficacy: Aggregation can lower the effective concentration of the monomeric, active ADC, potentially reducing its therapeutic efficacy.[]

  • Increased Immunogenicity: Aggregates are often recognized as foreign by the immune system and can trigger an unwanted immunogenic response, which can affect patient safety and lead to the generation of anti-drug antibodies (ADAs).[3][8]

  • Altered Pharmacokinetics (PK): Aggregated ADCs are typically cleared from circulation more rapidly than their monomeric counterparts, reducing the drug's half-life and exposure at the tumor site.

  • Safety and Toxicity Concerns: Insoluble aggregates can cause toxicities, while soluble aggregates might lead to non-specific killing of healthy cells in organs like the liver or kidneys.[4]

  • Manufacturing and Stability Issues: Aggregation leads to product loss, reduces yield, and complicates the manufacturing process by requiring additional purification steps.[3][4] It also decreases the long-term storage stability and shelf life of the drug product.[4]

Section 2: Troubleshooting Guide

This section addresses common aggregation problems encountered during ADC development.

Problem: I'm observing significant aggregation immediately after the conjugation reaction. What are the likely causes and how can I fix this?

This issue is often caused by the conjugation conditions themselves, which can stress the antibody, or by the rapid increase in hydrophobicity as the linker-payload is attached.

Potential Cause Recommended Action
Suboptimal Buffer Conditions Ensure the conjugation buffer pH is not near the antibody's isoelectric point (pI), where it has the least aqueous solubility.[3] Adjusting pH and ionic strength can help maintain colloidal stability.[]
High Concentration of Organic Co-solvent Many hydrophobic linker-payloads require an organic co-solvent (e.g., DMSO) for solubilization. Keep the final concentration of the co-solvent as low as possible (typically <10%) during the reaction, as it can promote protein aggregation.[2]
High ADC Concentration The conjugation process is often the most unstable point for the ADC.[3] Performing the reaction at a lower antibody concentration can reduce the rate of intermolecular interactions.
Intermolecular Cross-linking The newly formed hydrophobic ADCs can immediately begin to interact and aggregate in solution. Consider solid-phase conjugation. Immobilizing the antibody on a solid support (e.g., an affinity resin) physically separates the molecules during the conjugation step, preventing them from aggregating at the source.[3]
Problem: My ADC is pure after purification, but it aggregates during storage or after freeze-thaw cycles. What should I do?

This indicates an issue with the formulation or storage conditions, leading to physical instability over time.

Potential Cause Recommended Action
Inadequate Formulation Buffer The storage buffer is critical for long-term stability. A simple buffer like PBS may not be sufficient. A systematic formulation screen is recommended to find the optimal pH, ionic strength, and excipient combination.[]
Lack of Stabilizing Excipients Excipients are key to preventing aggregation. Add stabilizers to your formulation (see Section 3 for details). Surfactants like Polysorbate 20/80, sugars like sucrose, and amino acids like arginine can significantly improve stability.[][9]
Freeze-Thaw Stress Freezing and thawing can be a major stress, potentially causing aggregation.[10] Avoid repeated freeze-thaw cycles. If the ADC must be frozen, consider using specialized stabilizing buffers that protect the molecule during the process. Lyophilization (freeze-drying) with appropriate cryoprotectants is often a better long-term storage strategy.[10]
Inappropriate Storage Temperature Storing at 4°C is common for short periods, but long-term stability should be assessed. Thermal stress, even at refrigerated temperatures, can lead to aggregation over time, especially for ADCs which are often less thermally stable than their parent antibodies.[11]
Workflow for Troubleshooting ADC Aggregation

// Node styles start_node [label="ADC Aggregation Observed?", fillcolor="#FBBC05", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; action_node [shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Structure start_node -> decision_node [label="When?"]; decision_node -> cause_node_immediate [label="Immediate\n(Post-Conjugation)"]; decision_node -> cause_node_delayed [label="Delayed\n(During Storage)"];

// Immediate Path cause_node_immediate [label="Potential Causes:\n- Suboptimal Buffer (pH, co-solvent)\n- High Concentration\n- High DAR"]; cause_node_immediate -> action_node_immediate [label="Solutions"]; action_node_immediate [label="Recommended Actions:\n1. Optimize Reaction Buffer\n2. Reduce Co-solvent / ADC Conc.\n3. Consider Solid-Phase Conjugation\n4. Lower DAR"];

// Delayed Path cause_node_delayed [label="Potential Causes:\n- Inadequate Formulation Buffer\n- Lack of Stabilizers\n- Freeze-Thaw Stress"]; cause_node_delayed -> action_node_delayed [label="Solutions"]; action_node_delayed [label="Recommended Actions:\n1. Screen Formulation Buffers\n2. Add Stabilizing Excipients\n3. Lyophilize for Long-Term Storage\n4. Optimize Storage Temperature"]; }

Caption: A decision tree for troubleshooting ADC aggregation.

Section 3: Proactive Prevention Strategies

The most effective way to manage aggregation is to prevent it from the start through rational design and formulation.

Q4: How can I optimize my formulation to prevent aggregation?

A4: Formulation optimization is a critical strategy to enhance ADC stability.[] This involves using specific excipients to protect the ADC from physical and chemical stresses.

Excipient Class Example(s) Mechanism of Action Reference
Surfactants Polysorbate 20 (PS20), Polysorbate 80 (PS80)Reduce surface tension and prevent aggregation caused by protein interactions at interfaces (e.g., air-liquid).[]
Sugars / Polyols Sucrose, Trehalose, MannitolAct as stabilizers through a "preferential exclusion" mechanism, promoting protein hydration and maintaining the native structure. Also used as cryo/lyoprotectants.[]
Amino Acids Arginine, Glycine, ProlineCan suppress protein-protein interactions and interfere with hydrophobic interactions, thereby reducing the tendency to aggregate.[][9]
Buffers Histidine, Citrate, PhosphateMaintain a stable pH where the ADC has maximum conformational and colloidal stability.[]
Antioxidants MethionineCan be added to protect against oxidation, which can be a precursor to aggregation.[8]
Q5: What molecular engineering strategies can reduce aggregation?

A5: Modifying the ADC at the molecular level can build in resistance to aggregation.

  • Site-Specific Conjugation: Traditional conjugation methods create a heterogeneous mixture of ADC species, some of which may be more prone to aggregation. Site-specific conjugation produces a homogeneous product with a defined DAR and predictable properties, which can be optimized to minimize aggregation and improve the therapeutic window.[12]

  • Antibody Engineering: Computational tools can predict aggregation-prone regions (APRs) on the antibody surface. These regions can be mutated by introducing "aggregation gatekeeper" residues (like charged or polar amino acids) to increase stability and reduce self-interaction without compromising function.[4][13]

  • Modifying Glycosylation: The glycan structures on an antibody can be engineered. Glycans can provide steric hindrance that physically blocks protein-protein interactions, thus stabilizing the ADC and protecting against aggregation.[4][13]

Overview of ADC Aggregation Prevention Strategies

// Center Node center [label="Preventing ADC Aggregation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];

// Main Branches formulation [label="Formulation\nOptimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linker_payload [label="Linker/Payload\nModification", fillcolor="#FBBC05", fontcolor="#202124"]; protein_eng [label="Protein\nEngineering", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes node [style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; excipients [label="Add Stabilizing Excipients\n(Surfactants, Sugars, Amino Acids)"]; buffer [label="Optimize Buffer\n(pH, Ionic Strength)"];

hydro_linker [label="Use Hydrophilic Linkers\n(PEG, Sulfonates, Exolinkers)"]; hydro_payload [label="Modify Payload for\nImproved Solubility"]; alt_linker [label="Use Alternative Dipeptides\n(e.g., Val-Ala)"];

site_specific [label="Site-Specific Conjugation"]; gatekeeper [label="Introduce 'Gatekeeper' Residues"]; glycosylation [label="Engineer Glycosylation Sites"];

// Connections center -> formulation; center -> linker_payload; center -> protein_eng;

formulation -> excipients; formulation -> buffer;

linker_payload -> hydro_linker; linker_payload -> hydro_payload; linker_payload -> alt_linker;

protein_eng -> site_specific; protein_eng -> gatekeeper; protein_eng -> glycosylation; }

Caption: Key strategies for preventing ADC aggregation.

Q6: Are there less hydrophobic alternatives to the Val-Cit linker?

A6: Yes, significant research has focused on developing more hydrophilic linkers to overcome the aggregation issues associated with Val-Cit.

Linker Strategy Description Advantages Reference
Hydrophilic Spacers Incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or charged groups like sulfonates into the linker backbone.Counteracts the hydrophobicity of the payload, improves solubility, and can enable higher DARs without causing aggregation.[4]
Alternative Dipeptides Using different dipeptide sequences, such as Valine-Alanine (Val-Ala).Val-Ala is less hydrophobic than Val-Cit and has been shown to allow for high DAR ADCs (up to 7.4) with limited aggregation (<10%).[14]
Glucuronide Linkers Utilizes a β-glucuronide moiety that is cleaved by the lysosomal enzyme β-glucuronidase.These linkers are hydrophilic, which can reduce aggregation and improve the solubility of the overall ADC.[15]
Exolinkers A novel design that repositions the cleavable peptide and incorporates hydrophilic amino acids (e.g., glutamic acid).Significantly reduces aggregation, allows for high DARs, and shows enhanced stability compared to the traditional Val-Cit platform.[16][17]

Section 4: Analytical Protocols & Methods

Properly quantifying aggregation is essential for troubleshooting and quality control. A combination of orthogonal techniques is recommended for a comprehensive assessment.[18]

Q7: What are the standard methods for quantifying ADC aggregation?

A7: Several analytical techniques are used to detect and quantify aggregates. Size Exclusion Chromatography is the most common, but other methods provide complementary information.

Method Principle Key Information Provided Pros & Cons Reference
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Quantifies the percentage of monomer, dimer, and higher-order aggregates.Pro: Robust, widely used, excellent for routine QC. Con: Potential for on-column interactions altering results; may not resolve very large aggregates.[4][19]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC separation followed by MALS detection.Provides the absolute molecular weight of eluting species, confirming the identity of monomers and aggregates.Pro: More accurate characterization than SEC alone. Con: More complex setup and data analysis.[4][18]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity to determine particle size distribution.Provides the average particle size and an estimate of size distribution (polydispersity). Good for detecting the formation of large aggregates/particulates.Pro: Fast, non-invasive, sensitive to large species. Con: Not a separative technique; less accurate for complex mixtures.[11]
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) Measures the rate at which molecules sediment in a strong centrifugal field.High-resolution data on the size, shape, and distribution of all species in their native buffer.Pro: High resolution, no column interactions. Con: Requires specialized equipment and expertise.[18]
Protocol: General Methodology for SEC-HPLC Analysis of ADC Aggregation

This protocol provides a general framework for quantifying ADC aggregates using Size Exclusion Chromatography (SEC). It should be optimized for your specific ADC and instrument.

  • Objective: To separate and quantify the monomeric ADC from high molecular weight (HMW) aggregates.

  • Materials:

    • ADC sample

    • SEC-HPLC system (e.g., Agilent 1260 Infinity Bio-inert LC[19])

    • SEC column suitable for antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm[19])

    • Mobile Phase: A physiological pH buffer, e.g., 150 mM sodium phosphate, pH 7.0. The exact composition may need optimization to minimize non-specific column interactions.

    • Sample Vials

  • Procedure:

    • System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.

    • Sample Preparation:

      • Carefully thaw the ADC sample if frozen. Do not vortex.

      • Dilute the ADC to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

      • Filter the sample through a low-protein-binding 0.22 µm filter if necessary.

    • Standard/Control: Run a well-characterized monomeric antibody or ADC standard to establish the retention time for the main peak.

    • Injection: Inject a defined volume of the prepared ADC sample (e.g., 20 µL) onto the column.

    • Chromatographic Run: Run the separation under isocratic conditions at a defined flow rate (e.g., 0.8 mL/min). Monitor the eluent using a UV detector at 280 nm.

    • Data Analysis:

      • Identify the peaks in the chromatogram. HMW species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight fragments.

      • Integrate the area under each peak.

      • Calculate the percentage of aggregates using the formula: % Aggregates = (Area of all HMW Peaks / Total Area of all Peaks) x 100

  • Interpretation: A high percentage of area in the HMW peaks indicates significant aggregation. This quantitative data is critical for comparing different formulations, storage conditions, or manufacturing batches.[4]

References

Troubleshooting low conjugation efficiency with Mal-PEG4-Val-Cit-PAB-PNP.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-Val-Cit-PAB-PNP. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their antibody-drug conjugate (ADC) conjugation protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the roles of the different components in the this compound linker?

A1: Each component of this linker has a specific function in the formation and action of an ADC:

  • Maleimide (B117702) (Mal): This group reacts specifically with free thiol (sulfhydryl) groups, typically on cysteine residues of a monoclonal antibody (mAb), to form a stable covalent bond.[][2]

  • Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and biocompatibility of the linker-drug complex in aqueous environments.[][3] It also provides spatial separation between the antibody and the cytotoxic payload.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[4][5] This enzymatic cleavage is a key step in the targeted release of the drug.

  • p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit peptide is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes to release the attached drug.[6]

  • p-Nitrophenyl (PNP): The PNP carbonate group is a highly activated leaving group that facilitates the conjugation of the linker to an amine-containing cytotoxic drug.[7]

Q2: What is the expected drug-to-antibody ratio (DAR) for a cysteine-linked ADC?

A2: For a typical IgG antibody with four interchain disulfide bonds that are reduced to eight free cysteines, the theoretical maximum DAR is 8. However, in practice, a mixture of species with different DAR values (DAR 0, 2, 4, 6, and 8) is often obtained.[8][9] The average DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[8][10] An average DAR of 3-4 is often targeted to balance potency and potential for aggregation caused by hydrophobic drugs.[6]

Q3: How can I determine the DAR of my conjugate?

A3: Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the most common method for analyzing cysteine-linked ADCs.[9][11][12] Species with different numbers of conjugated drugs have different hydrophobicities and can be separated. The weighted average DAR is calculated from the peak areas of the different species.[11][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used to determine DAR, often after reducing the ADC to separate the light and heavy chains.[12]

  • Mass Spectrometry (MS): Native mass spectrometry can be used to determine the mass of the intact ADC, from which the DAR can be calculated.[13] LC-MS is also a powerful tool for ADC analysis.[10][14]

Troubleshooting Guide

Below are common issues encountered during conjugation with this compound and their potential causes and solutions.

Issue 1: Low or No Conjugation Efficiency

Possible Cause Recommended Solution
Maleimide Hydrolysis The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive to thiols.[][15] - Prepare aqueous solutions of the maleimide linker immediately before use.[15][16] - If storage is necessary, keep it in an anhydrous organic solvent like DMSO or DMF at -20°C.[7][17][18] - Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5).[15]
Thiol Oxidation Free thiol groups on the antibody can re-oxidize to form disulfide bonds, making them unavailable for conjugation.[2] - Use degassed buffers to minimize oxygen content.[2][19] - Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze oxidation.[2]
Insufficient Antibody Reduction Incomplete reduction of the antibody's disulfide bonds will result in fewer available free thiols for conjugation. - Use a sufficient molar excess of a reducing agent like TCEP or DTT. TCEP is often preferred as it does not need to be removed before adding the maleimide linker.[2] - If using DTT, it must be removed (e.g., by a desalting column) before adding the maleimide linker to prevent it from reacting with the linker.[2]
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris) can compete with the thiol-maleimide reaction at pH > 7.5.[15] - Use a non-amine-containing buffer such as PBS or HEPES.[15][19]
Incorrect Reaction Conditions The reaction kinetics are influenced by pH, temperature, and molar ratio of reactants. - Optimize the molar excess of the this compound linker. A 10-20 fold molar excess is a common starting point.[2][17] - The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.[2][17]

Issue 2: ADC Aggregation

Possible Cause Recommended Solution
High Drug Loading The cytotoxic drug is often hydrophobic. A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[20] - Reduce the molar excess of the linker during the conjugation reaction to target a lower average DAR. - Use size-exclusion chromatography (SEC) to remove aggregates after conjugation.[20][21]
Inappropriate Buffer Conditions The buffer composition can influence protein stability. - Optimize the pH and ionic strength of the buffer. - Consider the use of excipients that are known to reduce protein aggregation.

Issue 3: Instability of the Conjugate (Premature Drug Release)

Possible Cause Recommended Solution
Retro-Michael Reaction The thioether bond formed between the maleimide and the cysteine can undergo a retro-Michael reaction, leading to deconjugation. This is more likely to occur in vivo.[22][23] - After the conjugation reaction, the succinimide (B58015) ring can be hydrolyzed to the more stable succinamic acid form by incubating at a slightly basic pH (e.g., pH 8.0 for several hours).[24] This ring-opened form is resistant to the retro-Michael reaction.[23][25]

Experimental Protocols

1. Antibody Reduction with TCEP

  • Prepare the antibody in a degassed, amine-free buffer (e.g., PBS with EDTA) at a concentration of 1-10 mg/mL.[17][19]

  • Add TCEP to a final concentration of 1-5 mM. A 10-100 fold molar excess over the antibody is common.

  • Incubate at room temperature for 30-60 minutes.[2] The reduced antibody can be used directly in the next step.

2. Conjugation with this compound-Drug

  • Dissolve the this compound-drug conjugate in a minimal amount of an anhydrous organic solvent like DMSO or DMF.[2][19]

  • Add the desired molar excess of the linker-drug solution to the reduced antibody solution.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[2][17]

  • (Optional) Quench the reaction by adding a small molecule thiol like N-acetylcysteine to react with any excess maleimide.

3. Purification of the ADC

  • Purify the ADC from unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Equilibrate the SEC column with a suitable storage buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column and elute with the equilibration buffer.

  • Monitor the elution profile using UV absorbance at 280 nm. The ADC will elute first.

  • Pool the fractions containing the purified ADC.

Visualizations

experimental_workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification mAb Monoclonal Antibody (mAb) in Amine-Free Buffer TCEP Add TCEP (Reducing Agent) mAb->TCEP Incubate 30-60 min at room temp. reduced_mAb Reduced mAb (Free Thiols Exposed) TCEP->reduced_mAb reaction Conjugation Reaction (pH 6.5-7.5) reduced_mAb->reaction linker This compound-Drug in DMSO/DMF linker->reaction ADC_mix Crude ADC Mixture reaction->ADC_mix Incubate 2h at room temp. or overnight at 4°C SEC Size-Exclusion Chromatography (SEC) ADC_mix->SEC purified_ADC Purified ADC SEC->purified_ADC Removal of excess linker-drug

Caption: General experimental workflow for ADC conjugation.

troubleshooting_low_yield start Low Conjugation Yield check_maleimide Is Maleimide linker solution fresh? start->check_maleimide check_thiols Are free thiols available? check_maleimide->check_thiols Yes sol_maleimide Prepare fresh linker solution. Store stock in anhydrous DMSO at -20°C. check_maleimide->sol_maleimide No check_conditions Are reaction conditions optimal? check_thiols->check_conditions Yes sol_thiols Ensure complete antibody reduction. Use degassed buffers with EDTA. check_thiols->sol_thiols No sol_conditions Use amine-free buffer (pH 6.5-7.5). Optimize linker:mAb molar ratio. check_conditions->sol_conditions No end Improved Yield check_conditions->end Yes sol_maleimide->end sol_thiols->end sol_conditions->end

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Maleimide-Thiol Linkage Stability in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of maleimide-thiol linkages in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of instability for the maleimide-thiol linkage in ADCs?

A1: The thiosuccinimide linkage formed from the reaction of a thiol and a maleimide (B117702) is susceptible to two primary degradation pathways in vivo:

  • Retro-Michael Reaction: This is a reversible reaction where the thiosuccinimide adduct reverts to the original thiol on the antibody and the maleimide-containing linker-payload.[1][2] This deconjugation can lead to premature drug release and subsequent exchange of the linker-payload with other thiol-containing molecules in the body, such as albumin and glutathione.[3][4] This "payload migration" can result in off-target toxicity and reduced therapeutic efficacy.[2]

  • Hydrolysis: The succinimide (B58015) ring of the linker can undergo hydrolysis, which involves the opening of the ring to form a stable maleamic acid thioether.[5][6] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage.[6][7] However, the rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively compete with the rapid retro-Michael reaction in a physiological environment.[5]

Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?

A2: Significant payload loss in plasma is most commonly attributed to the retro-Michael reaction, leading to deconjugation of the linker-payload.[3] To troubleshoot and address this issue, consider the following strategies:

  • Confirm the Mechanism: First, confirm that payload loss is due to the retro-Michael reaction. This can be done by incubating your ADC with an excess of a small molecule thiol, such as glutathione, and monitoring the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS.[6]

  • Promote Post-Conjugation Hydrolysis: Since the hydrolyzed, ring-opened form of the thiosuccinimide linker is resistant to the retro-Michael reaction, promoting this hydrolysis after conjugation can significantly enhance ADC stability.[6][7] This can be achieved by incubating the ADC solution at a slightly alkaline pH (e.g., pH 8.5-9.0) after the initial conjugation reaction.[6] It is crucial to monitor the conversion to the ring-opened form by LC-MS and to be mindful of the potential for antibody aggregation at higher pH and temperatures.[1]

  • Switch to a More Stable Linker: If promoting hydrolysis is not feasible or effective, consider synthesizing your ADC with a next-generation maleimide linker designed for enhanced stability.[5][8] Options include:

    • N-aryl maleimides: These have been shown to form more stable adducts compared to traditional N-alkyl maleimides due to accelerated thiosuccinimide hydrolysis.[5][9]

    • Dibromomaleimides (DBM): These reagents can re-bridge disulfide bonds, offering a stable and homogeneous conjugation.[8][10]

    • Thio-bromomaleimides (TBM) and Dithiomaleimides (DTM): These are other next-generation options that provide enhanced stability.[8]

Q3: I'm observing inconsistent Drug-to-Antibody Ratios (DAR) in different batches of my ADC. What could be the cause?

A3: Inconsistent DAR values often stem from variability in the conjugation reaction itself. Here are some common causes and troubleshooting steps:

  • Incomplete Disulfide Bond Reduction: If you are conjugating to native cysteines from reduced interchain disulfides, ensure complete and consistent reduction by using an adequate concentration of a reducing agent like TCEP or DTT. Incomplete reduction will result in fewer available thiols for conjugation, leading to a lower DAR.

  • Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5. At pH values above 7.5, maleimides can start to react with amine groups on lysine (B10760008) residues, leading to heterogeneity and off-target conjugation.

  • Molar Ratio of Linker-Payload to Antibody: Use a consistent and optimized molar excess of the maleimide-functionalized linker-payload to drive the conjugation reaction to completion. However, a very large excess should be avoided as it can lead to non-specific reactions and difficulties in purification.

  • Purification Method: Employ a robust purification method, such as size exclusion chromatography (SEC) or affinity chromatography, to effectively remove unreacted linker-payload and other impurities that could interfere with accurate DAR measurement.

Q4: Can the conjugation site on the antibody influence the stability of the maleimide-thiol linkage?

A4: Yes, the local microenvironment of the conjugation site on the antibody can significantly impact the stability of the thiosuccinimide linkage.[11] Factors such as solvent accessibility and the presence of nearby charged amino acid residues can influence the rates of both the retro-Michael reaction and hydrolysis.[12] For instance, conjugation at more solvent-exposed sites may lead to increased hydrophobicity and potentially promote premature payload release.[11] When developing a site-specific ADC, it is advisable to evaluate the stability of the linkage at different potential conjugation sites.

Troubleshooting Guides

Problem: Premature drug release observed in in vitro plasma stability studies.

  • Possible Cause: The maleimide-thiol linkage is undergoing the retro-Michael reaction.

  • Troubleshooting Steps:

    • Confirm Payload Loss with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma at various time points. This will allow you to identify and quantify the different DAR species and confirm the loss of payload over time.

    • Perform a Thiol Exchange Assay: Incubate your ADC with a high concentration of a small molecule thiol (e.g., N-acetylcysteine or glutathione) and monitor the transfer of the payload from the ADC to the small molecule thiol using HPLC or LC-MS. This will confirm the susceptibility of your linker to thiol exchange.[13]

    • Implement a Stabilization Strategy:

      • Post-conjugation Hydrolysis: After conjugation, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form by LC-MS. Be cautious of potential antibody aggregation at elevated pH.[6]

      • Adopt a Next-Generation Linker: Synthesize the ADC using a more stable linker technology, such as N-aryl maleimides or dibromomaleimides.[5][8]

Problem: ADC shows high levels of aggregation after conjugation and purification.

  • Possible Cause: Increased hydrophobicity due to the payload and linker, or inappropriate buffer conditions.

  • Troubleshooting Steps:

    • Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and consider the addition of excipients that can help to reduce aggregation.

    • Incorporate Hydrophilic Linkers: The use of linkers containing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can help to mitigate aggregation by increasing the overall hydrophilicity of the ADC.

    • Control DAR: High drug-to-antibody ratios can significantly increase the hydrophobicity of the ADC, leading to aggregation. Aim for a lower, more homogeneous DAR if aggregation is a persistent issue.[1]

    • Analyze by Size Exclusion Chromatography (SEC): Use SEC to accurately quantify the amount of monomer, dimer, and higher-order aggregates in your ADC preparation.[8]

Quantitative Data on Linker Stability

The stability of the maleimide-thiol linkage is highly dependent on the specific maleimide derivative used. The following tables summarize publicly available data on the stability of different linkers.

Table 1: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide ADCs

Linker TypeConditionTime (days)Deconjugation (%)Reference
N-Alkyl MaleimideThiol-containing buffer (37°C)735 - 67[9]
N-Aryl MaleimideThiol-containing buffer (37°C)7< 20[9]
N-Alkyl MaleimideSerum (37°C)735 - 67[9]
N-Aryl MaleimideSerum (37°C)7< 20[9]

Table 2: Stability of Next-Generation Maleimide-Based ADCs

Linker TypeConditionTimeRemaining Intact ADC (%)Reference
Dibromomaleimide (DBM)Human Serum (37°C)2 days> 99[14]
Dithiomaleimide (DTM)Human Serum (37°C)7 days> 99[14]
Maleamic Methyl EsterAlbumin Solution (37°C)14 days~96.2[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

This protocol outlines a general procedure to assess the stability of an ADC in plasma.

  • ADC Incubation:

    • Incubate the ADC sample in plasma from the species of interest (e.g., human, mouse, rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).

    • Immediately freeze the collected aliquots at -80°C until analysis.[15]

  • Immunoaffinity Capture (for DAR analysis):

    • Add the plasma aliquot to pre-washed immunoaffinity beads (e.g., Protein A or anti-human IgG) and incubate to capture the ADC.

    • Wash the beads several times with a suitable wash buffer (e.g., PBS) to remove unbound plasma proteins.

    • Elute the ADC from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer).

    • Immediately neutralize the eluted ADC with a neutralization buffer.

  • LC-MS Analysis of DAR:

    • Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species. This can be done on the intact ADC or after reduction of the antibody to separate the light and heavy chains.

  • LC-MS/MS Analysis of Released Payload:

    • To quantify the free payload, precipitate the plasma proteins from the aliquots (e.g., with acetonitrile).

    • Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS.

    • Use a standard curve of the free payload to accurately quantify its concentration.[16]

Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis

This protocol describes a general method to promote the hydrolysis of the thiosuccinimide ring to stabilize the ADC.

  • Conjugation:

    • Perform the maleimide-thiol conjugation reaction under standard conditions (pH 6.5-7.5).

  • pH Adjustment and Incubation:

    • After the conjugation reaction is complete, adjust the pH of the ADC solution to 8.5-9.2 using a suitable buffer (e.g., sodium phosphate (B84403) or sodium bicarbonate).[6][17]

    • Incubate the solution at a controlled temperature (e.g., 37°C or 45°C) for a specific duration (e.g., 1 to 48 hours). The optimal time and temperature will depend on the specific linker and should be determined empirically.[6]

  • Monitoring Hydrolysis:

    • Take aliquots at different time points during the incubation.

    • Analyze the aliquots by LC-MS to monitor the progress of the ring-opening reaction. The hydrolyzed product will have a mass increase of 18 Da per linkage compared to the ring-closed form.[6]

  • Final Purification:

    • Once the desired level of hydrolysis is achieved, purify the ADC using a suitable method like size exclusion chromatography to remove any aggregates and exchange the buffer to a stable formulation buffer.

Visualizations

Maleimide_Instability cluster_reaction Maleimide-Thiol Conjugation cluster_degradation Degradation Pathways Antibody-SH Antibody-SH ADC_unstable Thiosuccinimide Adduct (Unstable ADC) Antibody-SH->ADC_unstable Michael Addition Maleimide-Payload Maleimide-Payload Maleimide-Payload->ADC_unstable Retro_Michael Deconjugated Antibody-SH + Maleimide-Payload ADC_unstable->Retro_Michael Retro-Michael Reaction Hydrolysis Ring-Opened Adduct (Stable ADC) ADC_unstable->Hydrolysis Hydrolysis Payload_Exchange Off-Target Toxicity Retro_Michael->Payload_Exchange Thiol Exchange (e.g., with Albumin)

Caption: Mechanisms of maleimide-thiol linkage instability and stabilization.

ADC_Stability_Workflow cluster_synthesis ADC Synthesis cluster_stabilization Stabilization Strategy cluster_analysis Analysis and Characterization Start Start: Antibody + Linker-Payload Conjugation Maleimide-Thiol Conjugation (pH 6.5-7.5) Start->Conjugation Decision Is Linkage Stability an Issue? Conjugation->Decision Post_Hydrolysis Post-Conjugation Hydrolysis (pH 8.5-9.0) Decision->Post_Hydrolysis Yes Next_Gen_Linker Use Next-Generation Maleimide Decision->Next_Gen_Linker Yes Purification Purification (e.g., SEC) Decision->Purification No Post_Hydrolysis->Purification Next_Gen_Linker->Purification Plasma_Stability Plasma Stability Assay (LC-MS) Purification->Plasma_Stability Thiol_Exchange Thiol Exchange Assay Purification->Thiol_Exchange DAR_Analysis DAR Measurement Purification->DAR_Analysis End Stable ADC Plasma_Stability->End Thiol_Exchange->End DAR_Analysis->End

Caption: Experimental workflow for developing stable maleimide-based ADCs.

References

Addressing premature cleavage of Val-Cit linker in plasma.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Val-Cit Linker Technologies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?

A1: The Val-Cit dipeptide linker is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the high concentration of active cathepsin B lead to the hydrolysis of the amide bond between citrulline and the p-aminobenzylcarbamate (PABC) self-immolative spacer, subsequently releasing the cytotoxic payload.[2][3]

Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

A2: This is a well-documented phenomenon attributed to the presence of carboxylesterase 1c (Ces1c) in rodent plasma, which is capable of prematurely cleaving the Val-Cit linker.[4][5][6] This enzyme is not present at the same activity level in human plasma, hence the observed stability difference.[4][7] This premature cleavage in mouse models can lead to reduced efficacy and potential off-target toxicity.

Q3: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?

A3: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[8][9] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.[8]

Q4: What are some common modifications to the Val-Cit linker to improve its stability?

A4: Several strategies have been developed to enhance the stability of the Val-Cit linker. One common approach is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker, which has been shown to significantly reduce susceptibility to Ces1C cleavage in mice while maintaining sensitivity to Cathepsin B.[4][8] Other strategies include using hydrophilic polymer scaffolds like PEG, polysarcosine, or cyclodextrins to shield the linker and payload.[8][10]

Q5: Are there alternatives to the Val-Cit linker?

A5: Yes, several alternative cleavable linkers are used in ADC development. These include the Val-Ala linker, which has improved hydrophilicity, and various other dipeptide or tripeptide sequences.[5][] Non-cleavable linkers, which release the payload after complete lysosomal degradation of the antibody, are another alternative.[5]

Troubleshooting Guide

Issue: Premature Drug Release Observed in Preclinical Mouse Models

  • Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1c), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[5][6] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity:

      • Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).

      • If available, utilize Ces1c knockout mice for in vivo studies to confirm if the premature release is mitigated.[5]

    • Modify the Linker:

      • Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[4]

    • Alternative Linker Strategies:

      • Evaluate alternative linker chemistries that are not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[10]

Issue: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies

  • Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[7][8] This can lead to toxic effects on neutrophils, resulting in neutropenia.[8]

  • Troubleshooting Steps:

    • Assess NE Sensitivity:

      • Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for the release of the payload over time.

    • Linker Modification:

      • Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to be resistant to NE.[12]

Issue: High Levels of Aggregation Observed During ADC Formulation or Storage

  • Possible Cause: The hydrophobic nature of the Val-Cit linker and the conjugated payload can lead to aggregation, especially at high drug-to-antibody ratios (DAR).[8]

  • Troubleshooting Steps:

    • Optimize DAR:

      • Experiment with a lower DAR to reduce the overall hydrophobicity of the ADC.

    • Incorporate Hydrophilic Moieties:

      • Utilize hydrophilic linkers or introduce hydrophilic modifications to the linker, such as PEGylation, to improve solubility.[8][10]

    • Formulation Optimization:

      • Screen different buffer conditions (e.g., pH, ionic strength) and excipients (e.g., polysorbate 20, sucrose) to identify a formulation that minimizes aggregation.

Quantitative Data

Table 1: Comparison of Linker Stability in Mouse Plasma

Linker TypeModification% Intact ADC After 4.5 Days in Mouse PlasmaReference
Val-CitStandard~26%[13]
Val-CitLinker 7 (proprietary modification)>90%[13]
Glu-Val-Cit (EVCit)P3 Glutamic Acid~95% after 14 days[12]

Table 2: Half-life of Different Linker-Payloads in Mouse Plasma

Linker-PayloadHalf-life (t½) in Mouse PlasmaReference
Val-Cit-MMAE~2 days[4]
Glu-Val-Cit-MMAE (EVCit)~12 days[4]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in cold PBS.

  • Analyze the samples by LC-MS to determine the percentage of intact ADC and the amount of released payload. The average drug-to-antibody ratio (DAR) can be calculated at each time point to assess stability.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To confirm that the Val-Cit linker is susceptible to its intended cleavage enzyme.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • HPLC system for analysis

Methodology:

  • Activate the Cathepsin B according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.

  • Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., 100 nM final concentration).

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction with an appropriate inhibitor or by adding a strong acid (e.g., trifluoroacetic acid).

  • Analyze the samples by reverse-phase HPLC to quantify the amount of released payload over time.

Visualizations

cluster_intended Intended Intracellular Cleavage cluster_premature Premature Plasma Cleavage ADC ADC Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Released Payload Released (Cell Death) Lysosome->Payload_Released Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome ADC_Plasma ADC in Plasma Free_Payload Free Payload (Off-Target Toxicity) ADC_Plasma->Free_Payload Cleavage Plasma_Enzymes Plasma Enzymes (e.g., Ces1c, NE) Plasma_Enzymes->ADC_Plasma

Caption: Intended vs. Premature Cleavage of Val-Cit Linker.

Start Start: ADC with Val-Cit Linker Incubate Incubate ADC with Plasma (Human, Mouse, etc.) at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with cold PBS) Timepoints->Quench Analysis Analyze by LC-MS Quench->Analysis DAR Calculate Average DAR Analysis->DAR Stability Determine Linker Stability DAR->Stability

Caption: Workflow for In Vitro Plasma Stability Assay.

Problem Premature Cleavage Observed? Mouse In Mouse Model? Problem->Mouse Yes Stable Linker is Stable Problem->Stable No Human Neutropenia Observed? Mouse->Human No Ces1c Likely Ces1c mediated. Consider EVCit linker. Mouse->Ces1c Yes NE Likely Neutrophil Elastase mediated. Consider EGCit linker. Human->NE Yes Other Investigate other plasma proteases or ADC formulation issues. Human->Other No

Caption: Troubleshooting Decision Tree for Premature Cleavage.

References

Off-target toxicity due to non-specific cleavage of Val-Cit-PAB.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Val-Cit-PAB Linker Technologies. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to off-target toxicity due to non-specific cleavage of the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target toxicity associated with Val-Cit-PAB linkers?

A1: The primary cause of off-target toxicity is the premature, non-specific cleavage of the Val-Cit-PAB linker in systemic circulation before the ADC reaches the target tumor cells.[1][2][3] This leads to the early release of the cytotoxic payload, which can then damage healthy cells and tissues.[1][2][3]

Q2: My ADC with a Val-Cit-PAB linker shows excellent stability in human plasma but is rapidly cleaved in mouse plasma. Why is there a discrepancy?

A2: This is a well-documented phenomenon. The instability in mouse and rat plasma is primarily due to an enzyme called Carboxylesterase 1C (Ces1C), which is present in rodent plasma but not in human plasma.[4][5][6][7][8][9] Ces1C effectively cleaves the Val-Cit dipeptide, leading to premature payload release and complicating preclinical evaluation in these models.[4][5][6][7][8][9]

Q3: Besides Cathepsin B, what other enzymes can cleave the Val-Cit-PAB linker?

A3: Initially, it was believed that only Cathepsin B, which is often upregulated in tumors, was responsible for cleaving the Val-Cit linker.[4][5][6] However, research has shown that other proteases can also cleave this linker, including:

  • Other Cathepsins: Cathepsin S, Cathepsin L, and Cathepsin F have been shown to be involved in the cleavage mechanism.[4][5][6][8]

  • Neutrophil Elastase: This is a serine protease secreted by neutrophils that can readily cleave the Val-Cit bond.[4][5][6] This is a significant contributor to off-target toxicity, particularly neutropenia.[4][5][6][10]

Q4: What is the cleavage site within the Val-Cit linker for off-target proteases like neutrophil elastase?

A4: Experimental evidence indicates that neutrophil elastase cleaves the amide bond between the P2 valine and P1 citrulline residues.[11][12] This cleavage event initiates the self-immolation of the PAB spacer, leading to the release of the active payload.

Troubleshooting Guides

Issue 1: High levels of premature payload release observed in preclinical rodent models (mouse or rat).
  • Possible Cause: Your Val-Cit linker is likely being cleaved by mouse or rat Carboxylesterase 1C (Ces1C).[4][5][6][7][8][9] This can result in misleading pharmacokinetic data and an overestimation of toxicity in these models.

  • Troubleshooting Workflow:

    G A High payload release in mouse plasma B Confirm Ces1C Sensitivity A->B C In Vitro Mouse Plasma Stability Assay B->C  Perform D In Vivo Study in Ces1C Knockout Mice B->D  Consider E Modify Linker Design C->E  If unstable D->E  If stability improves F Introduce P3 residue (e.g., EVCit) to block Ces1C cleavage E->F G Evaluate Alternative Linkers (e.g., EGCit, exolinkers) E->G

    Troubleshooting high payload release in rodent models.
  • Recommendations:

    • Confirm Ces1C Sensitivity: Perform an in vitro plasma stability assay using mouse plasma and compare the results to human plasma.[13] Significant degradation in mouse plasma points to Ces1C sensitivity.

    • Use Ces1C Knockout Mice: For in vivo studies, utilizing Ces1C knockout mice can provide a more accurate assessment of your ADC's stability and efficacy, as it mitigates the impact of this off-target cleavage.[9][13]

    • Linker Modification: Consider re-engineering the linker. Adding a hydrophilic amino acid like glutamic acid at the P3 position (creating a Glu-Val-Cit or EVCit linker) has been shown to enhance stability against Ces1C while maintaining sensitivity to Cathepsin B.[7][13]

Issue 2: Observation of neutropenia or other hematological toxicities in preclinical or clinical studies.
  • Possible Cause: Off-target cleavage of the Val-Cit linker by human neutrophil elastase, an enzyme secreted by neutrophils, is a likely cause.[4][5][6][10] This releases the payload in the vicinity of neutrophils and their precursors, leading to myelosuppression.[5]

  • Troubleshooting Workflow:

    G A Neutropenia or Hematological Toxicity Observed B Assess Neutrophil Elastase (NE) Sensitivity A->B C In Vitro Assay with Purified Human NE B->C  Perform D Modify Linker to Enhance Resistance C->D  If sensitive E Replace P2 Valine with Glycine (B1666218) (EGCit) D->E F Consider Tandem-Cleavage Linkers D->F

    Troubleshooting neutropenia and related toxicities.
  • Recommendations:

    • Assess NE Sensitivity: Conduct an in vitro assay by incubating your ADC with purified human neutrophil elastase to confirm its susceptibility.[13] Monitor the release of the payload over time using methods like LC-MS.

    • Linker Re-design: Modify the dipeptide sequence to be less recognizable by neutrophil elastase. Replacing the P2 valine with glycine to create a glutamic acid-glycine-citrulline (EGCit) linker has shown increased resistance to NE-mediated degradation.[12][13]

    • Tandem-Cleavage Linkers: Explore advanced linker designs, such as those incorporating a β-glucuronide moiety.[5] This "tandem" design can act as a steric shield, protecting the Val-Cit bond from premature cleavage by serine proteases in circulation.[5]

Quantitative Data Summary

The following table summarizes the susceptibility of different linker designs to off-target cleavage.

Linker TypeOff-Target EnzymeObservationReference
Val-Cit-PAB Carboxylesterase 1C (Ces1C)Highly susceptible in mouse and rat plasma, leading to rapid payload release. Stable in human plasma.[4][5][6][7][8][9]
Val-Cit-PAB Neutrophil Elastase (NE)Readily cleaved, leading to premature payload release and implicated in neutropenia.[4][5][6][10]
Glu-Val-Cit (EVCit) Carboxylesterase 1C (Ces1C)Significantly reduced susceptibility to cleavage compared to Val-Cit, improving stability in mouse plasma.[7][13]
Glu-Gly-Cit (EGCit) Neutrophil Elastase (NE)Completely intact in the presence of NE, demonstrating high resistance to cleavage.[12][13]
cBu-Cit CathepsinsExhibits greater specificity for Cathepsin B over other cathepsins, potentially reducing off-target cleavage in tissues with low Cathepsin B expression.[9]
Tandem (Glucuronide-Val-Cit) General ProteasesNo payload loss observed in rat plasma after one week, compared to 20% loss for a conventional Val-Cit ADC.[6]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Objective: To determine the stability of an ADC and the rate of payload release in plasma from different species.

  • Methodology:

    • Preparation: Dilute the ADC to a final concentration (e.g., 0.125 mg/mL) in 62.5% (v/v) plasma (human, mouse, or rat) diluted in PBS.[7]

    • Incubation: Incubate the mixture at 37°C.[14]

    • Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate plasma proteins.[13]

    • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS to quantify the concentration of released payload and/or Hydrophobic Interaction Chromatography (HIC) to analyze the drug-to-antibody ratio (DAR) over time.[13][14]

Protocol 2: Purified Enzyme Cleavage Assay (e.g., Neutrophil Elastase)
  • Objective: To assess the specific susceptibility of the Val-Cit linker to cleavage by a purified protease.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing the ADC in an appropriate assay buffer.

    • Enzyme Addition: Add purified human neutrophil elastase to the reaction mixture.[4][6] Include a control sample without the enzyme.

    • Incubation: Incubate the samples at 37°C.

    • Sampling and Quenching: Collect and quench aliquots at various time points as described in the plasma stability assay.

    • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.[13] The cleavage kinetics can be determined by plotting the concentration of the released payload over time.[13]

Visualizations

Val-Cit-PAB Cleavage Pathways

The following diagram illustrates both the intended, tumor-specific cleavage pathway and the off-target cleavage pathways in systemic circulation.

G cluster_0 Systemic Circulation (Off-Target) cluster_1 Tumor Microenvironment (On-Target) ADC Antibody-Val-Cit-PAB-Payload NE Neutrophil Elastase ADC->NE Ces1C Carboxylesterase 1C (in rodents) ADC->Ces1C FreePayload_Off Prematurely Released Payload NE->FreePayload_Off Cleavage Ces1C->FreePayload_Off Cleavage Toxicity Off-Target Toxicity (e.g., Neutropenia) FreePayload_Off->Toxicity ADC_Tumor Antibody-Val-Cit-PAB-Payload CathepsinB Cathepsin B (in Lysosome) ADC_Tumor->CathepsinB FreePayload_On Released Payload CathepsinB->FreePayload_On Cleavage CellDeath Tumor Cell Death FreePayload_On->CellDeath

Intended vs. Off-Target Cleavage of Val-Cit-PAB Linker.

References

Technical Support Center: Optimizing Mal-PEG4-Val-Cit-PAB-PNP Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the conjugation of Maleimide-PEG4-Valine-Citrulline-para-aminobenzylcarbamate-para-nitrophenyl carbonate (Mal-PEG4-Val-Cit-PAB-PNP) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a maleimide (B117702) linker to a thiol-containing molecule?

A1: The reaction between thiols and maleimides is most efficient and specific within a pH range of 6.5 to 7.5.[1][2][3] Maintaining the pH within this window is crucial to ensure high selectivity for cysteine thiols and to avoid competing reactions with other nucleophilic groups, such as amines on lysine (B10760008) residues, which become more reactive at pH values above 7.5.[2][3]

Q2: How can I prevent the hydrolysis of the maleimide group on my linker before conjugation?

A2: The maleimide ring is susceptible to hydrolysis in aqueous solutions, which renders it unreactive to thiols.[1] To prevent premature hydrolysis, it is recommended to:

  • Store maleimide-containing linkers in a dry, biocompatible organic solvent such as DMSO or DMF.[1][3]

  • Prepare aqueous solutions of the maleimide linker immediately before use.[1]

  • Avoid storing maleimide linkers in aqueous buffers.[1]

Q3: What are the primary causes of inconsistent Drug-to-Antibody Ratios (DAR) in my ADC batches?

A3: Inconsistent DAR values can stem from several factors:

  • Incomplete Reaction: The conjugation reaction may not have gone to completion. Optimizing reaction time, temperature, and molar ratios of reactants can help.[]

  • Side Reactions: At pH values above 7.5, maleimides can react with amines (e.g., lysine residues), leading to a heterogeneous product.[2]

  • Incomplete Reduction of Antibody Disulfides: If conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using a sufficient concentration of a reducing agent like TCEP or DTT.[2]

  • Linker Instability: Premature hydrolysis of the maleimide linker can reduce the amount of active linker available for conjugation.

Q4: What is the "retro-Michael" reaction and how can I minimize its impact on my conjugate's stability?

A4: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thiosuccinimide adduct reverts to the original thiol and maleimide.[2] This can lead to premature release of the drug-linker from the antibody and its subsequent reaction with other thiol-containing molecules like albumin or glutathione, causing off-target toxicity.[2][5] To mitigate this, you can:

  • Promote Hydrolysis of the Succinimide (B58015) Ring: After conjugation, the succinimide ring can be hydrolyzed to a stable maleamic acid thioether, which is not susceptible to the retro-Michael reaction.[2] This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0).[2]

  • Use Stabilized Maleimides: Consider using next-generation maleimides, such as self-hydrolyzing maleimides, that are designed to rapidly hydrolyze post-conjugation, thus "locking" the conjugate.[6]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low Conjugation Yield Incomplete reaction.Optimize reaction time and temperature. Ensure adequate molar excess of the this compound linker.[2][]
Premature hydrolysis of the maleimide linker.Prepare aqueous solutions of the linker immediately before use. Store stock solutions in anhydrous DMSO or DMF.[1]
Incomplete reduction of antibody disulfide bonds.Ensure complete reduction with an appropriate concentration of TCEP or DTT and purify the antibody to remove excess reducing agent before adding the linker.[2][]
High Levels of Antibody Aggregation Hydrophobic nature of the linker-payload.Consider using a more hydrophilic PEG spacer if possible. Optimize the DAR to avoid over-conjugation, which can increase hydrophobicity.[5][8]
High pH during post-conjugation hydrolysis.Carefully monitor the antibody for aggregation during the hydrolysis step and optimize incubation time and temperature.
Inconsistent Drug-to-Antibody Ratio (DAR) Variation in reaction conditions.Precisely control pH, temperature, and reaction time across all batches.
Incomplete reaction or side reactions.Ensure the pH is maintained between 6.5 and 7.5 to prevent reaction with amines.[2] Use a sufficient molar excess of the linker to drive the reaction to completion.[2]
Significant Payload Loss in Plasma Stability Assays Retro-Michael reaction leading to deconjugation.Perform a post-conjugation hydrolysis step by incubating the ADC at a slightly alkaline pH (e.g., 8.5-9.0) to open the succinimide ring.[2] Alternatively, consider using a more stable, next-generation maleimide linker.[9]
Enzymatic cleavage of the Val-Cit linker in plasma.While the Val-Cit linker is designed for cleavage by intracellular proteases like Cathepsin B, some level of plasma instability may occur.[10][11] Characterize the stability profile of your specific ADC in plasma.

Experimental Protocols

Protocol: Conjugation of this compound to a Thiolated Antibody

This protocol outlines a general procedure. Optimal conditions may vary depending on the specific antibody and payload.

1. Materials:

  • Thiolated Monoclonal Antibody (mAb)

  • This compound linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing Agent (if starting with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

2. Antibody Preparation (if reducing disulfide bonds):

  • Prepare the antibody at a concentration of 1-10 mg/mL in conjugation buffer.

  • Add a 10 to 20-fold molar excess of TCEP to the antibody solution.

  • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Remove excess TCEP using a desalting column or SEC, exchanging the antibody into fresh conjugation buffer.

3. Conjugation Reaction:

  • Immediately before use, dissolve the this compound linker in anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Add the linker stock solution to the prepared antibody solution. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing. Protect from light.

4. Quenching the Reaction:

  • Add a 5-fold molar excess of N-acetylcysteine (relative to the initial amount of linker) to the reaction mixture to quench any unreacted maleimide groups.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the ADC:

  • Purify the ADC from unreacted linker, payload, and quenching reagent using SEC or TFF.

  • Exchange the purified ADC into a suitable storage buffer (e.g., PBS, pH 7.4).

6. Characterization of the ADC:

  • Determine the final protein concentration (e.g., by A280 measurement).

  • Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

  • Assess the level of aggregation by Size Exclusion Chromatography (SEC).

  • Evaluate the in vitro potency and in vivo stability of the ADC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody TCEP Add TCEP (Reduction) mAb->TCEP If reducing disulfides Purify_mAb Purify Reduced mAb TCEP->Purify_mAb Conjugate Mix mAb and Linker Purify_mAb->Conjugate Linker_prep Dissolve Linker in DMSO Linker_prep->Conjugate Incubate Incubate (1-2h) Conjugate->Incubate Quench Quench Reaction Incubate->Quench Purify_ADC Purify ADC (SEC/TFF) Quench->Purify_ADC Characterize Characterize ADC (DAR, etc.) Purify_ADC->Characterize

Caption: Experimental workflow for ADC production via maleimide-thiol conjugation.

signaling_pathway cluster_conjugation Conjugation Reaction (pH 6.5-7.5) cluster_instability Instability Pathways cluster_stabilization Stabilization Pathway Antibody_Thiol Antibody-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Reversible) Antibody_Thiol->Thiosuccinimide_Adduct Michael Addition Maleimide_Linker Maleimide-Linker-Payload Maleimide_Linker->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction Thiosuccinimide_Adduct->Retro_Michael Reversible Hydrolysis Hydrolysis (pH > 8) Thiosuccinimide_Adduct->Hydrolysis Retro_Michael->Antibody_Thiol Retro_Michael->Maleimide_Linker Stable_Adduct Stable Ring-Opened Adduct Hydrolysis->Stable_Adduct

References

Impact of maleimide hydrolysis on ADC stability and how to mitigate it.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of maleimide (B117702) hydrolysis on the stability of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary instability pathways for maleimide-based ADCs?

A1: The thiosuccinimide linkage formed between a maleimide and a thiol on the antibody is susceptible to two main degradation pathways in vivo:

  • Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct breaks down, leading to the original thiol and maleimide-linker-drug. This premature release of the payload can result in off-target toxicity and reduced efficacy as the drug can be transferred to other thiol-containing molecules like albumin.[1][2][3]

  • Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, which opens the ring to form a stable maleamic acid thioether.[1][3] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus enhancing the stability of the ADC.[1][2][4]

Q2: My ADC is losing its payload during in vivo studies. How can I determine the cause and improve its stability?

A2: Payload loss in vivo is often attributed to the retro-Michael reaction.[2] To address this, you can implement strategies that favor the formation of the more stable, hydrolyzed thiosuccinimide ring.

Troubleshooting Steps:

  • Confirm the Instability Mechanism: Use mass spectrometry (LC-MS) to analyze plasma samples from your in vivo study. The presence of the drug-linker attached to plasma proteins like albumin is a strong indicator of a retro-Michael reaction.

  • Promote Hydrolysis: The hydrolyzed form of the thiosuccinimide linker is stable and prevents the retro-Michael reaction.[1][2] Consider the following approaches:

    • Post-conjugation pH Adjustment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation can accelerate the hydrolysis of the succinimide ring.[3] However, it is crucial to monitor the antibody for potential aggregation or degradation at higher pH.

    • Utilize Self-Hydrolyzing Maleimides: These are engineered maleimides with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring at neutral pH.[1][5] This leads to a rapid and efficient conversion to the stable ring-opened form.[1][5]

Q3: I am observing inconsistent Drug-to-Antibody Ratios (DAR) in my ADC batches. What could be the issue?

A3: Inconsistent DAR values can arise from several factors during the conjugation process.

Troubleshooting Steps:

  • Optimize Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[3] At pH values above 7.5, maleimides can react with lysine (B10760008) residues, leading to heterogeneity.[3]

  • Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized linker-payload to ensure complete conjugation. However, a very large excess can lead to non-specific reactions and purification challenges.[3]

  • Ensure Complete Disulfide Reduction: When conjugating to cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT. Incomplete reduction will result in a lower DAR.[3]

  • Purification: Employ a robust purification method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted linker-payload and other impurities that can interfere with DAR measurement.[3]

Troubleshooting Guide

Problem: Significant payload loss is observed in a plasma stability assay.

Possible Cause: The thiosuccinimide linkage is undergoing a retro-Michael reaction, leading to deconjugation.

Solution Pathway:

G start Payload Loss in Plasma Stability Assay confirm Confirm Payload Loss Mechanism (LC-MS analysis for drug-albumin adducts) start->confirm strategy Implement Stabilization Strategy confirm->strategy hydrolysis Post-conjugation Hydrolysis (Adjust pH to 8.5-9.0) strategy->hydrolysis  Favorable Kinetics linker Switch to a More Stable Linker (e.g., N-aryl or diiodomaleimide) strategy->linker  Alternative Chemistry thiol_exchange Perform Thiol Exchange Assay (Incubate with excess glutathione) hydrolysis->thiol_exchange linker->thiol_exchange end Stable ADC Achieved thiol_exchange->end

Figure 1. Troubleshooting workflow for ADC payload loss.

Data on Maleimide Linker Stability

The choice of maleimide derivative significantly impacts the stability of the resulting ADC. The following table summarizes data on the stability of different maleimide linkers.

Linker TypeKey FeatureStability CharacteristicReference
N-alkyl maleimide Traditional maleimide linkerProne to retro-Michael reaction, leading to 35-67% deconjugation in 7 days.[6][6]
N-aryl maleimide Electron-withdrawing N-substituentAccelerates thiosuccinimide hydrolysis, resulting in less than 20% deconjugation in 7 days.[6][6]
Diiodomaleimide Halogenated maleimideSlower hydrolysis rate of the maleimide itself, allowing for efficient conjugation even with sterically hindered systems, while forming a stable conjugate.[7][8][7][8]
Self-hydrolyzing maleimide (DPR-based) Intramolecular catalysisRapid hydrolysis at neutral pH, preventing the retro-Michael reaction.[1][1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an ADC in plasma.

Materials:

  • ADC sample

  • Human or mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity beads (e.g., Protein A/G) for ADC capture

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • LC-MS system

Procedure:

  • Incubation: Dilute the ADC sample in plasma to a final concentration of 1 mg/mL. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.[9]

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.[3]

  • Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.[3]

  • Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.[3]

  • Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point.

G cluster_0 Sample Preparation & Incubation cluster_1 ADC Capture & Elution cluster_2 Analysis a Dilute ADC in Plasma b Incubate at 37°C a->b c Immunoaffinity Capture b->c d Wash c->d e Elute & Neutralize d->e f LC-MS Analysis (Determine DAR) e->f

Figure 2. Workflow for in vitro plasma stability assay.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol describes a general method for determining the average DAR of an ADC using liquid chromatography-mass spectrometry.

Materials:

  • ADC sample

  • LC-MS grade water and acetonitrile (B52724)

  • Formic acid

  • Reducing agent (e.g., DTT) (optional, for reduced chain analysis)

  • LC-MS system with a suitable column (e.g., reversed-phase for reduced chains, size-exclusion for intact ADC)

Procedure:

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the ADC sample in an appropriate buffer compatible with LC-MS analysis (e.g., 0.1% formic acid in water).[3]

    • Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate the ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).[3]

  • LC-MS Analysis: Inject the prepared sample onto the LC-MS system. Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the different ADC species. Acquire mass spectra across the elution profile.[3]

  • Data Analysis: Deconvolute the mass spectra to obtain the molecular weights of the different ADC species. The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody. Calculate the average DAR by taking the weighted average of the different drug-loaded species.[10][]

Signaling Pathways and Chemical Reactions

The stability of maleimide-based ADCs is governed by the chemical reactions of the thiosuccinimide linkage.

G cluster_0 Conjugation cluster_1 Degradation Pathway cluster_2 Stabilization Pathway Antibody_SH Antibody-SH Thiosuccinimide Thiosuccinimide-ADC (Unstable) Antibody_SH->Thiosuccinimide Maleimide_Drug Maleimide-Drug Maleimide_Drug->Thiosuccinimide Retro_Michael Retro-Michael Reaction Thiosuccinimide->Retro_Michael Hydrolysis Hydrolysis Thiosuccinimide->Hydrolysis Retro_Michael->Antibody_SH Payload Loss Ring_Opened Ring-Opened ADC (Stable) Hydrolysis->Ring_Opened

References

Strategies to improve the stability of the thiosuccinimide ring in ADCs.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiosuccinimide Linker Stability in ADCs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the thiosuccinimide ring in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of instability for thiosuccinimide linkages in ADCs?

The primary mechanism of instability for the thiosuccinimide linkage, formed by the reaction of a maleimide (B117702) with a thiol (e.g., from a cysteine residue on an antibody), is a retro-Michael reaction. This reaction is reversible and can lead to the detachment of the linker-drug from the antibody, resulting in premature drug release before the ADC reaches its target. This process is often initiated by the presence of endogenous thiols, such as albumin and glutathione, in the systemic circulation.

A secondary degradation pathway is the hydrolysis of the succinimide (B58015) ring itself. While this can also lead to instability, the retro-Michael reaction is generally considered the more significant contributor to premature drug release for traditional maleimide-based ADCs.

cluster_0 Thiosuccinimide Instability Pathways ADC Thiol-Maleimide ADC (Thiosuccinimide Linkage) Retro_Michael Retro-Michael Reaction (Reversible) ADC->Retro_Michael Endogenous Thiols Hydrolysis Succinimide Ring Hydrolysis (Irreversible) ADC->Hydrolysis Aqueous Environment Deconjugated Deconjugated Antibody + Free Linker-Payload Retro_Michael->Deconjugated Thiol_Exchange Thiol Exchange (e.g., with Albumin) Retro_Michael->Thiol_Exchange Stable_ADC Stable Ring-Opened ADC Hydrolysis->Stable_ADC Off_Target Off-Target Toxicity Thiol_Exchange->Off_Target

Figure 1. Competing pathways of thiosuccinimide ring stability.

Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?

Significant payload loss in plasma is a strong indicator of thiosuccinimide linker instability, primarily due to the retro-Michael reaction.[1] To address this, consider the following strategies:

  • Promote Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction.[2][3] You can facilitate this by:

    • Post-conjugation treatment: Incubating the ADC at a slightly alkaline pH (e.g., pH 9) can accelerate hydrolysis, though this may impact the stability of the antibody itself.[4]

    • Use of self-hydrolyzing maleimides: Certain maleimide derivatives are designed to undergo rapid, intramolecularly-catalyzed hydrolysis after conjugation.[4]

  • Switch to a More Stable Linker: Next-generation maleimides have been developed to improve stability.[2] These include:

    • Di-substituted maleimides: Introducing substituents on the maleimide ring can sterically hinder the retro-Michael reaction.

    • Maleimides that promote rapid hydrolysis: As mentioned above, these linkers are designed to quickly convert to the stable ring-opened form.

  • Perform a Thiol Exchange Assay: To confirm the susceptibility of your linker to thiol exchange, incubate your ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS.

Q3: What are "next-generation" maleimide linkers and how do they improve stability?

"Next-generation" maleimide linkers are chemically modified maleimides designed to overcome the instability of the traditional thiosuccinimide linkage. The primary strategies employed are:

  • Facilitating Ring Hydrolysis: Some next-generation maleimides incorporate chemical groups that act as intramolecular catalysts to accelerate the hydrolysis of the succinimide ring after conjugation.[5] This rapidly converts the unstable thiosuccinimide to a stable, ring-opened maleamic acid thioether, which is resistant to the retro-Michael reaction.[6] An example of this is the diaminopropionic acid (DPR) technology.[4]

  • Steric Hindrance: By adding bulky substituents to the maleimide ring, these linkers sterically hinder the approach of endogenous thiols, thereby slowing down the rate of the retro-Michael reaction.

  • Electronic Modification: Modifying the electronic properties of the maleimide ring can also influence the stability of the thiosuccinimide bond.

The goal of these modifications is to create a more stable and homogeneous ADC population, leading to a better therapeutic window with improved efficacy and reduced off-target toxicity.

Troubleshooting Guides

Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC batches.
  • Possible Cause: Incomplete reaction or side reactions during conjugation.

  • Troubleshooting Steps:

    • Optimize Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5. At pH values above 7.5, maleimides can react with amines (e.g., lysine (B10760008) residues), leading to heterogeneity.[1]

    • Control Reaction Time and Temperature: Ensure consistent reaction times and temperatures across batches. Monitor the reaction progress using a suitable analytical technique (e.g., HIC-HPLC) to determine the optimal reaction time.

    • Purification: Implement a robust purification strategy (e.g., size exclusion chromatography, protein A chromatography) to remove unreacted linker-drug and aggregated ADC species.

Problem: ADC shows good in vitro potency but poor in vivo efficacy.
  • Possible Cause: Premature drug release in vivo due to linker instability.

  • Troubleshooting Steps:

    • Assess in vivo stability: Conduct pharmacokinetic (PK) studies in relevant animal models to measure the concentration of conjugated ADC and free payload over time. Significant levels of free payload early in the time course suggest linker instability.

    • Implement a stabilization strategy: If linker instability is confirmed, utilize one of the strategies outlined in Q2, such as promoting hydrolysis or switching to a next-generation linker.

    • Re-evaluate in vivo efficacy: After implementing a stabilization strategy, repeat the in vivo efficacy studies to determine if the improved stability translates to better therapeutic outcomes.

Quantitative Data Summary

The following table summarizes the stability of different thiosuccinimide-based linkers under various conditions.

Linker TypeConditionTime% Payload LossReference
Traditional MaleimideHuman Plasma7 days~50%[2]
Hydrolyzed MaleimideHuman Plasma7 days<10%[3]
Traditional MaleimideRat Plasma14 days~75%[2]

Experimental Protocols

Protocol 1: Plasma Stability Assay

This protocol is designed to assess the stability of an ADC in plasma by monitoring the loss of conjugated payload over time.

Materials:

  • ADC of interest

  • Human or other species plasma (citrate- or heparin-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantifying ADC and/or free payload (e.g., HIC-HPLC, LC-MS)

Procedure:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the ADC-plasma mixture.

  • Immediately analyze the aliquot using the chosen analytical method to determine the concentration of intact ADC and/or the amount of free payload released.

  • Plot the percentage of intact ADC or payload loss as a function of time to determine the stability profile.

cluster_1 Plasma Stability Assay Workflow Start Start Dilute Dilute ADC in Pre-warmed Plasma Start->Dilute Incubate Incubate at 37°C Dilute->Incubate Timepoints Withdraw Aliquots at Specified Time Points Incubate->Timepoints Analysis Analyze Aliquots (e.g., HIC-HPLC, LC-MS) Timepoints->Analysis t = 0, 24, 48... hrs Data Plot % Intact ADC vs. Time Analysis->Data End End Data->End

Figure 2. Workflow for a typical plasma stability assay.

Protocol 2: Post-Conjugation Hydrolysis of Thiosuccinimide Ring

This protocol describes a method to promote the hydrolysis of the thiosuccinimide ring to improve ADC stability.[3][7]

Materials:

  • Purified ADC with thiosuccinimide linkage

  • High pH buffer (e.g., 50 mM borate (B1201080) buffer, pH 9.0)

  • Neutralizing buffer (e.g., 1 M phosphate (B84403) buffer, pH 6.0)

  • Purification system (e.g., SEC column)

  • Analytical method to confirm ring opening (e.g., LC-MS)

Procedure:

  • Exchange the buffer of the purified ADC into the high pH buffer.

  • Incubate the ADC solution at a controlled temperature (e.g., 37°C) for a predetermined amount of time (e.g., 12-24 hours). The optimal time should be determined empirically.

  • After incubation, neutralize the solution by adding the neutralizing buffer.

  • Purify the ADC using a suitable chromatography method to remove any aggregates and exchange the buffer to a formulation buffer (e.g., PBS, pH 7.4).

  • Confirm the hydrolysis of the succinimide ring using LC-MS by observing the expected mass shift.

References

Technical Support Center: Overcoming Resistance to ADCs with Cleavable Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring cleavable Valine-Citrulline (Val-Cit) linkers.

Troubleshooting Guide

This section addresses common issues encountered during ADC experiments and provides actionable solutions.

Issue 1: Reduced ADC Efficacy in Resistant Cell Lines

Q1: My ADC with a Val-Cit linker is showing reduced cytotoxicity in my cancer cell line after prolonged exposure. What are the potential mechanisms of resistance?

A1: Resistance to ADCs with Val-Cit linkers can arise from several mechanisms affecting different stages of the ADC's mechanism of action. These can be broadly categorized as:

  • Antigen-Related Resistance:

    • Antigen Loss or Downregulation: The target antigen on the cancer cell surface may be downregulated, mutated, or lost entirely, preventing the ADC from binding effectively.[1]

    • Antigen Masking or Truncation: The extracellular domain of the antigen might be cleaved by proteases, or the antigen may be masked, hindering ADC binding.

  • Impaired Internalization and Trafficking:

    • Inefficient Internalization: Changes in endocytic pathways, such as a shift from clathrin-mediated endocytosis to caveolae-mediated endocytosis, can divert the ADC to non-degradative pathways, preventing payload release.[2]

    • Defective Lysosomal Trafficking: The internalized ADC may be recycled back to the cell surface instead of being trafficked to the lysosome for degradation.[1]

  • Lysosomal and Linker Cleavage Issues:

    • Reduced Lysosomal Protease Activity: Decreased activity of lysosomal proteases, such as Cathepsin B, can lead to inefficient cleavage of the Val-Cit linker and reduced payload release.[3] This can be due to an increase in lysosomal pH.[]

    • Altered Lysosomal Function: General lysosomal dysfunction can impair the overall degradation of the ADC, even if the linker is cleavable.[]

  • Payload-Related Resistance:

    • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and MRP1, can actively pump the cytotoxic payload out of the cell before it can exert its effect.[][5]

    • Payload Target Alterations: Mutations in the payload's target (e.g., tubulin for MMAE) can prevent the drug from binding and inducing cell death.

    • Upregulation of Anti-Apoptotic Pathways: Increased expression of anti-apoptotic proteins can counteract the cytotoxic effect of the payload.

Q2: How can I experimentally investigate the mechanism of resistance in my cell line?

A2: A systematic approach is recommended to pinpoint the resistance mechanism:

  • Confirm Target Antigen Expression: Use flow cytometry or western blotting to compare the surface and total expression of the target antigen in your resistant and parental (sensitive) cell lines.[3]

  • Assess ADC Internalization and Trafficking: Utilize fluorescently labeled ADCs (e.g., with pH-sensitive dyes like pHrodo) and confocal microscopy to visualize and quantify ADC internalization and co-localization with lysosomes.[2][6][7][8][9]

  • Measure Lysosomal Protease Activity: Perform a Cathepsin B activity assay using a fluorogenic substrate to compare its activity in cell lysates from resistant and parental lines.[10][11][12]

  • Evaluate Lysosomal Function: Use assays to measure lysosomal pH (e.g., LysoSensor probes) and general lysosomal activity (e.g., DQ-BSA assay or lysosomal intracellular activity kits).[13][14][15][16]

  • Determine Sensitivity to Free Payload: Test the cytotoxicity of the free payload (e.g., MMAE) on both resistant and parental cell lines. If the resistant line is also resistant to the free payload, this suggests a payload-related resistance mechanism.

  • Investigate Drug Efflux Pump Activity: Use flow cytometry-based efflux assays with substrates for ABC transporters (e.g., rhodamine 123 for P-gp) or specific inhibitors of these pumps to see if sensitivity to the ADC or payload is restored.

Issue 2: Premature Payload Release and Off-Target Toxicity

Q3: I am observing unexpected toxicity in my in vivo mouse model studies. Could the Val-Cit linker be unstable?

A3: Yes, premature cleavage of the Val-Cit linker is a known issue, particularly in preclinical mouse models.[17]

  • Mouse Carboxylesterase 1C (Ces1C): This enzyme is present in mouse plasma and can cleave the Val-Cit linker, leading to systemic release of the payload and off-target toxicity.[17][18] This instability is not observed in human plasma.[17][18]

  • Human Neutrophil Elastase (NE): This protease, found in humans, can also aberrantly cleave the Val-Cit linker, which may contribute to off-target toxicities like neutropenia.[19]

Q4: How can I assess the stability of my Val-Cit ADC and mitigate premature cleavage?

A4: To address linker instability:

  • Perform Plasma Stability Assays: Incubate your ADC in both mouse and human plasma and measure the amount of released payload over time using techniques like LC-MS/MS.[5]

  • Use a Modified Linker: Consider using a modified Val-Cit linker, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which has been shown to have significantly improved stability in mouse plasma while retaining susceptibility to lysosomal cleavage.[17]

  • Consider Alternative Linkers: For preclinical studies, you might use an ADC with a linker known to be stable in mice, such as a non-cleavable linker or a different cleavable sequence, to establish a baseline for efficacy and toxicity.

Frequently Asked Questions (FAQs)

Q5: What is the primary mechanism of Val-Cit linker cleavage?

A5: The Val-Cit linker is designed to be cleaved by the lysosomal cysteine protease Cathepsin B, which is often upregulated in tumor cells.[20] Cleavage occurs after the ADC is internalized into the target cancer cell and trafficked to the lysosome.[12] The acidic environment of the lysosome is optimal for Cathepsin B activity.[12] While Cathepsin B is the primary target, other lysosomal proteases like Cathepsins L, S, and F can also cleave the Val-Cit linker.[12]

Q6: What is the "bystander effect" and how does it relate to Val-Cit linkers?

A6: The bystander effect is the ability of an ADC's payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative tumor cells.[3] This is particularly important in heterogeneous tumors where not all cells express the target antigen. For ADCs with Val-Cit linkers, the released payload (e.g., MMAE) must be membrane-permeable to exert a bystander effect.[3]

Q7: How can I measure the bystander effect of my ADC in vitro?

A7: The bystander effect can be assessed using a co-culture assay where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together.[21][22] The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification of their viability after ADC treatment.[21][22]

Q8: Are there alternatives to the Val-Cit linker?

A8: Yes, several alternative cleavable and non-cleavable linkers are used in ADC development.

  • Other Peptide Linkers: Val-Ala is another dipeptide linker that has shown comparable stability and activity to Val-Cit, with potentially better hydrophilicity.[23] Tetrapeptide linkers like Gly-Gly-Phe-Gly are also used and may offer enhanced stability.[23]

  • pH-Sensitive Linkers: Hydrazone linkers are designed to be cleaved in the acidic environment of the endosome and lysosome.[5]

  • Redox-Sensitive Linkers: Disulfide linkers are cleaved in the reducing environment inside the cell.[5]

  • Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload. They are generally more stable in circulation but may not be suitable for all payloads or targets.[5]

Data Presentation

Table 1: Comparative Stability of ADC Linkers in Plasma

Linker TypeADC ModelAnimal ModelKey Stability Findings
Val-Cit (VCit) anti-HER2-MMAFMouse>95% payload loss after 14 days in mouse plasma.[24]
Val-Cit (VCit) anti-HER2-MMAFHumanNo significant degradation after 28 days in human plasma.[24]
Glu-Val-Cit (EVCit) anti-HER2-MMAFMouseAlmost no linker cleavage after 14 days in mouse plasma; half-life of ~12 days.[17][24]
Sulfatase-cleavable Trastuzumab-MMAEMouseHigh plasma stability (>7 days).[25]
Val-Ala Trastuzumab-MMAEMouseHydrolyzed within 1 hour.[25]
Tandem-Cleavage (Glucuronide-Dipeptide) anti-CD79b-MMAERatRemained mostly intact through day 12 in plasma.[26]
Monocleavage (Vedotin, Val-Cit) anti-CD79b-MMAERatShowed rapid payload loss in plasma.[26]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADCCell LineIC50 (pmol/L)Notes
Trastuzumab-MMAE (β-galactosidase-cleavable linker) HER2+8.8More potent than the Val-Cit linked version.[25]
Trastuzumab-MMAE (Val-Cit linker) HER2+14.3[25]
Kadcyla (T-DM1, non-cleavable) HER2+33[25]
Sulfatase-linker-ADC HER2+61 and 111[25]
Val-Ala containing ADC HER2+92[25]
Non-cleavable ADC HER2+609[25]

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a Val-Cit ADC upon incubation with purified Cathepsin B.

Materials:

  • ADC construct with Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[11]

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in a suitable solvent (e.g., DMSO).

    • Reconstitute and dilute Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[11]

    • Pre-warm all solutions to 37°C.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.[11]

    • Initiate the reaction by adding the pre-warmed Cathepsin B solution.

    • Incubate at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an excess of cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the concentration of the released payload against time to determine the cleavage rate.

Protocol 2: In Vitro Bystander Effect Co-Culture Assay

Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line sensitive to the payload, engineered to express a fluorescent protein (e.g., GFP)[21][22]

  • ADC with a cleavable Val-Cit linker and a membrane-permeable payload

  • Isotype control ADC

  • Cell culture medium and supplements

  • 96-well plates

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed the Ag+ and GFP-expressing Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[22]

    • Include monocultures of both cell lines as controls. A total of 10,000 cells per well is a common starting point.[21]

    • Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the isotype control ADC in cell culture medium.

    • Treat the co-cultures and monocultures with the ADCs. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[22]

  • Incubation:

    • Incubate the plates for a period of 48 to 144 hours.[21]

  • Data Acquisition:

    • At desired time points (e.g., 48, 96, 144 hours), measure the GFP fluorescence to determine the viability of the Ag- cells.[21]

    • Total cell viability can be assessed using a standard assay like MTT or CellTiter-Glo.

  • Data Analysis:

    • Normalize the GFP fluorescence of ADC-treated wells to untreated control wells to calculate the percent viability of Ag- cells.

    • A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.

Protocol 3: ADC Internalization and Lysosomal Trafficking Assay

Objective: To visualize and quantify the internalization of an ADC and its delivery to the lysosome.

Materials:

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo Red or Green)

  • Target cancer cell line

  • Lysosomal marker (e.g., LysoTracker)

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Confocal microscope

Procedure:

  • Cell Seeding:

    • Seed the target cells on glass-bottom dishes or plates suitable for microscopy and allow them to adhere overnight.

  • ADC Incubation:

    • Treat the cells with the fluorescently labeled ADC at a predetermined concentration.

    • Incubate at 37°C for various time points (e.g., 30 minutes, 2, 4, 24 hours) to observe the kinetics of internalization and trafficking.[2] A 4°C control can be included to assess surface binding without internalization.[7]

  • Staining:

    • In the last 30-60 minutes of incubation, add the lysosomal marker (LysoTracker) to the cells.

    • Wash the cells with PBS and then fix them (if not performing live-cell imaging).

    • Stain the nuclei with DAPI or Hoechst.

  • Imaging:

    • Acquire images using a confocal microscope. Capture channels for the ADC, lysosome, and nucleus.

  • Data Analysis:

    • Analyze the images to assess the co-localization of the ADC's fluorescent signal with the lysosomal marker.

    • Quantify the fluorescence intensity inside the cells over time to determine the rate of internalization.

Visualizations

ADC_Resistance_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Antigen Antigen ADC->Antigen Binding Resistance1 Antigen Loss/ Downregulation Antigen->Resistance1 Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Resistance2 Resistance2 Endosome->Resistance2 Payload_Released Released Payload Lysosome->Payload_Released Val-Cit Cleavage (Cathepsin B) Resistance3 Reduced Lysosomal Protease Activity Lysosome->Resistance3 Target Target Payload_Released->Target Efflux_Pump ABC Transporter Payload_Released->Efflux_Pump Efflux Apoptosis Apoptosis Target->Apoptosis Resistance4 Increased Drug Efflux Efflux_Pump->Resistance4

Caption: Key mechanisms of resistance to Val-Cit linker ADCs.

Bystander_Effect_Workflow cluster_setup Co-Culture Setup cluster_treatment ADC Treatment cluster_incubation Incubation & Analysis Seed_Cells Seed Ag+ and GFP-Ag- cells in various ratios Monocultures Include monocultures of Ag+ and Ag- cells Add_ADC Add serial dilutions of ADC and isotype control Seed_Cells->Add_ADC Incubate Incubate for 48-144 hours Add_ADC->Incubate Measure_GFP Measure GFP fluorescence (Ag- cell viability) Incubate->Measure_GFP Analyze Normalize to untreated control and compare co-culture to monoculture Measure_GFP->Analyze

Caption: Experimental workflow for an in vitro bystander effect assay.

References

Technical Support Center: Enhancing the in vivo Stability of Valine-Citrulline Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target payload release from Valine-Citrulline (Val-Cit) Antibody-Drug Conjugates (ADCs) in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the Val-Cit linker?

The Val-Cit linker is engineered for stability in systemic circulation and is intended to be selectively cleaved intracellularly by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[1][2][] Following the internalization of the ADC by the target cancer cell, it is trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and hydrolyzes the amide bond between the valine and citrulline residues.[4] This enzymatic cleavage initiates a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic payload within the cancer cell.[2][4]

Q2: What causes premature, off-target release of the payload from Val-Cit ADCs in vivo?

Off-target payload release occurs when the Val-Cit linker is cleaved extracellularly in the systemic circulation before the ADC reaches the target tumor cell. The primary enzymes responsible for this premature cleavage vary between species:

  • In rodents (mouse and rat): The main culprit is Carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma that hydrolyzes the Val-Cit dipeptide.[5][6][7] This instability in mouse models can complicate preclinical evaluation, potentially leading to reduced efficacy and increased off-target toxicity.[7]

  • In humans: Neutrophil elastase, a serine protease released by neutrophils, has been identified as a key enzyme responsible for the aberrant cleavage of the Val-Cit linker.[6][8] This premature payload release is thought to contribute to off-target toxicities, such as neutropenia.[8][9]

Q3: What are the consequences of premature payload release?

Premature payload release can significantly compromise the therapeutic index of a Val-Cit ADC through two main mechanisms:

  • Reduced Efficacy: When the cytotoxic payload is released into the systemic circulation, the concentration of intact, potent ADC available to target and kill cancer cells is diminished.[9]

  • Increased Off-Target Toxicity: The freely circulating, highly potent payload can be taken up by healthy, non-target cells, leading to systemic toxicities.[9][] Common adverse events associated with premature payload release include hematotoxicity (neutropenia, thrombocytopenia), hepatotoxicity, and peripheral neuropathy.[9]

Q4: How can I improve the stability of my Val-Cit ADC in vivo?

Several strategies can be employed to enhance the in vivo stability of Val-Cit ADCs and reduce premature payload release:

  • Linker Modification: Introducing modifications to the peptide linker can sterically hinder the access of off-target proteases.

    • Glu-Val-Cit (EVCit): Adding a glutamic acid residue at the P3 position (N-terminal to valine) has been shown to dramatically improve ADC half-life in mouse models by reducing susceptibility to Ces1c cleavage.[7]

    • Glu-Gly-Cit (EGCit): Replacing valine with glycine (B1666218) at the P2 position and adding a glutamic acid at the P3 position confers resistance to cleavage by human neutrophil elastase.[8]

  • Site of Conjugation: The specific site of payload conjugation on the antibody can influence linker stability. Conjugation sites with high solvent accessibility may be more prone to enzymatic cleavage.[11]

  • Hydrophilic Spacers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can shield the linker from enzymatic degradation.[12]

Troubleshooting Guide

Problem 1: High off-target toxicity and reduced efficacy observed in preclinical mouse models.

  • Possible Cause: The Val-Cit linker is likely being cleaved by mouse carboxylesterase 1c (Ces1c) in the plasma.[5][6][7]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the rate of payload release from your Val-Cit ADC to a control ADC with a known stable linker.

    • Utilize Ces1c Knockout Mice: If available, performing in vivo studies in Ces1c knockout mice can confirm if the premature payload release is mitigated in the absence of the enzyme.[6]

    • Modify the Linker: Synthesize and evaluate an ADC with a modified linker designed to be resistant to Ces1c, such as the Glu-Val-Cit (EVCit) linker.[7]

Problem 2: Evidence of neutropenia in human cell-based assays or in vivo studies.

  • Possible Cause: The Val-Cit linker may be susceptible to cleavage by human neutrophil elastase.[6][8]

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Perform an in vitro enzymatic assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor payload release over time using LC-MS.

    • Linker Modification: Consider synthesizing an ADC with a linker designed to be resistant to neutrophil elastase, such as the Glu-Gly-Cit (EGCit) linker.[8]

Data Presentation

Table 1: Comparative Stability of Val-Cit and Modified Linkers

Linker TypeKey ModificationStability in Mouse Plasma (vs. Val-Cit)Stability against Human Neutrophil Elastase (vs. Val-Cit)Reference(s)
Val-Cit (VCit) Standard dipeptideUnstable (cleaved by Ces1c)Susceptible to cleavage[6][7]
Glu-Val-Cit (EVCit) Glutamic acid at P3Significantly ImprovedSusceptible to cleavage[7][8]
Glu-Gly-Cit (EGCit) Glutamic acid at P3, Glycine at P2Significantly ImprovedSignificantly Improved[8]
Cyclobutane-1,1-dicarboxamide (cBu)-Cit Cyclobutane structureNot specifiedNot specified[]
Triglycyl Peptide (CX) Three glycine residuesHighly StableNot specified[14]
Sulfatase-cleavable linker Aryl sulfatase substrateHighly Stable (>7 days)Not applicable[14]

Table 2: Half-life of ADCs with Different Linkers in Mouse Plasma

LinkerADC Half-life (days)Reference
Val-Cit (VCit) ~2[7]
Glu-Val-Cit (EVCit) ~12[7]
Triglycyl Peptide (CX)-DM1 9.9[14]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and quantify payload release in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Liquid chromatography-mass spectrometry (LC-MS) system[11][15]

Methodology:

  • Dilute the ADC to a final concentration of 140 µg/mL in pre-warmed plasma from each species in separate tubes.[1]

  • Incubate the samples at 37°C.[1]

  • At specified time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[1]

  • Immediately freeze the aliquots at -80°C to halt the reaction.[1]

  • For analysis, thaw the samples and precipitate plasma proteins by adding 3 volumes of cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Analyze the supernatant using a validated LC-MS method to quantify the concentration of the released payload.[11]

  • The remaining ADC in the plasma can be quantified by measuring the Drug-to-Antibody Ratio (DAR) using affinity capture of the ADC followed by LC-MS analysis.[1]

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the ADC linker to cleavage by Cathepsin B, simulating the lysosomal environment.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)[16]

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Activate Cathepsin B according to the manufacturer's instructions.

  • Prepare a reaction mixture containing the ADC (e.g., 1 µM final concentration) in the assay buffer.[17]

  • Initiate the reaction by adding activated Cathepsin B (e.g., 20 nM final concentration).[17]

  • For a negative control, prepare a reaction mixture without the enzyme.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction by adding a stop solution (e.g., cold acetonitrile).[16]

  • Process the samples to remove the enzyme and antibody (e.g., protein precipitation).

  • Analyze the supernatant by LC-MS to quantify the released payload.[17]

Protocol 3: Neutrophil Elastase Cleavage Assay

Objective: To assess the stability of the ADC linker in the presence of human neutrophil elastase.

Materials:

  • ADC construct

  • Purified human neutrophil elastase

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Prepare a reaction mixture containing the ADC in the assay buffer.

  • Add purified human neutrophil elastase to initiate the reaction.[18]

  • Incubate the samples at 37°C.

  • At various time points, take aliquots and stop the reaction (e.g., by adding a protease inhibitor cocktail or by rapid freezing).

  • Analyze the samples by LC-MS to quantify the amount of released payload.[8][18]

Visualizations

Off_Target_Release cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Val-Cit ADC Free_Payload Free Payload ADC->Free_Payload Premature Cleavage (Ces1c in mouse, Neutrophil Elastase in human) Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Targeting & Binding Off_Target_Cell Healthy Cell Free_Payload->Off_Target_Cell Uptake Toxicity Off-Target Toxicity Off_Target_Cell->Toxicity Induces ADC_Internalized Internalized ADC Tumor_Cell->ADC_Internalized Internalization Lysosome Lysosome (pH ~5.0) ADC_Internalized->Lysosome Trafficking Payload_Released Released Payload Lysosome->Payload_Released Cathepsin B Cleavage Apoptosis Cell Death Payload_Released->Apoptosis Induces

Caption: Mechanism of on-target vs. off-target payload release from Val-Cit ADCs.

Troubleshooting_Workflow Start High Off-Target Toxicity Observed in vivo Species Preclinical Model? Start->Species Mouse_Model Mouse Model Species->Mouse_Model Yes Human_Model Human Xenograft/ Humanized Model Species->Human_Model No Ces1c_Cleavage Suspect Ces1c Cleavage Mouse_Model->Ces1c_Cleavage NE_Cleavage Suspect Neutrophil Elastase Cleavage Human_Model->NE_Cleavage Plasma_Assay_Mouse In Vitro Mouse Plasma Stability Assay Ces1c_Cleavage->Plasma_Assay_Mouse NE_Assay In Vitro Neutrophil Elastase Assay NE_Cleavage->NE_Assay Linker_Mod_EVCit Modify Linker (e.g., EVCit) Plasma_Assay_Mouse->Linker_Mod_EVCit If unstable Linker_Mod_EGCit Modify Linker (e.g., EGCit) NE_Assay->Linker_Mod_EGCit If unstable

Caption: Troubleshooting workflow for unexpected in vivo toxicity of Val-Cit ADCs.

Experimental_Workflow cluster_stability In Vitro Plasma Stability Assay cluster_cleavage Enzymatic Cleavage Assay (Cathepsin B / Neutrophil Elastase) Start_Stability Incubate ADC in Plasma (Mouse, Rat, Human) at 37°C Timepoints Collect Aliquots at Timepoints Start_Stability->Timepoints Freeze Freeze at -80°C Timepoints->Freeze Protein_Precip Protein Precipitation (Acetonitrile) Freeze->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Analyze Analyze Supernatant (LC-MS for Free Payload) Centrifuge->Analyze Start_Cleavage Incubate ADC with Enzyme in Assay Buffer at 37°C Timepoints_Cleavage Collect Aliquots at Timepoints Start_Cleavage->Timepoints_Cleavage Quench Quench Reaction Timepoints_Cleavage->Quench Process_Sample Process Sample (Remove Enzyme/Antibody) Quench->Process_Sample Analyze_Cleavage Analyze Supernatant (LC-MS for Free Payload) Process_Sample->Analyze_Cleavage

Caption: Generalized experimental workflows for assessing ADC stability and linker cleavage.

References

Validation & Comparative

A Researcher's Guide to Determining the Drug-to-Antibody Ratio (DAR) of ADCs

Author: BenchChem Technical Support Team. Date: December 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile.[1] Accurate and robust determination of the average DAR and the distribution of drug-loaded species is therefore paramount during ADC development and for quality control.[1] This guide provides a comparative overview of the most widely used analytical techniques for DAR determination, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Several analytical techniques are employed to determine the DAR of ADCs, each with its own set of advantages and limitations.[1] The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine (B10760008) linkage), the physicochemical properties of the small molecule drug, and the desired level of detail in the analysis.[1] The four primary methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS)—are compared below.

Comparison of Key Methods for DAR Determination
Method Principle Advantages Limitations Best Suited For
UV/Vis Spectroscopy Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.[1][2]Simple, rapid, and requires minimal sample preparation.[1][][4]Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly or if the extinction coefficients are not accurately known.[1][]Rapid estimation of average DAR for routine analysis and in-process control.[5]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on increasing hydrophobicity with an increasing number of conjugated drugs. The unconjugated antibody elutes first, followed by species with progressively higher DAR values.[6][7]Provides information on the distribution of drug-loaded species and the amount of unconjugated antibody.[6][8] Analysis is performed under non-denaturing conditions, preserving the ADC's native structure.[9][10]Resolution may be insufficient for ADCs with low hydrophobicity or for site-specific ADCs.[11] High salt concentrations in the mobile phase are generally incompatible with mass spectrometry.[11][12][13]Standard technique for analyzing the DAR distribution of cysteine-conjugated ADCs.[6][8]
Reversed-Phase HPLC (RP-HPLC) Separates the light and heavy chains of a reduced ADC based on their hydrophobicity. The DAR is calculated from the relative peak areas of the conjugated and unconjugated chains.[6][14]Offers an orthogonal method to HIC for Cys-linked ADCs.[6] Mobile phases are compatible with mass spectrometry, allowing for LC-MS analysis.[11][15]Requires reduction of the ADC, which disrupts the native structure.[7][8] Resolution of the more heterogeneous, lysine-linked conjugates has not been as successfully reported.[14]Orthogonal characterization of cysteine-linked ADCs, especially when coupled with MS.[6][11]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated and conjugated species allows for the direct determination of the number of conjugated drugs.[1][16]Provides the most detailed and accurate information on DAR and distribution.[1][16] Can identify different drug-linker modifications and provide information on the location of conjugation.[16]Requires specialized instrumentation and expertise.[16] Can be sensitive to sample preparation and the complexity of the ADC.[17]In-depth characterization of ADCs, providing precise mass measurements and detailed structural information.[18][19]

Experimental Protocols & Workflows

UV/Vis Spectroscopy for Average DAR Determination

This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the payload in an ADC sample.[] It is the simplest and most convenient method for determining the average DAR value.[]

Experimental Protocol:

  • Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free drug-linker (at both 280 nm and its wavelength of maximum absorbance, λmax).[16]

  • Sample Preparation: Prepare the ADC sample in a suitable buffer.[16]

  • Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.[16]

  • Calculation: Use a system of simultaneous equations based on the Beer-Lambert law to calculate the concentrations of the antibody and the drug, and subsequently the average DAR.[][16]

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis Det_Coeff Determine Extinction Coefficients (εAb, εDrug) Measure_Abs Measure Absorbance at 280nm & λmax Prep_Sample Prepare ADC Sample in Buffer Prep_Sample->Measure_Abs Calculate Calculate C_Ab & C_Drug (Beer-Lambert Law) Measure_Abs->Calculate Absorbance Values Det_DAR Determine Average DAR (C_Drug / C_Ab) Calculate->Det_DAR Concentrations

Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC is a standard technique for separating ADC species based on their hydrophobicity, providing a distribution of different drug-loaded forms.[6][8]

Experimental Protocol:

  • Column and Mobile Phase: Use a HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR). Mobile Phase A is typically a high salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate), and Mobile Phase B is a low salt buffer.[7][20]

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to ensure binding to the column.[20]

  • Chromatography: Inject the sample and elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).[7]

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.[16]

  • Data Analysis: Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the relative peak area percentages.[6][7]

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing Prep_Sample Dilute ADC Sample in High Salt Buffer Inject Inject onto HIC Column Prep_Sample->Inject Elute Elute with Decreasing Salt Gradient Inject->Elute Detect UV Detection (280nm) Elute->Detect Integrate Integrate Peak Areas of DAR Species Detect->Integrate Chromatogram Calculate Calculate Weighted Average DAR Integrate->Calculate Peak Areas

Caption: Experimental workflow for DAR distribution analysis by HIC.

Reversed-Phase HPLC (RP-HPLC) for Reduced ADC Analysis

RP-HPLC is often used for reduced ADCs to separate the light and heavy chains, providing an alternative method for DAR calculation.[6]

Experimental Protocol:

  • Sample Reduction: Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) to separate the heavy and light chains.[6][15]

  • Column and Mobile Phase: Use a reversed-phase column (e.g., C4 or C8). Mobile Phase A is typically water with an ion-pairing agent like trifluoroacetic acid (TFA), and Mobile Phase B is an organic solvent (e.g., acetonitrile) with TFA.[21][22]

  • Chromatography: Inject the reduced sample and elute with an increasing organic solvent gradient. The column is often heated (e.g., 80°C) to improve separation.[21]

  • Detection: Monitor the elution by UV absorbance at 280 nm.[21]

  • Data Analysis: Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. Calculate the weighted average DAR based on the peak area percentages.[6][23]

RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing Reduce_ADC Reduce ADC with DTT (Separate H/L Chains) Inject Inject onto RP Column Reduce_ADC->Inject Elute Elute with Increasing Organic Gradient Inject->Elute Detect UV Detection (280nm) Elute->Detect Integrate Integrate H/L Chain Peak Areas Detect->Integrate Chromatogram Calculate Calculate Weighted Average DAR Integrate->Calculate Peak Areas MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep_Sample Prepare Sample (Intact or Reduced) LC_Sep LC Separation (SEC or RP) Prep_Sample->LC_Sep MS_Detect Mass Spectrometry Detection LC_Sep->MS_Detect Deconvolute Deconvolute Mass Spectra MS_Detect->Deconvolute Raw Spectra Determine_Mass Determine Mass of Each DAR Species Deconvolute->Determine_Mass Deconvoluted Spectra Calculate Calculate Weighted Average DAR Determine_Mass->Calculate

References

A Comparative Guide to Mass Spectrometry for Antibody-Drug Conjugate (ADC) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry (MS)-based methods for the characterization and validation of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals seeking to understand and select the most appropriate analytical techniques for assessing the critical quality attributes (CQAs) of these complex biotherapeutics.

Introduction to ADC Characterization

Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent. However, the conjugation process introduces significant heterogeneity, creating a complex mixture of species that differ in the number of drugs conjugated and the site of attachment.[2]

Thorough characterization of this heterogeneity is crucial for ensuring the safety, efficacy, and consistency of ADC products.[2] Key CQAs that must be monitored include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the location of conjugation sites, and the amount of unconjugated antibody.[3][4][5] Mass spectrometry has become an indispensable tool for this purpose, offering unparalleled detail at various structural levels.[6][7]

Comparison of Mass Spectrometry Techniques for ADC Analysis

Mass spectrometry can be applied at three main levels for ADC characterization: intact, subunit, and peptide level. Each approach provides unique insights into the ADC's structure. The choice of method depends on the specific CQA being investigated.

2.1. Levels of Mass Spectrometry Analysis

  • Intact Mass Analysis: This "top-down" approach analyzes the entire ADC molecule (~150 kDa) without prior digestion.[8] It is the most direct method for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[8][9] Analysis can be performed under denaturing conditions (using reversed-phase chromatography) or native conditions (using size-exclusion chromatography), with native MS being essential for non-covalently linked ADCs like certain cysteine-conjugated products.[3][4][10]

  • Subunit Mass Analysis: In this "middle-down" approach, the ADC is typically reduced to separate the light chains (LC) and heavy chains (HC), or digested with an enzyme like IdeS to produce F(ab')2 and Fc fragments. These subunits, which are easier to analyze than the intact ADC, are then characterized by LC-MS.[11] This method provides chain-specific DAR information and can help locate the drug on the respective chains.[12]

  • Peptide Mapping: This "bottom-up" approach involves digesting the ADC into small peptides using enzymes like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS.[8][13] Peptide mapping is the gold standard for definitively identifying conjugation sites at the amino acid level and assessing site occupancy.[2][14] It is also used to confirm the protein sequence and identify post-translational modifications.[11]

The logical relationship between these analytical levels is illustrated in the diagram below.

cluster_0 Mass Spectrometry Analysis Levels for ADCs cluster_1 Information Obtained node_intact Intact ADC (~150 kDa) node_subunit Subunits (LC, HC, Fd, Fc) ~25-50 kDa node_intact->node_subunit Reduction / Digestion (IdeS) info_intact Avg. DAR Drug Load Distribution node_intact->info_intact node_peptide Peptides ~0.5-3 kDa node_subunit->node_peptide Digestion (Trypsin) info_subunit Chain-Specific DAR Major Conjugation Regions node_subunit->info_subunit info_peptide Precise Conjugation Site Site Occupancy PTMs node_peptide->info_peptide cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start ADC Sample prep_intact Dilution & (Optional) Deglycosylation start->prep_intact prep_subunit Reduction / IdeS Digestion start->prep_subunit prep_peptide Denaturation, Reduction, Alkylation, Trypsin Digestion start->prep_peptide lcms_intact Native SEC-MS or RP-LC-MS prep_intact->lcms_intact lcms_subunit RP-LC-MS prep_subunit->lcms_subunit lcms_peptide RP-LC-MS/MS prep_peptide->lcms_peptide data_intact Deconvolution & DAR Calculation lcms_intact->data_intact data_subunit Deconvolution & Chain DAR Calculation lcms_subunit->data_subunit data_peptide Database Search & Site Identification lcms_peptide->data_peptide end Comprehensive ADC Characterization Report data_intact->end data_subunit->end data_peptide->end

References

A Comparative Guide to Val-Cit and Hydrazone-Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic window. This guide provides an objective comparison of two widely used cleavable linkers: the enzyme-cleavable valine-citrulline (Val-Cit) linker and the pH-sensitive hydrazone linker, supported by experimental data to inform rational ADC design.

Introduction to Val-Cit and Hydrazone Linkers

Val-Cit Linkers: These are dipeptide linkers designed to be stable in the bloodstream and susceptible to cleavage by specific lysosomal proteases, most notably cathepsin B, which is often upregulated in the tumor microenvironment.[][2] This enzymatic cleavage mechanism allows for targeted release of the cytotoxic payload within the cancer cell. The Val-Cit linker is a cornerstone of modern ADC design, enabling specific drug release.[3]

Hydrazone Linkers: These are chemically labile linkers that are stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze and release the drug in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][4] This pH-dependent cleavage was utilized in some of the first-generation ADCs. However, concerns about their stability in circulation have been raised, as some hydrolysis can occur in plasma, potentially leading to premature drug release and off-target toxicity.[4]

Comparative Performance Data

The selection of a linker is a critical decision in ADC development, directly impacting its therapeutic index. The following tables summarize quantitative data from various studies comparing the performance of Val-Cit and hydrazone-based linkers.

Table 1: Plasma Stability of ADCs with Val-Cit vs. Hydrazone Linkers
Linker TypeADC ModelPlasma SourceStability MetricValueReference
Val-Cit Auristatin Derivative MMAEHumanRelative StabilityOver 100 times more stable than hydrazone linker[5]
Val-Cit GenericHumanHalf-life (t½)~230 days[6]
Hydrazone Auristatin EHumanHalf-life (t½)2.6 days[6]
Hydrazone GenericHuman (pH 7.0)Half-life (t½)183 hours (approx. 7.6 days)[5]
Hydrazone GenericHuman (pH 5.0)Half-life (t½)4.4 hours[5]
Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit vs. Other Cleavable Linkers
Linker TypeADC Model (Antibody-Payload)Cell LineIC50 Value (pmol/L)Reference
Val-Cit Trastuzumab-MMAEHER2+14.3[7]
β-galactosidase-cleavable Trastuzumab-MMAEHER2+8.8[7]
Val-Ala GenericHER2+92[7]
Non-cleavable GenericHER2+609[7]
Table 3: In Vivo Performance of ADCs with Val-Cit vs. Hydrazone Linkers
Linker TypeADC ModelAnimal ModelKey In Vivo FindingReference
Val-Cit anti-CD79b-MMAERatShowed rapid payload loss in plasma.[8]
Hydrazone GenericMouseLower Maximum Tolerated Dose (MTD) compared to Val-Cit.[6]

Cleavage Mechanisms and Experimental Workflows

The distinct mechanisms of drug release for Val-Cit and hydrazone linkers are fundamental to their differential performance.

Signaling Pathways and Cleavage Mechanisms

Cleavage_Mechanisms Figure 1. Cleavage Mechanisms of Val-Cit and Hydrazone Linkers cluster_val_cit Val-Cit Linker Pathway cluster_hydrazone Hydrazone Linker Pathway ADC_VC ADC with Val-Cit Linker Endocytosis_VC Receptor-Mediated Endocytosis ADC_VC->Endocytosis_VC 1. Binding to Tumor Antigen Lysosome_VC Trafficking to Lysosome Endocytosis_VC->Lysosome_VC 2. Internalization CathepsinB Cathepsin B Lysosome_VC->CathepsinB Cleavage_VC Enzymatic Cleavage of Val-Cit Bond CathepsinB->Cleavage_VC 3. Proteolysis Drug_Release_VC Payload Release Cleavage_VC->Drug_Release_VC 4. Self-immolation of PABC spacer ADC_H ADC with Hydrazone Linker Endocytosis_H Receptor-Mediated Endocytosis ADC_H->Endocytosis_H 1. Binding to Tumor Antigen Endosome Acidification in Endosome/Lysosome (pH 4.5-6.5) Endocytosis_H->Endosome 2. Internalization Cleavage_H Hydrolysis of Hydrazone Bond Endosome->Cleavage_H 3. Acid-catalyzed Drug_Release_H Payload Release Cleavage_H->Drug_Release_H

Caption: Cleavage mechanisms for Val-Cit and hydrazone linkers.

Experimental Workflow for ADC Evaluation

ADC_Evaluation_Workflow Figure 2. General Experimental Workflow for ADC Comparison cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (ELISA or LC-MS) Pharmacokinetics Pharmacokinetics (PK) Study Plasma_Stability->Pharmacokinetics Informs in vivo study design Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, XTT) Efficacy In Vivo Efficacy Study (Tumor Xenograft Model) Cytotoxicity->Efficacy Guides dose selection DAR_Analysis Drug-to-Antibody Ratio (DAR) Determination (HIC, RP-HPLC, MS) Pharmacokinetics->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity ADC_Synthesis ADC Synthesis (Val-Cit and Hydrazone variants) ADC_Synthesis->Plasma_Stability ADC_Synthesis->Cytotoxicity ADC_Synthesis->DAR_Analysis

Caption: A typical workflow for comparing different ADC linker technologies.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of linker technologies. Below are outlines for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature drug release in plasma.

Methodology (ELISA-based):

  • Incubation: Incubate the ADC (e.g., 100 µg/mL) in human and other species' plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

  • Sample Collection: At each time point, collect aliquots and store them frozen until analysis.

  • ELISA for Total Antibody:

    • Coat a 96-well plate with an anti-human IgG antibody.

    • Add diluted plasma samples.

    • Detect with a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.

    • Add substrate and measure absorbance.

  • ELISA for Conjugated Antibody:

    • Coat a 96-well plate with the target antigen.

    • Add diluted plasma samples.

    • Detect with an HRP-conjugated anti-human IgG antibody.

    • Add substrate and measure absorbance.

  • Data Analysis: Calculate the percentage of conjugated ADC remaining at each time point by comparing the results from the two ELISAs.

Methodology (LC-MS-based):

  • Incubation and Sampling: Follow steps 1 and 2 from the ELISA-based protocol.

  • Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to separate the supernatant containing the free payload.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of released free payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of drug deconjugation.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (e.g., 72-96 hours).

  • Viability Assessment (MTT):

    • Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength.

  • Viability Assessment (XTT):

    • Prepare the XTT/electron coupling reagent mixture.

    • Add the mixture to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance of the soluble formazan product.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and use a four-parameter logistic model to calculate the IC50 value.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methodology (Hydrophobic Interaction Chromatography - HIC):

  • Sample Preparation: Dilute the ADC sample in a high-salt mobile phase A.

  • Chromatography:

    • Inject the sample onto a HIC column.

    • Elute with a gradient of decreasing salt concentration (increasing proportion of mobile phase B, which contains a lower salt concentration and an organic modifier).

    • Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.) and calculate the average DAR using a weighted average formula.

Conclusion

The choice between a Val-Cit and a hydrazone linker has profound implications for the clinical success of an ADC.

  • Val-Cit linkers offer superior plasma stability due to their reliance on enzymatic cleavage, which is more prevalent in the tumor microenvironment. This targeted release mechanism generally leads to a wider therapeutic window and reduced off-target toxicity.[]

  • Hydrazone linkers , while effective in the acidic environment of the lysosome, exhibit lower plasma stability, which can result in premature drug release and systemic toxicity.[4] This has led to their reduced use in next-generation ADCs.

For researchers and drug developers, a thorough understanding of these linker technologies, supported by robust experimental evaluation, is paramount for the design of safe and effective antibody-drug conjugates. The data consistently suggests that for indications requiring high plasma stability to minimize off-target effects, Val-Cit and other enzyme-cleavable linkers represent a more advantageous approach compared to hydrazone-based linkers.

References

A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective comparison of different cleavable ADC linkers, supported by experimental data, to facilitate informed decisions in ADC design and development.

The linker component of an ADC is the chemical bridge between the monoclonal antibody and the cytotoxic payload. Its stability in systemic circulation and the efficiency of its cleavage at the tumor site are paramount for both safety and efficacy.[1] Cleavable linkers are designed to be stable at the physiological pH of blood but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell, triggered by specific conditions such as altered pH, higher concentrations of certain enzymes, or a reducing environment.[1][2] This targeted release mechanism is crucial for maximizing the therapeutic window of ADCs.

This guide delves into a comparative analysis of three major classes of cleavable linkers: protease-sensitive (e.g., valine-citrulline), pH-sensitive (e.g., hydrazone), and glutathione-sensitive (e.g., disulfide) linkers, presenting key in vitro and in vivo performance data.

Quantitative Data Summary

The following tables summarize the performance of different cleavable linkers based on key parameters such as plasma stability, in vitro cytotoxicity, and in vivo efficacy. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions, including the antibody, payload, and cell lines used.

Table 1: In Vitro Plasma Stability of ADCs with Different Cleavable Linkers

Linker TypeADC ModelSpeciesAssay MethodStability MetricResultReference(s)
Protease-Sensitive (Val-Cit) Trastuzumab-vc-MMAEHumanLC-MS% Intact ADC after 144h>95%[3]
anti-CD79b-MMAERatELISA% Payload LossRapid payload loss[1]
pH-Sensitive (Hydrazone) Gemtuzumab ozogamicinHumanNot SpecifiedHydrolysis Rate1.5-2% per day[4]
Phenylketone-derived hydrazoneHuman & MouseNot Specifiedt1/2 in plasma~2 days[4]
Silyl ether-based MMAE conjugateHumanNot Specifiedt1/2 in plasma>7 days[5]
Glutathione-Sensitive (Disulfide) Not SpecifiedNot SpecifiedNot SpecifiedStabilityGenerally stable in plasma, can be improved with steric hindrance[6]
Sulfatase-Cleavable Sulfatase-cleavable linker conjugateMouseNot SpecifiedPlasma StabilityHigh stability (over 7 days)[5]
Tandem-Cleavage (Glucuronide-Dipeptide) anti-CD79b-MMAERatNot SpecifiedPlasma StabilityRemained mostly intact through day 12[1]

Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

Linker TypeADC ModelCell LineIC50Reference(s)
Protease-Sensitive (Val-Cit) Trastuzumab-vc-MMAEN87 (HER2-positive)~13-43 ng/mL[7]
Trastuzumab-vc-MMAEMDA-MB-361-DYT2 (moderate HER2)25-80 ng/mL (DAR >3.5)[7]
cBu-Cit linker-containing ADCsNot SpecifiedEqually potent to Val-Cit ADCs[5]
pH-Sensitive (Hydrazone) Not SpecifiedNot SpecifiedPotency can be high but depends on payload and target[8]
Glutathione-Sensitive (Disulfide) Not SpecifiedNot SpecifiedPotent, payload-dependent[6]
NIR Light-Cleavable NIR light-cleavable linker ADCEGFR+ cell line16 nmol/L (with irradiation)[5]

Table 3: In Vivo Efficacy of ADCs with Different Cleavable Linkers in Xenograft Models

Linker TypeADC ModelTumor ModelKey Efficacy FindingReference(s)
Protease-Sensitive (Val-Cit) cBu-Cit linker-containing ADCsNot SpecifiedGreater tumor suppression than Val-Cit ADCs at 3 mg/kg[5]
F16-Val-Ala-MMAEA431 human epidermoid carcinomaBetter performance than Val-Cit, Val-Lys, and Val-Arg linkers[9][10]
pH-Sensitive (Hydrazone) Rituximab-hydrazone-payloadMouse xenograftSuperior efficacy to free rituximab[4]
Exo-Cleavable Linker MMAE-based ADCsNCI-N87 in vivo xenograftHigher efficacy than Kadcyla[11][12]
Tumor Site-Specific Cleavable Fc-U-ZHER2-MMAENCI-N87 gastric cancer and SK-OV-3 ovarian cancerComplete tumor regression in some animals[13]

Mechanisms of Action and Cleavage Pathways

The distinct cleavage mechanisms of these linkers are fundamental to their differential performance.

Cleavage_Mechanisms cluster_protease Protease-Sensitive (e.g., Val-Cit) cluster_pH pH-Sensitive (e.g., Hydrazone) cluster_disulfide Glutathione-Sensitive (e.g., Disulfide) ADC_VC ADC-Val-Cit-Payload Lysosome_VC Lysosome (High Cathepsin B) ADC_VC->Lysosome_VC Internalization Cleaved_VC Cleaved Linker + Payload Lysosome_VC->Cleaved_VC Cathepsin B Cleavage ADC_H ADC-Hydrazone-Payload Endosome Endosome/Lysosome (Low pH) ADC_H->Endosome Internalization Cleaved_H Cleaved Linker + Payload Endosome->Cleaved_H Acid Hydrolysis ADC_D ADC-S-S-Payload Cytosol Cytosol (High Glutathione) ADC_D->Cytosol Internalization Cleaved_D Cleaved Linker + Payload Cytosol->Cleaved_D Reduction

Caption: Cleavage mechanisms for different types of ADC linkers.

Experimental Workflows

Standardized and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (LC-MS) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bystander_Effect Bystander Effect Assay Xenograft_Model Xenograft Model Establishment Bystander_Effect->Xenograft_Model Lead Candidate Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_PD_Study Pharmacokinetics/ Pharmacodynamics Efficacy_Study->PK_PD_Study ADC_Candidate ADC Candidate ADC_Candidate->Plasma_Stability ADC_Candidate->Cytotoxicity ADC_Candidate->Bystander_Effect

Caption: General experimental workflow for ADC evaluation.

Detailed Experimental Protocols

In Vitro Plasma Stability Assay (LC-MS Based)

This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma.[3][14][15][16]

  • Materials:

    • Test ADC

    • Control plasma (e.g., human, mouse, rat)

    • Phosphate-buffered saline (PBS)

    • Protein A or G magnetic beads

    • LC-MS system

  • Procedure:

    • Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).

    • At each time point, capture the ADC from the plasma using protein A or G magnetic beads.

    • Wash the beads to remove unbound plasma proteins.

    • Elute the ADC from the beads.

    • Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability.

    • Alternatively, the supernatant after bead capture can be analyzed to quantify the amount of released (free) payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[17][18][19][20][21][22]

  • Materials:

    • Target antigen-positive and antigen-negative cancer cell lines

    • Appropriate cell culture medium and supplements

    • 96-well plates

    • Test ADC and control antibody

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS-HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and control antibody in culture medium.

    • Remove the existing medium from the cells and add the ADC or control solutions. Include untreated cells as a control for 100% viability.

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.

In Vivo Efficacy Study (Subcutaneous Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.[23][24][25][26][27]

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID)

    • Human cancer cell line for implantation

    • Matrigel (optional)

    • Test ADC, vehicle control, and isotype control ADC

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice.

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

    • Animal Grouping and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, test ADC at various doses).

    • ADC Administration: Administer the treatments as per the study design (e.g., intravenously, intraperitoneally) and schedule.

    • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

    • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Protease-sensitive linkers like Val-Cit offer excellent plasma stability in humans but can show species-specific instability.[5][28] pH-sensitive linkers such as hydrazones have a longer clinical history but can be prone to premature payload release.[4] Glutathione-sensitive disulfide linkers leverage the differential redox potential between the intra- and extracellular environments.[6] Newer technologies, including glucuronide-based, tandem-cleavage, and exo-cleavable linkers, are being developed to further enhance stability and efficacy.[1][11] A thorough in vitro and in vivo evaluation, utilizing robust and standardized protocols as outlined in this guide, is essential for the rational selection of the optimal linker for a given ADC candidate, ultimately paving the way for the development of safer and more effective cancer therapeutics.

References

A Head-to-Head Comparison of Val-Cit and Exo-Linker Technologies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the efficacy and safety of these complex therapeutics. This guide provides an objective, data-driven comparison of two key cleavable linker technologies: the well-established valine-citrulline (Val-Cit) linker and the next-generation "exo-linker" technology.

Executive Summary

The Val-Cit linker, a dipeptide sensitive to cleavage by the lysosomal enzyme cathepsin B, has been a cornerstone in the development of several FDA-approved ADCs.[][2] Its mechanism allows for targeted payload release within cancer cells. However, limitations such as hydrophobicity, potential for aggregation, and susceptibility to premature cleavage in systemic circulation have driven the search for improved linker designs.[3][4]

Exo-linker technology has emerged as a promising solution to these challenges. By repositioning the cleavable peptide sequence to the "exo" position of the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, exo-linkers exhibit enhanced plasma stability, improved hydrophilicity, and greater resistance to off-target enzymatic degradation.[5][6] These improvements contribute to a wider therapeutic window, allowing for higher drug-to-antibody ratios (DARs) and potentially improved safety and efficacy profiles.[5][6]

Quantitative Data Comparison

The following tables summarize key performance metrics for Val-Cit and exo-linker technologies based on available preclinical data.

Table 1: Physicochemical Properties

ParameterVal-Cit LinkerExo-LinkerKey Advantages of Exo-Linker
Hydrophobicity High, due to the PAB moiety[4]Lower, due to the incorporation of hydrophilic amino acids (e.g., glutamic acid)[3][5]Reduced aggregation, improved solubility, and potential for higher DARs.
Aggregation Prone to aggregation, especially at higher DARsSignificantly reduced aggregation, even at high DARs (e.g., DAR 8)[3][5]Enhanced manufacturability and improved pharmacokinetic profile.
Drug-to-Antibody Ratio (DAR) Typically limited to lower DARs (e.g., 2-4) to avoid aggregation[3]Can achieve high DARs (e.g., 8 or higher) with acceptable physicochemical properties[3][4]Higher payload delivery to target cells, potentially increasing efficacy.

Table 2: In Vitro and In Vivo Performance

ParameterVal-Cit LinkerExo-LinkerKey Advantages of Exo-Linker
Plasma Stability Susceptible to premature cleavage by carboxylesterases (in mice) and human neutrophil elastase[3][4][7]Enhanced stability with minimal payload detachment in plasma over time[3][5]Reduced off-target toxicity and more consistent therapeutic outcomes.
Enzymatic Stability (off-target) Prone to cleavage by human neutrophil elastase, leading to off-target payload release[3][4]Resistant to neutrophil elastase-mediated cleavage[3][5]Improved safety profile and targeted payload delivery.
In Vivo Efficacy Established efficacy in multiple approved ADCs[]Demonstrated superior or comparable tumor suppression in xenograft models, often at lower doses[5]Potential for improved therapeutic potency and a broader therapeutic index.
Pharmacokinetics (PK) Can exhibit faster clearance due to aggregation and instability[8]Shows improved PK profiles with better payload retention in vivo[4][5]Extended efficacy and more predictable drug exposure.

Signaling Pathways and Cleavage Mechanisms

The controlled release of the cytotoxic payload is a critical function of the linker. Below are diagrams illustrating the cleavage mechanisms of both Val-Cit and exo-linker technologies.

G cluster_val_cit Val-Cit Linker Cleavage Pathway ADC_VC ADC-Val-Cit-PABC-Payload Internalization_VC Internalization into Target Cancer Cell ADC_VC->Internalization_VC Cleavage_VC Cleavage of Val-Cit Linker OffTargetCleavage_VC Premature Cleavage in Plasma (e.g., by Neutrophil Elastase) ADC_VC->OffTargetCleavage_VC Lysosome_VC Trafficking to Lysosome Internalization_VC->Lysosome_VC CathepsinB_VC Cathepsin B Lysosome_VC->CathepsinB_VC High concentration in lysosome CathepsinB_VC->Cleavage_VC SelfImmolation_VC PABC Self-Immolation Cleavage_VC->SelfImmolation_VC PayloadRelease_VC Active Payload Released SelfImmolation_VC->PayloadRelease_VC SystemicToxicity_VC Potential Systemic Toxicity OffTargetCleavage_VC->SystemicToxicity_VC G cluster_exo_linker Exo-Linker Cleavage Pathway ADC_Exo ADC-Exo-Linker-PABC-Payload (e.g., Glu-Val-Cit) Internalization_Exo Internalization into Target Cancer Cell ADC_Exo->Internalization_Exo Cleavage_Exo Cleavage of Peptide Linker PlasmaStability_Exo Enhanced Plasma Stability (Resistant to off-target cleavage) ADC_Exo->PlasmaStability_Exo Lysosome_Exo Trafficking to Lysosome Internalization_Exo->Lysosome_Exo CathepsinB_Exo Cathepsin B Lysosome_Exo->CathepsinB_Exo High concentration in lysosome CathepsinB_Exo->Cleavage_Exo SelfImmolation_Exo PABC Self-Immolation Cleavage_Exo->SelfImmolation_Exo PayloadRelease_Exo Active Payload Released SelfImmolation_Exo->PayloadRelease_Exo G cluster_workflow Comparative Evaluation Workflow Start Identify Limitations of Existing Technology (Val-Cit) - Hydrophobicity - Instability - Aggregation Design Design Novel Technology (Exo-Linker) - Reposition peptide sequence - Incorporate hydrophilic moieties Start->Design Synthesis Synthesize and Characterize ADCs (Val-Cit vs. Exo-Linker) Design->Synthesis Physicochemical Physicochemical Analysis - HIC (DAR) - SEC (% Aggregation) Synthesis->Physicochemical InVitro In Vitro Evaluation - Plasma Stability (LC-MS) - Cytotoxicity Assays Physicochemical->InVitro InVivo In Vivo Evaluation - Pharmacokinetics (PK) - Xenograft Efficacy Studies InVitro->InVivo Decision Select Lead Candidate Based on Superior Profile (Improved Therapeutic Window) InVivo->Decision

References

Validating Cathepsin B-Mediated Cleavage of Mal-PEG4-Val-Cit-PAB-PNP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cathepsin B-cleavable linker, Mal-PEG4-Val-Cit-PAB-PNP, with alternative enzyme-cleavable linkers used in antibody-drug conjugates (ADCs). The following sections detail the enzymatic cleavage mechanism, present comparative quantitative data on linker performance, and provide established experimental protocols for validation.

Introduction to Cathepsin B-Mediated Cleavage

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in tumor cells.[1] This characteristic is exploited in ADC design, where linkers incorporating Cathepsin B-specific cleavage sites, such as the dipeptide sequence Valine-Citrulline (Val-Cit), are used to trigger the release of cytotoxic payloads within the target cell.[1][2] The this compound linker is a prime example of this technology. Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome where Cathepsin B cleaves the peptide bond between Citrulline and the para-aminobenzyl carbamate (B1207046) (PABC) spacer.[2][3] This initial cleavage initiates a self-immolative cascade, leading to the release of the active drug. While initially thought to be specific to Cathepsin B, studies have shown that other cathepsins like S, L, and F can also cleave the Val-Cit linker.[2][4]

Comparative Analysis of Cleavable Linkers

The Val-Cit linker, while widely used, has prompted the development of alternatives to improve plasma stability and tumor-specific cleavage. The following tables summarize the performance of this compound in comparison to other notable cleavable linkers. It is important to note that the data is compiled from various studies, and experimental conditions may vary.

Table 1: Comparison of Plasma Stability of Various Cleavable ADC Linkers

Linker TypePeptide Sequence/MoietyRationale for UsePlasma Stability (Half-life or % Intact)Citation(s)
Standard Dipeptide Val-CitCathepsin B substrate.Less stable in mouse plasma (t½ ≈ 80 hours) due to Ces1c hydrolysis. More stable in human plasma (t½ ≈ 230 days).[5]
Alternative Dipeptide Val-AlaImproved hydrophilicity and reduced aggregation at high DAR compared to Val-Cit.Similar buffer stability and Cathepsin B release efficiency to Val-Cit.[6][]
Modified Dipeptide Glu-Val-CitAddition of a hydrophilic glutamic acid residue to reduce susceptibility to mouse plasma carboxylesterase (Ces1c).Significantly improved stability in mouse plasma while maintaining sensitivity to Cathepsin B.
Peptidomimetic cBu-CitCyclobutane-1,1-dicarboxamide structure designed for increased specificity to Cathepsin B.High specificity for Cathepsin B; cleavage reduced by 90% with a Cathepsin B inhibitor versus 50% for Val-Cit.[8]
Legumain-Cleavable Asn-containing dipeptidesLegumain is another lysosomal protease overexpressed in some tumors.Stable towards Cathepsin B and resistant to Ces1c-mediated cleavage in mouse plasma.[9]
Sulfatase-Cleavable Arylsulfatase substrateExploits overexpressed sulfatase in certain cancers.High plasma stability (>7 days in mouse plasma) compared to Val-Ala and Val-Cit linkers which were hydrolyzed within 1 hour.[10]
Tandem Cleavage Glucuronide-Val-CitRequires two enzymatic steps (β-glucuronidase and Cathepsin) for payload release, enhancing stability.Improved stability in rat serum with up to 20% payload loss for mono-cleavage linkers, while tandem linkers showed no payload loss over 7 days.[11][12][13]

Table 2: Comparison of Cleavage Efficiency by Target Enzymes

Linker TypePeptide Sequence/MoietyTarget Enzyme(s)Relative Cleavage EfficiencyCitation(s)
Standard Dipeptide Val-CitCathepsin B, K, L, SBroadly sensitive to a variety of cathepsins.[4][14]
Alternative Dipeptide Val-AlaCathepsin BSimilar Cathepsin B release efficiency to Val-Cit.[]
Peptidomimetic cBu-CitCathepsin BVmax/Km similar to Val-Cit containing linkers.[10]
Legumain-Cleavable Asn-containing dipeptidesLegumainSelectively cleaved by legumain and stable towards Cathepsin B.[15]
Sulfatase-Cleavable Arylsulfatase substrateSulfataseRapid cleavage in the presence of sulfatase (t½ = 24 min).[10]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from an ADC in the presence of purified human Cathepsin B.

Materials:

  • ADC construct with this compound linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT

  • Quenching Solution: Acetonitrile with an internal standard

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM final concentration) in the assay buffer.

  • Initiate the reaction by adding recombinant human Cathepsin B (e.g., 1 µM final concentration).

  • For a negative control, prepare a reaction mixture without Cathepsin B.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction and immediately quench it by adding an equal volume of cold quenching solution.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released p-nitrophenol (PNP) or the payload.

  • Plot the concentration of the released product over time to determine the cleavage rate.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker in plasma.

Materials:

  • ADC construct

  • Human or mouse plasma

  • Assay Buffer: PBS, pH 7.4

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubate the ADC (e.g., 1 mg/mL final concentration) in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot.

  • Process the plasma sample to either quantify the amount of released payload or the change in the drug-to-antibody ratio (DAR).

    • For released payload: Precipitate plasma proteins with acetonitrile, centrifuge, and analyze the supernatant by LC-MS.

    • For DAR analysis: Capture the ADC using an affinity resin (e.g., Protein A), wash, and elute. Analyze the intact or partially deglycosylated ADC by LC-MS to determine the average DAR.

  • Calculate the percentage of intact ADC or the amount of released payload at each time point to determine the plasma half-life.

Visualizing the Cleavage Pathway and Experimental Workflow

The following diagrams illustrate the Cathepsin B-mediated cleavage of this compound and the general workflow for its validation.

cluster_0 Cellular Uptake and Trafficking cluster_1 Intralysosomal Cleavage Cascade ADC ADC (Antibody-Drug Conjugate) Endosome Endosome ADC->Endosome Endocytosis Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Fusion Linker Mal-PEG4-Val-Cit-PAB-Payload CleavedLinker Val-Cit Cleavage CathepsinB Cathepsin B CathepsinB->Linker Cleavage SelfImmolation PABC Self-Immolation CleavedLinker->SelfImmolation Payload Active Payload SelfImmolation->Payload Release Cytotoxicity Cell Death Payload->Cytotoxicity Induces

Caption: Cathepsin B-mediated cleavage of a Val-Cit linker in an ADC.

cluster_0 In Vitro Validation cluster_1 Data Analysis and Comparison ADC_Sample ADC Sample (this compound) Enzyme_Assay Cathepsin B Cleavage Assay ADC_Sample->Enzyme_Assay Plasma_Assay Plasma Stability Assay ADC_Sample->Plasma_Assay LCMS_Analysis LC-MS/MS Analysis Enzyme_Assay->LCMS_Analysis Quantify Released Payload/PNP Plasma_Assay->LCMS_Analysis Quantify Released Payload or DAR Change Cleavage_Kinetics Determine Cleavage Kinetics (k_cat, K_m) LCMS_Analysis->Cleavage_Kinetics Plasma_HalfLife Determine Plasma Half-Life (t½) LCMS_Analysis->Plasma_HalfLife Comparison Compare with Alternative Linkers Cleavage_Kinetics->Comparison Plasma_HalfLife->Comparison

Caption: Experimental workflow for validating linker cleavage.

References

Safety Operating Guide

Proper Disposal of Mal-PEG4-Val-Cit-PAB-PNP: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Mal-PEG4-Val-Cit-PAB-PNP and its associated waste is paramount for maintaining a secure laboratory environment and protecting researchers from potential hazards. This ADC (Antibody-Drug Conjugate) linker, particularly when conjugated with a cytotoxic payload, necessitates handling as hazardous waste. Adherence to strict protocols minimizes exposure risks and ensures regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines. All personnel handling this compound waste must be trained in hazardous waste management. The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)Specifications
Gloves Double-gloving with chemotherapy-rated nitrile gloves is recommended.
Lab Coat A disposable, back-closing gown made of a low-permeability fabric.
Eye Protection Chemical splash goggles or a full-face shield.
Respiratory Protection A NIOSH-approved respirator may be required depending on the form of the waste (e.g., powder) and institutional protocols.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it should be treated with the same level of caution as the cytotoxic drug it is intended to be conjugated with.

1. Waste Segregation at the Point of Generation:

  • Grossly Contaminated Waste ("Bulk" Waste): This includes unused or expired this compound, concentrated stock solutions, and heavily contaminated items (e.g., spilled material). This waste must be placed in a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often color-coded, typically yellow or purple for cytotoxic waste.

  • Trace Contaminated Waste: This category includes items with minimal contamination, such as empty vials, pipette tips, and used PPE. These should be disposed of in a designated cytotoxic waste container. Sharps, such as needles and blades, must be placed in a puncture-resistant sharps container specifically marked for cytotoxic waste.[1][2][3]

2. Decontamination of Work Surfaces:

  • Following any work with this compound, thoroughly decontaminate all surfaces.

  • Use a detergent solution to clean the area, followed by a rinse with water.

  • Finally, wipe the surface with a 70% isopropyl alcohol solution.

  • All cleaning materials (wipes, absorbent pads) must be disposed of as cytotoxic waste.

3. Disposal of Liquid Waste:

  • Aqueous waste solutions containing this compound should not be disposed of down the drain.

  • Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • The potential degradation of the linker can release p-nitrophenol (PNP), a hazardous substance. Therefore, all liquid waste must be treated as hazardous.[4][5]

4. Final Disposal:

  • All hazardous waste containers must be securely sealed and labeled with the contents, date, and a hazardous waste symbol.

  • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste by the EHS department.

  • Incineration is the preferred method for the ultimate disposal of cytotoxic waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.

DisposalWorkflow Disposal Workflow for this compound Waste Start Waste Generation (this compound) AssessContamination Assess Level of Contamination Start->AssessContamination GrosslyContaminated Grossly Contaminated (Bulk Waste) AssessContamination->GrosslyContaminated High TraceContaminated Trace Contaminated AssessContamination->TraceContaminated Low LiquidWaste Is it liquid waste? GrosslyContaminated->LiquidWaste Sharps Is it a sharp? TraceContaminated->Sharps CytotoxicSharpsContainer Cytotoxic Sharps Container Sharps->CytotoxicSharpsContainer Yes CytotoxicWasteContainer Cytotoxic Waste Container Sharps->CytotoxicWasteContainer No EHS_Pickup Arrange for EHS Pickup CytotoxicSharpsContainer->EHS_Pickup CytotoxicWasteContainer->EHS_Pickup LiquidWaste->CytotoxicWasteContainer No HazardousLiquidContainer Hazardous Liquid Waste Container LiquidWaste->HazardousLiquidContainer Yes HazardousLiquidContainer->EHS_Pickup

Caption: Logical workflow for the segregation and disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Personal protective equipment for handling Mal-PEG4-Val-Cit-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mal-PEG4-Val-Cit-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, a cleavable antibody-drug conjugate (ADC) linker. The following procedures are based on the known chemical properties of its components and general best practices for handling potent compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication; therefore, it is imperative to handle this substance with a high degree of caution.

This compound is a complex molecule used in the synthesis of ADCs. It contains a maleimide (B117702) group, which is reactive towards thiols, a p-nitrophenyl (PNP) carbonate that acts as a leaving group, and a peptide sequence (Val-Cit) that can be cleaved by specific enzymes.[1][2][3] Due to its intended use in targeted drug delivery, this and similar ADC linkers should be considered potent compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Scenario Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Weighing and Aliquoting (Solid Form) - Double nitrile gloves - Disposable laboratory coat- Chemical splash goggles- Face shield- Respiratory Protection: Use of a certified chemical fume hood is mandatory. If weighing outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is required.
Solution Preparation and Handling (Liquid Form) - Nitrile gloves- Laboratory coat- Chemical splash goggles
Spill Cleanup - Double nitrile gloves- Disposable laboratory coat- Chemical splash goggles- Face shield- Appropriate respiratory protection (based on spill size and location)
Waste Disposal - Nitrile gloves- Laboratory coat- Safety glasses with side shields

Operational and Disposal Plans

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure location at the recommended temperature of -20°C.[1][4] The product should be protected from light.[4]

Handling and Solution Preparation

Note: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.

  • Preparation of Work Area: Ensure the chemical fume hood is clean and free of clutter. Have all necessary equipment and reagents readily available, including waste containers.

  • Weighing:

    • Don appropriate PPE as outlined in the table above.

    • Carefully weigh the desired amount of the solid compound using an analytical balance inside the fume hood. Use anti-static weigh paper or a weighing boat to minimize dispersal of the powder.

  • Dissolution:

    • This compound is soluble in organic solvents such as DMSO and DMF.[1][4][5]

    • Add the appropriate solvent to the vial containing the weighed compound.

    • Gently vortex or sonicate at room temperature until the solid is completely dissolved. Avoid vigorous shaking.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Experimental Workflow

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Prepare_Fume_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Fume_Hood Weigh_Solid Weigh Solid Compound Prepare_Fume_Hood->Weigh_Solid Add_Solvent Add Solvent (DMSO/DMF) Weigh_Solid->Add_Solvent Dissolve Dissolve Compound Add_Solvent->Dissolve Label_Solution Label Solution Dissolve->Label_Solution Decontaminate Decontaminate Surfaces and Glassware Label_Solution->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

Decontamination and Disposal

Proper decontamination and disposal are crucial to prevent contamination and ensure regulatory compliance.

Decontamination
  • Surfaces: All surfaces that have come into contact with the compound, both in solid and solution form, should be decontaminated. Wipe the surfaces with a solvent known to dissolve the compound (e.g., ethanol (B145695) or isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Glassware and Equipment: Reusable glassware and equipment should be rinsed with a suitable solvent, followed by washing with a laboratory detergent and thorough rinsing with water. The initial solvent rinse should be collected as hazardous waste.

Disposal
  • Waste Classification: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., pipette tips, tubes, gloves, weighing paper), must be treated as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste. Provide them with all available information about the compound. Do not pour any waste containing this compound down the drain.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the area and prevent others from entering. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand). Carefully collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area as described above. For large spills, contact your institution's EHS office immediately.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.